Perilloxin
Description
Properties
IUPAC Name |
2-[(2R)-5-methoxy-2,3-dihydrofuro[3,2-i][3]benzoxepin-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-16(2,17)14-9-10-8-13(18-3)11-4-6-19-7-5-12(11)15(10)20-14/h4-8,14,17H,9H2,1-3H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTPZHKVANVGAN-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=CC(=C3C=COC=CC3=C2O1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CC2=CC(=C3C=COC=CC3=C2O1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Perilloxin: A Technical Guide to its Discovery, Isolation, and Characterization from Perilla frutescens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perilloxin, a novel prenylated 3-benzoxepin derivative, has been identified and isolated from the stems of Perilla frutescens var. acuta. This compound has demonstrated significant inhibitory activity against cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, quantitative data, and a visualization of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Perilla frutescens, a member of the Lamiaceae family, is a traditional medicinal plant with a long history of use in East Asia for treating various ailments.[1] Its rich phytochemical profile has been the subject of extensive research, leading to the identification of numerous bioactive compounds. Among these is this compound, a unique 3-benzoxepin derivative, which was discovered through a bioassay-guided fractionation approach targeting inhibitors of cyclooxygenase-1 (COX-1).[2] COX-1 is a critical enzyme responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3][4] The discovery of this compound as a COX-1 inhibitor highlights the potential of Perilla frutescens as a source of novel anti-inflammatory agents.[2]
Discovery and Bioassay-Guided Isolation
The discovery of this compound was the result of a systematic investigation of the chemical constituents of Perilla frutescens var. acuta stems, guided by an in vitro cyclooxygenase-1 (COX-1) inhibition assay. This approach, known as bioassay-guided fractionation, allows for the targeted isolation of biologically active compounds from a complex mixture.
Initial Extraction and Bioactivity Screening
The dried and powdered stems of Perilla frutescens var. acuta were subjected to extraction with dichloromethane. This initial crude extract demonstrated significant inhibitory activity against COX-1, prompting further investigation.
Bioassay-Guided Fractionation
The dichloromethane extract was fractionated using a combination of chromatographic techniques. The COX-1 inhibitory activity of each fraction was monitored at each stage to guide the separation process towards the active constituents. The fractionation process involved:
-
Flash Column Chromatography: The crude extract was first subjected to flash column chromatography over silica gel.
-
Sephadex LH-20 Column Chromatography: Fractions exhibiting COX-1 inhibitory activity were further purified using a Sephadex LH-20 column.
-
Medium-Pressure Liquid Chromatography (MPLC): The final purification of the active compounds was achieved through MPLC.
This multi-step chromatographic separation led to the isolation of two novel prenylated 3-benzoxepin derivatives: this compound and dehydrothis compound.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature and general laboratory practices for natural product isolation.
Plant Material and Extraction
-
Plant Material: Stems of Perilla frutescens (L.) Britt. var. acuta (Thunb.) Kudo.
-
Preparation: The plant material is air-dried and ground into a fine powder.
-
Extraction Solvent: Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Macerate the powdered plant material with dichloromethane at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.
-
Chromatographic Separation and Purification
3.2.1. Flash Column Chromatography (Initial Fractionation)
-
Stationary Phase: Silica gel (e.g., 70-230 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used, starting with a low polarity mixture and gradually increasing the polarity.
-
Procedure:
-
Prepare a silica gel column.
-
Adsorb the crude extract onto a small amount of silica gel to create a dry load.
-
Apply the dry load to the top of the column.
-
Elute the column with the solvent gradient, collecting fractions of a defined volume.
-
Monitor the fractions by thin-layer chromatography (TLC) and test for COX-1 inhibitory activity.
-
Pool the active fractions.
-
3.2.2. Sephadex LH-20 Column Chromatography (Intermediate Purification)
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: A solvent system such as methanol or a mixture of dichloromethane and methanol is commonly employed.
-
Procedure:
-
Swell the Sephadex LH-20 in the chosen mobile phase and pack the column.
-
Dissolve the pooled active fractions from the flash chromatography step in a minimal amount of the mobile phase and apply to the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC and bioassay.
-
Combine the fractions containing the compound of interest.
-
3.2.3. Medium-Pressure Liquid Chromatography (MPLC) (Final Purification)
-
Stationary Phase: Reversed-phase C18 silica gel is a common choice for MPLC of moderately polar compounds.
-
Mobile Phase: A gradient of water and methanol or acetonitrile is typically used.
-
Procedure:
-
Equilibrate the MPLC column with the initial mobile phase conditions.
-
Dissolve the semi-purified sample in the mobile phase and inject it into the MPLC system.
-
Run the elution gradient to separate the components.
-
Monitor the eluent using a UV detector and collect fractions corresponding to the peaks of interest.
-
Analyze the collected fractions for purity (e.g., by HPLC) and confirm the structure of the isolated this compound.
-
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
-
UV Spectroscopy: To determine the ultraviolet absorption maxima.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, NOE, ¹H-¹³C COSY, and HMBC experiments to establish the connectivity and stereochemistry of the molecule.
Quantitative Data
The primary quantitative data available for this compound relates to its biological activity and physicochemical properties. While specific yield data from the isolation process is not detailed in the original publication, typical yields for secondary metabolites from plant material can range from micrograms to milligrams per kilogram of dried plant material.
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₄ | |
| Molecular Weight | 274.31 g/mol | |
| COX-1 Inhibitory Activity (IC₅₀) | 23.2 µM |
Table 1: Physicochemical and Biological Activity Data for this compound.
Mechanism of Action: COX-1 Inhibition
This compound exerts its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase-1 (COX-1) enzyme. COX-1 is a key enzyme in the arachidonic acid cascade, which leads to the production of prostaglandins, important mediators of inflammation, pain, and fever.
The Cyclooxygenase-1 (COX-1) Signaling Pathway
The following diagram illustrates the COX-1 signaling pathway and the point of inhibition by this compound.
Caption: The Cyclooxygenase-1 (COX-1) signaling pathway and inhibition by this compound.
Conclusion and Future Directions
The discovery of this compound as a selective inhibitor of COX-1 from Perilla frutescens underscores the value of natural products in drug discovery. The bioassay-guided isolation approach proved effective in identifying this novel bioactive compound. While the primary mechanism of action appears to be the inhibition of the prostaglandin synthesis pathway, further research is warranted to explore other potential biological targets and signaling pathways that may be modulated by this compound. A more detailed investigation into its in vivo efficacy and safety profile is a crucial next step in evaluating its therapeutic potential. Furthermore, optimizing the isolation protocol to improve the yield of this compound will be essential for facilitating future preclinical and clinical studies. The development of synthetic analogs of this compound could also lead to the discovery of more potent and selective COX-1 inhibitors with improved pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Two new prenylated 3-benzoxepin derivatives as cyclooxygenase inhibitors from Perilla frutescens var. acuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-1 - Wikipedia [en.wikipedia.org]
- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Perilloxin: A Prenylated 3-Benzoxepin Derivative as a Cyclooxygenase-1 Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Perilloxin, a naturally occurring prenylated 3-benzoxepin derivative. The document details its origin, chemical properties, biological activity, and the experimental methodologies used for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in natural product pharmacology and the exploration of novel anti-inflammatory agents.
Introduction
This compound is a natural compound isolated from the stems of Perilla frutescens var. acuta, a plant with a long history of use in traditional Chinese medicine.[1] Structurally, it belongs to the class of prenylated 3-benzoxepin derivatives.[1] The core of its biological activity, as identified through bioassay-guided fractionation, is its inhibitory effect on cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway.[1] This guide synthesizes the available scientific data on this compound, presenting it in a structured format for easy reference and application in a research and development setting.
Chemical and Physical Properties
This compound is characterized by a specific chemical structure and molecular formula. Along with this compound, a related compound, Dehydrothis compound, was also isolated from the same plant source.[1]
| Property | This compound | Dehydrothis compound |
| Systematic Name | (-)-(R)-5-methoxy-2,3-dihydrofuro[2,3-g][2]benzoxepin | 5-methoxyfuro[2,3-g]benzoxepin |
| Molecular Formula | C₁₆H₁₈O₄ | C₁₆H₁₆O₄ |
| Natural Source | Stems of Perilla frutescens var. acuta | Stems of Perilla frutescens var. acuta |
| Compound Class | Prenylated 3-benzoxepin derivative | Prenylated 3-benzoxepin derivative |
Biological Activity: Cyclooxygenase-1 Inhibition
The primary reported biological activity of this compound is the inhibition of cyclooxygenase-1 (COX-1). COX-1 is a constitutive enzyme that plays a role in various physiological processes, including the production of prostaglandins which are mediators of inflammation. The inhibitory potency of this compound and its analogue, Dehydrothis compound, was determined through in vitro assays.
| Compound | Target | IC₅₀ Value (µM) |
| This compound | Cyclooxygenase-1 (COX-1) | 23.2 |
| Dehydrothis compound | Cyclooxygenase-1 (COX-1) | 30.4 |
The inhibitory activity of these compounds suggests their potential as anti-inflammatory agents.
Experimental Protocols
This compound was isolated from the dichloromethane extract of the stems of Perilla frutescens var. acuta using a bioassay-guided fractionation approach. The process was monitored by an in vitro cyclooxygenase-1 inhibition test. While the exact, detailed protocol for the isolation of this compound is not fully available, a general workflow can be inferred.
References
An In-depth Technical Guide on the Biosynthesis of Perilloxin in Perilla Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway of Perilloxin, a bioactive compound isolated from Perilla species. The document details the hypothetical metabolic route, relevant enzymatic activities, and experimental protocols for its study.
Introduction to this compound
This compound is a naturally occurring prenylated 3-benzoxepin derivative found in the stems of Perilla frutescens var. acuta.[1] Structurally, it is identified as (-)-(R)-5-methoxy-2,3-dihydrofuro[2,3-g][2]benzoxepin. This compound, along with its analogue dehydrothis compound, has garnered interest due to its inhibitory activity against cyclooxygenase-1 (COX-1), suggesting its potential as an anti-inflammatory agent.
Proposed Biosynthesis Pathway of this compound
While the complete biosynthetic pathway of this compound has not been fully elucidated, a hypothetical pathway can be proposed based on the well-established biosynthesis of its likely precursors: aromatic compounds from the shikimate and phenylpropanoid pathways, and the prenyl moiety from the terpenoid pathway.
2.1. Formation of the Aromatic Backbone
The core aromatic structure of this compound is likely derived from L-phenylalanine, a product of the shikimate pathway . This pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose 4-phosphate, into chorismate, the branching point for the synthesis of aromatic amino acids.[3][4]
L-phenylalanine then enters the phenylpropanoid pathway . Through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), L-phenylalanine is converted to p-coumaroyl-CoA. This intermediate is a central precursor for a vast array of phenolic compounds, including flavonoids and lignans.[5] It is hypothesized that further hydroxylations, methylations, and rearrangements of phenylpropanoid intermediates lead to the formation of the basic benzoxepin skeleton.
2.2. Prenylation of the Aromatic Core
The "prenyl" group in this compound is a dimethylallyl moiety, which is derived from dimethylallyl pyrophosphate (DMAPP) . DMAPP is synthesized through the terpenoid biosynthesis pathways, either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in the plastids.
A key enzymatic step in the formation of this compound is the attachment of the DMAPP to the benzoxepin precursor. This reaction is catalyzed by a prenyltransferase . While a specific prenyltransferase for this compound biosynthesis has not been identified in Perilla, such enzymes are known to act on a variety of phenolic compounds in plants.
2.3. Cyclization and Final Modifications
Following prenylation, a series of cyclization and modification reactions are proposed to form the final structure of this compound. This would involve the formation of the dihydrofuran ring and potentially other tailoring steps such as hydroxylations and methylations, likely catalyzed by cytochrome P450 monooxygenases and methyltransferases.
Quantitative Data
Currently, there is a lack of quantitative data specifically on the biosynthesis pathway of this compound, such as enzyme kinetics or metabolic flux analysis. The available quantitative information relates to its biological activity.
| Compound | Biological Activity | IC50 Value | Source |
| This compound | Cyclooxygenase-1 (COX-1) Inhibition | 23.2 µM | |
| Dehydrothis compound | Cyclooxygenase-1 (COX-1) Inhibition | 30.4 µM |
Experimental Protocols
4.1. Isolation and Characterization of this compound
This protocol is adapted from the methodology described by Liu et al. (2000).
4.1.1. Extraction and Fractionation
-
Air-dry the stems of Perilla frutescens var. acuta and grind them into a coarse powder.
-
Extract the powdered plant material with dichloromethane (CH2Cl2) at room temperature.
-
Concentrate the extract under reduced pressure to obtain a crude residue.
-
Subject the crude extract to bioassay-guided fractionation using an in vitro cyclooxygenase-1 test to track the active compounds.
4.1.2. Chromatographic Purification
-
Perform column chromatography on the active fractions using silica gel.
-
Elute with a solvent gradient of increasing polarity (e.g., n-hexane-ethyl acetate).
-
Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
4.1.3. Structure Elucidation
-
Characterize the purified compound using a combination of spectroscopic methods:
-
UV Spectroscopy: To determine the ultraviolet absorption maxima.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): Including 1H NMR, 13C NMR, NOE, 1H-13C COSY, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.
-
4.2. In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay
This is a general protocol for determining the COX-1 inhibitory activity of a purified compound.
4.2.1. Materials
-
COX-1 enzyme (ovine or human)
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Indomethacin)
-
Detection system (e.g., ELISA for PGE2, or LC-MS/MS)
4.2.2. Procedure
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.
-
Add the COX-1 enzyme to the reaction mixture and incubate briefly.
-
Add various concentrations of the test compound (this compound) or the positive control to the enzyme mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 37°C).
-
Terminate the reaction (e.g., by adding a strong acid).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The biosynthesis of this compound in Perilla species is a complex process that likely involves the interplay of the shikimate, phenylpropanoid, and terpenoid pathways. While a definitive pathway has yet to be established, the proposed route provides a solid foundation for future research. Key areas for further investigation include the identification and characterization of the specific enzymes involved, particularly the prenyltransferase and the enzymes responsible for the formation of the benzoxepin and dihydrofuran rings. Metabolic engineering and tracer studies could provide definitive evidence for the proposed pathway and enable the enhanced production of this promising bioactive compound.
References
- 1. Two new prenylated 3-benzoxepin derivatives as cyclooxygenase inhibitors from Perilla frutescens var. acuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated Transcriptome and Metabolome Analyses Reveal Candidate Genes Associate with Phenolic Compound Biosynthesis in Different Varieties of Perilla frutescens - PMC [pmc.ncbi.nlm.nih.gov]
Natural abundance and yield of Perilloxin from plant sources
An In-depth Technical Guide on the Natural Abundance and Yield of Perilloxin and Other Bioactive Compounds from Perilla frutescens
Introduction
Perilla frutescens, a member of the mint family (Lamiaceae), is a traditional herb and food crop widely cultivated in East Asian countries.[1][2][3][4] It is a rich source of a diverse array of bioactive compounds, including phenylpropanoids, flavonoids, terpenoids, and fatty acids, which contribute to its various pharmacological activities such as antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1] This technical guide provides a comprehensive overview of the natural abundance and yield of a specific benzoxepin derivative, this compound, from Perilla frutescens. Given the limited public data on this compound, this guide also details the abundance, extraction protocols, and relevant biological pathways of other major bioactive compounds found in this plant, aimed at researchers, scientists, and drug development professionals.
This compound: A Novel Benzoxepin Derivative
This compound is a novel prenylated 3-benzoxepin derivative isolated from the stems of Perilla frutescens var. acuta. Alongside its derivative, dehydrothis compound, it represents a class of benzoxepin compounds found in this plant species.
Natural Abundance and Source
The primary documented source of this compound is the stems of Perilla frutescens var. acuta. While its presence is confirmed, quantitative data on the natural abundance and yield of this compound from the plant material are not extensively reported in publicly available scientific literature.
Biological Activity
This compound has been identified as a cyclooxygenase-1 (COX-1) inhibitor. In vitro studies have shown that this compound exhibits inhibitory activity against COX-1 with an IC50 value of 23.2 microM. This suggests its potential as an anti-inflammatory agent.
Extraction and Isolation Protocol
This compound was isolated through a bioassay-guided fractionation of the dichloromethane extract of Perilla frutescens var. acuta stems. The general steps for such a protocol would involve:
-
Extraction: The dried and powdered stems of P. frutescens var. acuta are subjected to solvent extraction, specifically with dichloromethane.
-
Fractionation: The crude dichloromethane extract is then fractionated using chromatographic techniques. This could involve column chromatography with silica gel, eluting with a gradient of solvents of increasing polarity.
-
Bioassay-Guided Isolation: Each fraction is tested for its inhibitory activity against cyclooxygenase-1. The active fractions are then subjected to further rounds of purification, likely using high-performance liquid chromatography (HPLC), until the pure compound (this compound) is isolated.
-
Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods such as UV, MS, and NMR (1H, 13C, NOE, 1H-13C COSY, and HMBC).
Major Bioactive Compounds in Perilla frutescens
While data on this compound is scarce, Perilla frutescens is a well-studied source of other significant bioactive compounds, primarily phenolic acids and flavonoids.
Natural Abundance and Yield of Major Phenolic Compounds
The yield of bioactive compounds from Perilla frutescens can vary significantly depending on the cultivar, plant part, and extraction method.
| Compound | Plant Part | Extraction Method | Yield | Reference |
| Rosmarinic Acid | Leaves | Not specified | 5.5677 mg/g | |
| Caffeic Acid | Leaves | Not specified | 0.0375 mg/g | |
| Luteolin | Fruit | Not specified | IC50 7.50 µM (DPPH scavenging) | |
| Apigenin | Fruit | Not specified | - | |
| Total Flavonoids | Leaves | Ultrasonic-assisted ethanol extraction | 9.8 mg/g | |
| Total Phenolics | Seeds | Not specified | 4856.8 µg/g DW |
Experimental Protocols for Major Bioactive Compounds
1. Ultrasonic-Assisted Extraction (UAE) of Flavonoids from Perilla Leaves
-
Plant Material: Dried and powdered leaves of Perilla frutescens.
-
Solvent: 60% ethanol.
-
Procedure:
-
Mix the powdered leaves with the 60% ethanol solvent at a liquid-to-solid ratio of 20:1 (mL/g).
-
Place the mixture in an ultrasonic bath at a temperature of 60°C.
-
Apply ultrasonic treatment for 10 minutes.
-
Follow with flash evaporation for 60 seconds to concentrate the extract.
-
The resulting extract contains the flavonoids.
-
2. Isolation and Purification of Flavonoids using Macroporous Resin
-
Resin Selection: HPD450 macroporous resin is effective for purifying flavonoids from Perilla extract.
-
Procedure:
-
Load the crude flavonoid extract (at a concentration of 0.06 mg/mL) onto the pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the adsorbed flavonoids with 70% ethanol.
-
Collect the eluate containing the purified flavonoids.
-
Signaling Pathways and Biosynthesis
Inhibition of the Cyclooxygenase (COX) Pathway by this compound
This compound acts as an inhibitor of COX-1. The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Caption: this compound's inhibition of the COX-1 enzyme.
General Biosynthetic Pathway of Flavonoids in Perilla frutescens
Flavonoids are synthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.
Caption: Simplified flavonoid biosynthesis pathway in Perilla.
Conclusion
Perilla frutescens is a valuable source of diverse bioactive compounds with significant pharmacological potential. While the novel compound this compound has been identified as a COX-1 inhibitor, further research is required to quantify its natural abundance and fully elucidate its therapeutic potential. In contrast, other major compounds such as rosmarinic acid and various flavonoids are present in higher quantities and have well-established extraction and isolation protocols. This guide provides a foundational understanding for researchers and professionals in drug development to explore the rich phytochemistry of Perilla frutescens. Future studies should focus on developing standardized methods for the quantification of this compound and exploring its mechanism of action in greater detail.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Perilla frutescens: A Rich Source of Pharmacological Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethnomedicinal, Phytochemical and Pharmacological Investigations of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biological Profile of Perilloxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Perilloxin, a novel prenylated 3-benzoxepin derivative isolated from the stems of Perilla frutescens var. acuta. This document includes a summary of its mass spectrometry, nuclear magnetic resonance, and ultraviolet spectroscopic data, alongside the experimental protocols for its isolation and characterization. Furthermore, its role as a cyclooxygenase-1 (COX-1) inhibitor is detailed with a corresponding signaling pathway diagram.
Spectroscopic Data of this compound
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The key quantitative data are summarized below.
Table 1: Mass Spectrometry and UV Data for this compound
| Parameter | Value | Reference |
| Molecular Ion Peak (EIMS) | m/z 274 | [1] |
| Molecular Formula | C₁₆H₁₈O₄ | [2] |
| Molecular Weight | 274.31 g/mol | [2] |
| UV λmax (EtOH) | 217 (sh), 237, 355 nm | [1] |
Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| 4.50 | t | 8.8 | H-2 | [1] |
| 3.08 | dd | 16.4, 8.8 | H-3a | |
| 3.01 | dd | 16.4, 9.5 | H-3b | |
| 1.31 | s | CH₃ | ||
| 1.18 | s | CH₃ | ||
| 3.70 | s | OCH₃ | ||
| 5.86 | d | 7.1 | Aromatic H | |
| 5.46 | d | 7.1 | Aromatic H | |
| 5.79 | d | 7.2 | Aromatic H | |
| 5.66 | d | 7.2 | Aromatic H | |
| 6.47 | s | Aromatic H |
Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Reference |
| 89.0 | C-2 | |
| 31.2 | C-3 | |
| 71.7 | Quaternary C | |
| 26.2 | CH₃ | |
| 24.2 | CH₃ | |
| 56.8 | OCH₃ |
Note: The original publication mentions 10 unsaturated carbons, including five quaternary carbons and five methine groups, but does not provide all specific chemical shifts for the aromatic region in the summary.
Experimental Protocols
Isolation of this compound
This compound was isolated from the dichloromethane extract of the stems of Perilla frutescens var. acuta. The isolation process involved bioassay-guided fractionation utilizing an in vitro cyclooxygenase-1 test. The separation was achieved through a multi-step chromatographic process.
Spectroscopic Analysis
The structure of this compound was elucidated using a suite of spectroscopic methods:
-
UV Spectroscopy: The UV spectrum was recorded in ethanol.
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) was used to determine the molecular ion peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃). Further structural confirmation was obtained through Nuclear Overhauser Effect (NOE), ¹H-¹³C Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.
Biological Activity and Signaling Pathway
This compound has been identified as an inhibitor of cyclooxygenase-1 (COX-1), with an IC₅₀ value of 23.2 µM. COX-1 is a key enzyme in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that are involved in various physiological processes, including inflammation. By inhibiting COX-1, this compound can block the production of prostaglandins, which is the basis for its anti-inflammatory potential.
References
The Mechanism of Action of Cyclooxygenase Inhibitors: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooxygenase (COX) enzymes are key mediators of inflammation and pain, making them a critical target for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of COX inhibitors, intended for researchers, scientists, and professionals in drug development. It covers the fundamental biochemistry of COX enzymes, the molecular basis of their inhibition, quantitative analysis of inhibitor potency, and detailed experimental protocols for in vitro assessment. This document serves as a comprehensive resource for the evaluation and development of novel COX inhibitors.
Introduction to Cyclooxygenase (COX) Enzymes
The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes. These include maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[3][4]
-
COX-2: In contrast, COX-2 is an inducible enzyme that is upregulated in response to pro-inflammatory stimuli such as cytokines and growth factors.[5] Its activity leads to the production of prostaglandins that mediate inflammation, pain, and fever.
The therapeutic action of anti-inflammatory drugs is primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are associated with the inhibition of COX-1. This understanding has driven the development of COX-2 selective inhibitors.
The Arachidonic Acid Cascade and COX Inhibition
Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. This process is a central part of the inflammatory response.
dot
Caption: The Arachidonic Acid Cascade and the Site of Action for COX Inhibitors.
The mechanism of COX inhibition can be classified based on the selectivity for the isoforms and the nature of the enzyme-inhibitor interaction. Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors (coxibs) primarily target the COX-2 isoform. The binding of these inhibitors to the active site of the enzyme prevents arachidonic acid from being converted to PGH2, thereby reducing the production of inflammatory prostaglandins.
Quantitative Analysis of COX Inhibitor Potency
The potency of a COX inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of an inhibitor for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | |
| Rofecoxib | >1000 | 0.018 | >55,555 | |
| Meloxicam | 2.5 | 0.25 | 10 | |
| Diclofenac | 0.7 | 0.07 | 10 | |
| Ibuprofen | 5 | 10 | 0.5 | |
| Naproxen | 2 | 5 | 0.4 | |
| Aspirin | 1.5 | 250 | 0.006 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the IC50 values of a test compound for COX-1 and COX-2.
4.1. Materials and Reagents
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme cofactor
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (e.g., "this compound") dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
Detection reagent (e.g., a fluorometric or colorimetric probe that reacts with PGG2)
-
96-well microplate
-
Microplate reader
4.2. Assay Procedure
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer containing the heme cofactor.
-
Compound Dilution: Prepare a serial dilution of the test compound in the reaction buffer.
-
Incubation: Add the enzyme solution to the wells of the 96-well plate, followed by the addition of the test compound dilutions or controls. Incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Detection: After a set reaction time (e.g., 5 minutes), stop the reaction and add the detection reagent.
-
Measurement: Measure the signal (fluorescence or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
dot
Caption: Experimental Workflow for an In Vitro COX Inhibition Assay.
Structure-Activity Relationships (SAR) of COX Inhibitors
The development of selective COX-2 inhibitors has been guided by understanding the structural differences between the two isoforms. The active site of COX-2 is approximately 20% larger than that of COX-1, and it possesses a side pocket that is absent in COX-1. Many COX-2 selective inhibitors are designed to have a bulky side group that can fit into this side pocket, thereby preventing their binding to the more constricted active site of COX-1.
dot
Caption: Logical Flow for Structure-Activity Relationship Studies of COX Inhibitors.
Conclusion
The inhibition of cyclooxygenase enzymes remains a cornerstone of anti-inflammatory therapy. A thorough understanding of the mechanism of action, guided by robust quantitative data and well-defined experimental protocols, is essential for the successful development of new and improved COX inhibitors. This guide provides a foundational framework for researchers to investigate novel compounds, such as a hypothetical "this compound," and to advance the field of anti-inflammatory drug discovery. Future research will likely focus on developing inhibitors with even greater selectivity and improved safety profiles, potentially by exploring allosteric binding sites or targeting downstream pathways.
References
Perilloxin's Inhibitory Effects on Cyclooxygenase Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the current scientific understanding of Perilloxin's inhibitory effects on cyclooxygenase (COX) enzymes. It is intended for an audience with a professional background in pharmacology, biochemistry, and drug development. This document synthesizes the available data on this compound, outlines relevant experimental methodologies, and presents key concepts through structured data and visualizations.
Introduction to this compound and Cyclooxygenase Inhibition
This compound is a novel prenylated 3-benzoxepin derivative that has been isolated from the stems of Perilla frutescens var. acuta.[1] This plant has a long history of use in traditional Chinese medicine for various ailments, suggesting the presence of bioactive compounds with therapeutic potential.[1]
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function. COX-2, on the other hand, is typically induced by inflammatory stimuli and is a primary target for anti-inflammatory drugs. The differential inhibition of these two enzymes is a critical factor in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.
Quantitative Data on this compound's Inhibitory Activity
Current research has identified this compound as an inhibitor of the COX-1 enzyme. Bioassay-guided fractionation of extracts from Perilla frutescens var. acuta led to the isolation of this compound and the determination of its inhibitory concentration.[1]
The available quantitative data for this compound's inhibitory activity is summarized in the table below. It is important to note that, to date, the inhibitory effect of this compound on the COX-2 enzyme has not been reported in the scientific literature.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| This compound | COX-1 | 23.2 | [1] |
| This compound | COX-2 | Not Reported | - |
IC50: The half maximal inhibitory concentration, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Experimental Protocols
A detailed understanding of the methodologies used to determine the inhibitory effects of compounds like this compound is crucial for the replication and advancement of research.
In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay
The inhibitory activity of this compound against COX-1 was determined using an in vitro enzyme assay. The following protocol is based on the methodology described in the primary literature.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against the COX-1 enzyme.
Materials:
-
COX-1 enzyme (e.g., from ram seminal vesicles)
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Indomethacin)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Detection system to measure prostaglandin formation (e.g., radioimmunoassay, enzyme immunoassay, or LC-MS)
Procedure:
-
Enzyme Preparation: The COX-1 enzyme is prepared and stored according to the manufacturer's instructions.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, cofactors, and the COX-1 enzyme.
-
Incubation with Inhibitor: The test compound (this compound) at various concentrations is pre-incubated with the enzyme mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for binding to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a specific incubation time (e.g., 10 minutes), the reaction is terminated, typically by the addition of an acid (e.g., HCl or formic acid).
-
Quantification of Prostaglandins: The amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable detection method.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
General Protocol for In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
While specific data for this compound's effect on COX-2 is unavailable, the following is a general and widely adopted protocol for assessing the inhibitory activity of a compound against the COX-2 enzyme.
Objective: To determine the IC50 value of a test compound against the COX-2 enzyme.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound
-
Selective COX-2 inhibitor as a reference (e.g., Celecoxib)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Detection system to measure prostaglandin formation (e.g., ELISA or LC-MS/MS)
Procedure:
-
Enzyme Activation: The recombinant COX-2 enzyme is typically activated by pre-incubation with a heme cofactor in the reaction buffer.
-
Inhibitor Incubation: The test compound is added at a range of concentrations to the activated enzyme and incubated for a specified time to allow for inhibitor-enzyme interaction.
-
Substrate Addition: The reaction is started by adding arachidonic acid.
-
Reaction Quenching: The reaction is stopped after a defined period by adding a quenching solution (e.g., a solution of a stable isotope-labeled internal standard in an organic solvent).
-
Prostaglandin Measurement: The concentration of a specific prostaglandin, often PGE2, is measured using a sensitive and specific method like a commercially available enzyme immunoassay (EIA) kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Calculation: The IC50 value is calculated by determining the concentration of the test compound that causes a 50% reduction in prostaglandin production compared to the vehicle control.
Visualizing the Mechanisms and Workflows
Diagrams are essential tools for illustrating complex biological pathways and experimental procedures. The following visualizations have been created using the Graphviz DOT language to adhere to the specified requirements.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound on COX-1.
Caption: A generalized experimental workflow for determining the IC50 of a compound against COX enzymes.
Conclusion and Future Directions
This compound has been identified as a novel natural product with inhibitory activity against the COX-1 enzyme. The currently available data indicates a moderate potency with an IC50 value of 23.2 µM. However, a significant gap in our understanding remains, as its activity against the COX-2 isoform has not yet been elucidated.
For drug development professionals and researchers, the following steps are recommended:
-
Determine the COX-2 Inhibitory Activity: The immediate priority is to perform in vitro assays to determine the IC50 value of this compound against the COX-2 enzyme. This will allow for the calculation of a selectivity index (COX-2 IC50 / COX-1 IC50) and provide a clear picture of its potential as a selective or non-selective COX inhibitor.
-
Elucidate the Mechanism of Action: Further studies are needed to understand the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to explore the binding interactions of this compound with the active sites of both COX isoforms through molecular docking and structural biology studies.
-
In Vivo Efficacy and Safety: Should this compound demonstrate favorable in vitro activity and selectivity, subsequent studies in animal models of inflammation and pain will be necessary to evaluate its in vivo efficacy, pharmacokinetics, and safety profile, particularly concerning gastrointestinal and cardiovascular side effects.
The discovery of this compound adds to the growing list of bioactive compounds from natural sources that warrant further investigation. Its unique 3-benzoxepin structure may serve as a scaffold for the development of new anti-inflammatory agents. A comprehensive characterization of its pharmacological profile is a critical next step in realizing its therapeutic potential.
References
Preliminary In Vitro Screening of Perilloxin's Biological Activities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perilloxin, a novel prenylated 3-benzoxepin derivative isolated from the stems of Perilla frutescens var. acuta, has emerged as a compound of interest for its potential therapeutic applications.[1][2][3][4] The genus Perilla is well-documented for its rich phytochemical profile, exhibiting a wide array of biological activities including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[5] This technical guide provides a comprehensive overview of the preliminary in vitro screening of this compound's biological activities. Due to the nascent stage of research on isolated this compound, this document also extrapolates potential activities based on the well-studied biological effects of Perilla frutescens extracts and its other prominent constituents, such as rosmarinic acid, luteolin, and perillyl alcohol. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, summarized quantitative data, and visual representations of relevant biological pathways and workflows.
Anti-inflammatory Activity
The most definitive in vitro biological activity reported for isolated this compound is its anti-inflammatory action through the inhibition of cyclooxygenase-1 (COX-1).
Quantitative Data: Cyclooxygenase-1 Inhibition
| Compound | Source | Assay | Target | IC50 (µM) |
| This compound | Stems of Perilla frutescens var. acuta | In vitro Cyclooxygenase-1 Assay | COX-1 | 23.2 |
| Dehydrothis compound | Stems of Perilla frutescens var. acuta | In vitro Cyclooxygenase-1 Assay | COX-1 | 30.4 |
Experimental Protocol: In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay
This protocol is based on the bioassay-guided fractionation used for the isolation of this compound.
-
Enzyme Preparation: Ovine COX-1 is prepared and purified from ram seminal vesicles.
-
Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), EDTA, phenol, and hematin.
-
Test Compound Incubation: this compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme solution for a specified period (e.g., 10 minutes) at room temperature.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid as the substrate.
-
Measurement of Oxygen Consumption: The COX-1 activity is determined by measuring the initial rate of oxygen consumption using a polarographic oxygen electrode.
-
IC50 Calculation: The concentration of this compound that causes 50% inhibition of COX-1 activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Signaling Pathway: Cyclooxygenase (COX) Pathway
Potential Cytotoxic Activity
While direct cytotoxic data for isolated this compound is not yet available, various extracts of Perilla frutescens and its other constituents have demonstrated cytotoxic effects against several cancer cell lines. This suggests that this compound may also possess cytotoxic properties worth investigating.
Quantitative Data: Cytotoxicity of Perilla Constituents
| Compound/Extract | Cell Line | Assay | IC50 |
| Ethanolic Leaf Extract | Human Osteosarcoma (MG-63) | MTT | Not specified |
| Ethanolic Leaf Extract | Tumor Keratinocytes (A431) | MTT | Not specified |
| Perillyl Alcohol | Human Osteosarcoma (MG-63) | Not specified | Greater cytotoxicity than extracts |
| Tormentic Acid | Human Leukemia (HL-60) | Not specified | 12-48 µM |
| Oleanolic Acid | Human Leukemia (HL-60) | Not specified | 12-48 µM |
Experimental Protocol: MTT Cytotoxicity Assay
This is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined as the concentration of the compound that inhibits 50% of cell growth compared to the control.
Potential Antioxidant Activity
Extracts from Perilla frutescens are known to possess significant antioxidant properties, largely attributed to their high content of phenolic compounds like rosmarinic acid. It is plausible that this compound contributes to the overall antioxidant capacity of the plant.
Quantitative Data: Antioxidant Activity of Perilla Constituents
| Compound/Extract | Assay | Result |
| Rosmarinic Acid | DPPH Scavenging | IC50: 8.61 µM |
| Luteolin | DPPH Scavenging | IC50: 7.50 µM |
| Ethanolic Leaf Extract | Iron Chelating Capacity | Concentration-dependent increase |
| Ethanolic Leaf Extract | Hydroxyl Radical Scavenging | Concentration-dependent increase |
| Ethanolic Leaf Extract | Superoxide Anion Scavenging | Concentration-dependent increase |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: A methanolic solution of the test compound (this compound) is prepared at various concentrations.
-
Reaction Mixture: The sample solution is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.
-
IC50 Determination: The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Potential Antimicrobial Activity
Perilla frutescens extracts have been shown to have antimicrobial activity against a range of bacteria. The potential of this compound as an antimicrobial agent is an area for future investigation.
Quantitative Data: Antimicrobial Activity of Perilla Constituents
| Extract/Compound | Microorganism | Assay | MIC |
| Luteolin | Oral cariogenic streptococci | Not specified | Strongest among phenolics |
| Ethyl Acetate Fraction | Staphylococcus aureus | Not specified | Active |
| Ethyl Acetate Fraction | Bacillus subtilis | Not specified | Active |
| Ethyl Acetate Fraction | Pseudomonas aeruginosa | Not specified | Active |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Modulation of Signaling Pathways
While direct evidence for this compound is lacking, other bioactive compounds from Perilla frutescens are known to modulate key inflammatory signaling pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
MAPK Signaling Pathway
General Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the preliminary in vitro screening of a natural product like this compound.
Conclusion and Future Directions
The preliminary in vitro data on isolated this compound, specifically its COX-1 inhibitory activity, provides a strong rationale for its further investigation as a potential anti-inflammatory agent. The broader biological activities of Perilla frutescens extracts and its other constituents suggest that this compound may also possess valuable cytotoxic, antioxidant, and antimicrobial properties.
Future research should focus on:
-
Comprehensive In Vitro Profiling: A systematic screening of pure this compound for its cytotoxic effects against a panel of cancer cell lines, its antioxidant capacity using various assays, and its antimicrobial spectrum.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound, particularly its effects on the NF-κB and MAPK pathways.
-
In Vivo Studies: Following promising in vitro results, in vivo studies in appropriate animal models will be crucial to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
This technical guide serves as a starting point for these future investigations, providing the necessary background, protocols, and conceptual frameworks to advance the study of this compound as a potential therapeutic lead compound.
References
- 1. Dehydrothis compound | CAS:263241-09-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. [PDF] TLC bioautography-guided isolation of antioxidants from fruit of Perilla frutescens var. acuta | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Two new prenylated 3-benzoxepin derivatives as cyclooxygenase inhibitors from Perilla frutescens var. acuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the Antioxidant Properties, In Vitro Cytotoxicity and Antitumoral Effects of Polyphenol-Rich Perilla leaves Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogs of Perilloxin in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perilloxin, a benzoxepin derivative isolated from Perilla frutescens, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known structural analogs of this compound found in nature, with a primary focus on compounds identified from its source organism. Due to the limited information on a wide range of naturally occurring this compound analogs, this document summarizes the current knowledge on closely related compounds and other major phytochemicals co-existing in Perilla frutescens. This guide includes available quantitative data, general experimental protocols for phytochemical investigation of the plant, and visualizations of a representative experimental workflow and a plausible signaling pathway to facilitate further research and drug discovery efforts.
Introduction to this compound
This compound is a natural compound characterized by a dihydrofuro[3,2-i][1]benzoxepin core structure. It has been identified in the stems of Perilla frutescens (L.) Britt., a plant widely used in traditional medicine and cuisine in East Asia.[1][2][3] The unique heterocyclic system of this compound makes it an interesting scaffold for medicinal chemistry and drug development.
Known Structural Analogs of this compound
Currently, the public scientific literature primarily identifies one other closely related structural analog of this compound from Perilla frutescens.
Dehydrothis compound
Dehydrothis compound is a direct structural analog of this compound, also found in the stems of P. frutescens.[2] As the name suggests, it is a dehydrogenated form of this compound. The presence of both compounds suggests a potential biosynthetic relationship.
Table 1: Known Natural Structural Analogs of this compound
| Compound Name | Chemical Structure | Natural Source | Reference |
| This compound | C16H18O4 | Perilla frutescens (stems) | |
| Dehydrothis compound | Not available in search results | Perilla frutescens (stems) |
Co-occurring Phytochemicals in Perilla frutescens
While not strict structural analogs of the benzoxepin class, Perilla frutescens is a rich source of a diverse array of other phytochemicals. Understanding these co-occurring compounds is crucial as they may exhibit synergistic or independent biological activities. These compounds can be broadly categorized as terpenoids, flavonoids, and phenolic acids.
Table 2: Major Phytochemicals Identified in Perilla frutescens
| Class | Compound Name | Natural Source (Plant Part) | Reported Biological Activity | Reference |
| Terpenoids | Perillaldehyde | Leaves (Essential Oil) | Antimicrobial, Anti-inflammatory | |
| Limonene | Leaves (Essential Oil) | Anticancer, Antioxidant, Antiviral | ||
| Perilla Ketone | Essential Oil | Antitumor, Antifungal, Anti-inflammatory | ||
| Isoegomaketone | Essential Oil | Antitumor, Anti-inflammatory | ||
| Flavonoids | Luteolin | Leaves | Anticancer, Anti-inflammatory | |
| Apigenin | Leaves | Antiallergic | ||
| Phenolic Acids | Rosmarinic Acid | Leaves | Anticancer, Anti-inflammatory, Antiallergic |
Quantitative Data
Quantitative data on the biological activities of this compound and its direct analogs are scarce in the provided search results. However, some data is available for other compounds and extracts from Perilla frutescens.
Table 3: Selected Quantitative Biological Data for Perilla frutescens Compounds
| Compound/Extract | Assay | Cell Line/Model | Result (IC50) | Reference |
| Perilla Ketone | Antitumor Activity | Human gastric adenocarcinoma MGC-803 cells | 17.82 ± 5.12 µg/mL | |
| Perilla Ketone | Antitumor Activity | Human non-small cell lung cancer A549 cells | 21.31 ± 0.98 µg/mL | |
| PDMF (from P. frutescens) | Histamine Release Suppression | RBL-2H3 cells | 68.5 µM |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound were not available in the search results. However, a general workflow for the phytochemical analysis of Perilla frutescens can be outlined.
General Workflow for Phytochemical Investigation of Perilla frutescens
-
Plant Material Collection and Preparation: Fresh stems of Perilla frutescens are collected, washed, air-dried, and then powdered.
-
Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature for an extended period. The extract is then filtered and concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to yield different fractions.
-
Isolation and Purification: Each fraction is subjected to various chromatographic techniques, including column chromatography over silica gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure compounds.
-
Structural Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
General workflow for phytochemical analysis.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not detailed in the provided search results, many compounds from Perilla frutescens, such as perilla ketone and rosmarinic acid, are reported to have anti-inflammatory effects. A plausible anti-inflammatory signaling pathway that could be investigated for this compound and its analogs is the inhibition of the NF-κB pathway.
Hypothesized anti-inflammatory signaling pathway.
Conclusion and Future Directions
The study of natural structural analogs of this compound is still in its early stages. While Dehydrothis compound has been identified, the chemical space of related benzoxepin and dihydrofurobenzoxepin compounds in nature remains largely unexplored. Future research should focus on:
-
Broader Screening: Investigating other species within the Lamiaceae family and beyond for novel this compound analogs.
-
Biosynthetic Studies: Elucidating the biosynthetic pathway of this compound in P. frutescens to identify precursor molecules and related enzymatic products.
-
Pharmacological Evaluation: Conducting detailed in vitro and in vivo studies to determine the biological activities and mechanisms of action of pure this compound and its analogs.
-
Synthetic Chemistry: Developing synthetic routes to this compound and its analogs to enable further structure-activity relationship (SAR) studies.
This guide provides a foundational overview for researchers and professionals in drug development, highlighting the current knowledge and outlining key areas for future investigation into this promising class of natural products.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the current literature on perilloxin and other bioactive benzoxepin derivatives. Benzoxepins, a class of seven-membered heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse and potent pharmacological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in drug discovery and development.
Introduction to this compound and Benzoxepins
This compound is a naturally occurring benzoxepin derivative first isolated from the stems of Perilla frutescens var. acuta.[1][2] It belongs to a larger class of compounds known as benzoxepins, which are characterized by a benzene ring fused to an oxepine ring. The benzoxepin scaffold is a "privileged structure" in medicinal chemistry, as its derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3] This review will focus on this compound and related benzoxepins, exploring their synthesis, biological effects, and mechanisms of action.
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological activities of this compound and other selected benzoxepin derivatives. This allows for a clear comparison of their potency and selectivity across various biological targets.
Table 1: Cyclooxygenase (COX) Inhibitory Activity of this compound and Dehydrothis compound
| Compound | Target | IC50 (µM) | Source |
| This compound | COX-1 | 23.2 | [1][2] |
| Dehydrothis compound | COX-1 | 30.4 |
Table 2: Anticancer and Antioxidant Activities of Selected Dibenzo[b,f]oxepine Derivatives
| Compound | Biological Activity | Cell Line/Assay | IC50 (µM) | Source |
| Bauhiniastatin 4 | DPPH radical scavenging | - | 32.7 | |
| Artocarpol A | Superoxide formation inhibition | PMA-stimulated rat neutrophils | 13.7 |
Table 3: Antiproliferative and Estrogen Receptor (ER) Binding Activities of Benzoxepin-Derived SERMs
| Compound | Biological Activity | Cell Line/Assay | IC50 (nM) | Source |
| Benzoxepin Derivative (4-fluoro substituent) | ERβ binding affinity | ERβ competitive binding assay | - | |
| Various Benzoxepin Derivatives | Antiproliferative activity | MCF-7 human breast cancer cells | Nanomolar range |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound and related benzoxepins.
Synthesis of Benzoxepin Derivatives
The synthesis of the benzoxepin core can be achieved through various strategies. Below is a representative protocol adapted from the literature for the synthesis of a substituted benzoxepin derivative, illustrating a common synthetic route.
General Protocol for the Synthesis of a Furo[2,3-g]benzoxepin Derivative:
-
Step 1: Synthesis of the Benzofuran Core. A suitably substituted phenol can be reacted with an α-halo-ketone to form a 2-acylphenoxy ether. Intramolecular cyclization, often under acidic or basic conditions, yields the benzofuran ring system.
-
Step 2: Introduction of the Oxepine Ring Precursor. The benzofuran core is then functionalized to introduce a side chain that will form the seven-membered oxepine ring. This can be achieved through various reactions, such as alkylation or acylation at a specific position on the benzofuran ring.
-
Step 3: Ring-Closing Metathesis (RCM) or Intramolecular Cyclization. A common and powerful method for forming the seven-membered oxepine ring is Ring-Closing Metathesis (RCM) of a diene precursor using a ruthenium-based catalyst (e.g., Grubbs' catalyst). Alternatively, intramolecular Williamson ether synthesis or other cyclization strategies can be employed.
-
Step 4: Final Functional Group Manipulations. Following the formation of the core benzoxepin structure, final modifications, such as the introduction or modification of substituents, are performed to yield the target molecule.
Below is a DOT script for a generalized workflow for the synthesis of a benzoxepin derivative.
Cyclooxygenase (COX) Inhibition Assay
The following protocol is a standard method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.
-
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., indomethacin, celecoxib)
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of the test compounds and positive control at various concentrations.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and heme to each well.
-
Add the test compounds or positive control to the respective wells. A solvent control (DMSO) should also be included.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid, to all wells.
-
Immediately add the detection reagent.
-
Measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the rate of reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Below is a DOT script outlining the workflow for the COX inhibition assay.
Signaling Pathways
While the direct molecular targets of this compound, other than COX-1, are not yet fully elucidated, studies on extracts from Perilla frutescens suggest the involvement of key inflammatory signaling pathways. The anti-inflammatory and other biological effects of compounds from this plant may be mediated through the modulation of pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways.
Hypothetical Mechanism of Action of this compound
Based on its known COX-1 inhibitory activity and the broader effects of Perilla frutescens extracts, a hypothetical signaling pathway for this compound's anti-inflammatory action can be proposed. This compound may inhibit the production of prostaglandins from arachidonic acid by blocking COX-1. Prostaglandins are key mediators of inflammation. Furthermore, it is plausible that this compound, like other compounds from Perilla frutescens, could modulate upstream signaling cascades that regulate the expression of inflammatory genes.
The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory effects of this compound.
Pharmacokinetic Properties (ADME)
Experimental pharmacokinetic data for this compound is not currently available in the literature. However, in silico tools can be used to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions are valuable for assessing the drug-likeness of a compound in the early stages of drug discovery.
Table 4: Predicted ADME Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 274.31 g/mol | Good (within Lipinski's rule of 5) |
| LogP | ~2.5-3.0 | Good oral bioavailability predicted |
| Hydrogen Bond Donors | 1 | Good (within Lipinski's rule of 5) |
| Hydrogen Bond Acceptors | 4 | Good (within Lipinski's rule of 5) |
| Polar Surface Area (PSA) | ~50-60 Ų | Good cell permeability predicted |
| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier Permeation | Yes | May cross the blood-brain barrier |
| CYP450 Inhibition | Potential inhibitor of some isoforms | Potential for drug-drug interactions |
Note: These values are predictions from in silico models and require experimental validation.
Conclusion and Future Directions
This compound and related benzoxepins represent a promising class of bioactive compounds with potential therapeutic applications, particularly in the area of anti-inflammatory drug discovery. The available data, though limited, highlights their ability to inhibit key enzymes in the inflammatory cascade. Future research should focus on several key areas:
-
Elucidation of the full pharmacological profile of this compound: Comprehensive screening against a wider range of biological targets is needed to identify its full therapeutic potential and any potential off-target effects.
-
Structure-Activity Relationship (SAR) studies: The synthesis and biological evaluation of a library of this compound analogues will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
-
Investigation of the precise mechanism of action: Further studies are required to confirm the direct interaction of this compound with signaling pathways such as p38 MAPK and PI3K/AKT.
-
In vivo efficacy and pharmacokinetic studies: Preclinical studies in animal models are necessary to validate the in vitro findings and to determine the in vivo ADME properties of this compound and its derivatives.
This technical guide provides a solid foundation for researchers interested in this compound and the broader class of benzoxepins. The compiled data, protocols, and pathway diagrams are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. A peroxiredoxin-P38 MAPK scaffold increases MAPK activity by MAP3K-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extract of Perilla Frutescens Inhibits Tumor Proliferation of HCC via PI3K/AKT Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Bioassay-Guided Fractionation of Perilloxin
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive protocol for the bioassay-guided fractionation of Perilloxin, a bioactive benzoxepin derivative found in the stems of Perilla frutescens.[1][2][3] This protocol is designed to guide researchers through the extraction, fractionation, and isolation of this compound, with a focus on identifying its potential anti-inflammatory and cytotoxic activities. The methodologies outlined herein are based on established principles of natural product chemistry and pharmacology, providing a robust framework for the discovery and characterization of this compound as a potential therapeutic agent.
Perilla frutescens has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions and tumors.[4] Scientific studies have attributed a range of biological activities to this plant, such as anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1] this compound, as a constituent of P. frutescens, is a promising candidate for drug discovery. This protocol employs a systematic approach to isolate this compound and evaluate its biological activity at each stage of purification.
Experimental Protocols
Plant Material Collection and Preparation
-
1.1. Collection: Collect fresh stems of Perilla frutescens.
-
1.2. Authentication: A plant taxonomist should authenticate the plant material. Deposit a voucher specimen in a recognized herbarium.
-
1.3. Preparation: Wash the stems thoroughly with distilled water to remove any dirt and contaminants. Air-dry the stems in the shade at room temperature for 10-14 days until they are brittle. Once dried, grind the stems into a coarse powder using a mechanical grinder.
Extraction of Crude this compound
-
2.1. Maceration: Soak the powdered stems (1 kg) in 95% ethanol (5 L) in a large glass container at room temperature for 72 hours with occasional stirring.
-
2.2. Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to yield the crude ethanolic extract.
-
2.3. Solvent Partitioning: Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol. This will separate compounds based on their polarity.
Bioassay-Guided Fractionation
A portion of each fraction from the solvent partitioning will be subjected to bioassays to determine the most active fraction. The bioassay-guided fractionation process involves a step-by-step separation of the active fraction.
-
3.1. Initial Bioassays:
-
Anti-inflammatory Assay: Evaluate the inhibitory effect of each fraction on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cytotoxicity Assay: Screen the cytotoxic activity of each fraction against a panel of human cancer cell lines (e.g., HeLa, HT-29) and a normal cell line (e.g., HEK293) using the MTS assay to determine the 50% growth inhibition (GI50) concentration.
-
-
3.2. Column Chromatography of the Active Fraction: The most active fraction (hypothetically the chloroform fraction based on the likely polarity of this compound) will be subjected to column chromatography over silica gel.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
-
3.3. Thin Layer Chromatography (TLC) Analysis: Monitor the fractions obtained from column chromatography using TLC plates (silica gel 60 F254). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with an appropriate staining reagent (e.g., vanillin-sulfuric acid) followed by heating.
-
3.4. Pooling and Bioassay of Fractions: Combine fractions with similar TLC profiles. Test the pooled fractions again using the anti-inflammatory and cytotoxicity bioassays to identify the most potent sub-fractions.
-
3.5. Further Purification: Subject the most active sub-fraction to further chromatographic purification, such as preparative HPLC, to isolate pure this compound.
Structural Elucidation of this compound
Confirm the identity and purity of the isolated compound as this compound using spectroscopic methods:
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): Perform 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the chemical structure.
Data Presentation
Table 1: Bioactivity of Crude Extracts and Solvent Fractions
| Sample | Anti-inflammatory Activity (NO Inhibition IC50, µg/mL) | Cytotoxicity (GI50 against HeLa, µg/mL) | Cytotoxicity (GI50 against HT-29, µg/mL) | Cytotoxicity (GI50 against HEK293, µg/mL) |
| Crude Ethanolic Extract | Data | Data | Data | Data |
| n-Hexane Fraction | Data | Data | Data | Data |
| Chloroform Fraction | Data | Data | Data | Data |
| Ethyl Acetate Fraction | Data | Data | Data | Data |
| n-Butanol Fraction | Data | Data | Data | Data |
| Doxorubicin (Positive Control) | N/A | Data | Data | Data |
| Dexamethasone (Positive Control) | Data | N/A | N/A | N/A |
Table 2: Bioactivity of Pooled Fractions from Column Chromatography
| Fraction Code | Anti-inflammatory Activity (NO Inhibition IC50, µg/mL) | Cytotoxicity (GI50 against HeLa, µg/mL) |
| F1-F5 | Data | Data |
| F6-F10 | Data | Data |
| F11-F15 | Data | Data |
| F16-F20 | Data | Data |
| This compound (Pure Compound) | Data | Data |
Mandatory Visualization
References
Application Note: Quantitative Analysis of Perilloxin using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Perilloxin, a key bioactive compound found in Perilla frutescens. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis. This document provides comprehensive experimental procedures, including sample preparation, standard solution preparation, and detailed HPLC-UV instrument parameters. The method has been validated for its linearity, accuracy, precision, and sensitivity.
Introduction
Perilla frutescens is a traditional herb known for its diverse medicinal properties, which are attributed to its rich phytochemical composition. This compound, a significant constituent, has garnered interest for its potential therapeutic effects. To support research and development, a reliable analytical method for the quantification of this compound in various matrices is essential. This document presents a stability-indicating reversed-phase HPLC (RP-HPLC) method that offers high resolution, sensitivity, and reproducibility for the determination of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Formic acid (FA), analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
Perilla frutescens leaf powder (or other sample matrix)
-
Syringe filters (0.45 µm, PTFE or PVDF)
Instrumentation
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Data acquisition and processing software.
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. For example, prepare concentrations of 1, 5, 10, 25, 50, and 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Extraction: Accurately weigh 1.0 g of powdered Perilla frutescens leaf sample into a centrifuge tube. Add 20 mL of 70% ethanol.
-
Sonication: Sonicate the mixture for 30 minutes in a water bath maintained at 60°C.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[2][3]
HPLC Method Parameters
The chromatographic conditions for the analysis of this compound are summarized in the table below.
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-25 min: 25% B; 25-50 min: 25-40% B; 50-60 min: 40-50% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Detection Wavelength | 280 nm |
Data Presentation
The performance of this HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.
| Parameter | Result |
| Retention Time (min) | Approximately 15.2 min |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.80 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Visualization
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: Workflow for this compound Quantification by HPLC.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in Perilla frutescens extracts. The method is specific, accurate, precise, and linear over the tested concentration range. This protocol can be readily implemented in a quality control or research laboratory setting for the routine analysis of this compound.
References
Application Note: A Validated LC-MS/MS Method for the Rapid and Sensitive Quantification of Perilloxin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perilloxin is a novel prenylated 3-benzoxepin derivative isolated from the stems of Perilla frutescens var. acuta.[][2] Pre-clinical studies have identified this compound as a potent cyclooxygenase-1 (COX-1) inhibitor, suggesting its potential as an anti-inflammatory and anti-cancer agent.[][2] As research into the therapeutic applications of this compound progresses, a robust and reliable analytical method for its quantification in various biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective detection of this compound.
Experimental Protocols
Standard and Sample Preparation
1.1. Preparation of Stock and Working Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., a structurally similar compound not present in the study samples) in methanol.
-
IS Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in 50:50 (v/v) methanol/water.
1.2. Sample Preparation from Plasma
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 v/v methanol/water with 0.1% formic acid).
-
Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
2.1. Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 0-1 min: 30% B; 1-5 min: 30-95% B; 5-7 min: 95% B; 7.1-9 min: 30% B |
2.2. Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
2.3. MRM Transitions
Based on the structure of this compound (C₁₆H₁₈O₄, MW: 274.31 g/mol ), the following MRM transitions are proposed for monitoring:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 275.1 | 217.1 (Quantifier) | 15 |
| 275.1 | 189.1 (Qualifier) | 25 | |
| Internal Standard | - | - | - |
Method Validation Summary
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters were assessed:
-
Specificity and Selectivity: No significant interfering peaks were observed at the retention time of this compound in blank matrix samples.
-
Linearity and Range: The method demonstrated excellent linearity over a concentration range of 1-500 ng/mL, with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all quality control (QC) samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined to be 0.5 ng/mL and 1.0 ng/mL, respectively, demonstrating high sensitivity.
-
Stability: this compound was found to be stable in plasma after three freeze-thaw cycles, at room temperature for 4 hours, and in processed samples in the autosampler for 24 hours.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 1.0 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Recovery) | 92.5% - 108.3% |
| Matrix Effect | Minimal |
| Extraction Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification.
This compound's Mechanism of Action: COX-1 Inhibition
This compound has been identified as an inhibitor of cyclooxygenase-1 (COX-1).[] This enzyme is a key component in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-1, this compound can reduce the production of these pro-inflammatory molecules.
References
Application Notes and Protocols: Confirmation of Perilloxin Structure using 1H-NMR and 13C-NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in the structural elucidation of novel chemical entities. This application note provides a detailed framework for the confirmation of the molecular structure of Perilloxin, a naturally occurring prenylated 3-benzoxepin derivative, utilizing one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC) NMR experiments. The protocols outlined herein are designed to guide researchers in acquiring and interpreting the NMR data necessary to unequivocally assign the chemical structure of this compound and related benzoxepin-containing compounds.
Introduction
This compound is a novel prenylated 3-benzoxepin derivative isolated from the stems of Perilla frutescens var. acuta.[1] Its structure has been elucidated as (-)-(R)-5-methoxy-2,3-dihydrofuro[2,3-g][2]benzoxepin. The confirmation of such complex molecular structures relies heavily on a suite of spectroscopic techniques, with NMR providing the most definitive evidence through the mapping of proton and carbon frameworks and their connectivities. This document details the application of ¹H-NMR, ¹³C-NMR, and correlation spectroscopies for the structural verification of this compound.
Data Presentation
While the specific, detailed ¹H and ¹³C NMR data for this compound from the primary literature could not be accessed for direct inclusion, this section provides a template for the systematic presentation of such quantitative data. The structural assignment is achieved by analyzing chemical shifts (δ), coupling constants (J), and through-bond correlations.
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| e.g., H-2 | value | e.g., dd | values | Methylene proton |
| e.g., H-4 | value | e.g., s | Aromatic proton | |
| e.g., OCH₃ | value | e.g., s | Methoxy protons | |
| ... | ... | ... | ... | ... |
Table 2: ¹³C-NMR Spectroscopic Data for this compound
| Position | δ (ppm) | Assignment |
| e.g., C-2 | value | Methylene carbon |
| e.g., C-4 | value | Aromatic methine carbon |
| e.g., C-5 | value | Aromatic quaternary carbon |
| e.g., OCH₃ | value | Methoxy carbon |
| ... | ... | ... |
Experimental Protocols
The following are generalized yet detailed protocols for the NMR analysis of this compound, based on standard practices for natural product structure elucidation.
Sample Preparation
-
Compound Isolation: this compound is isolated from the dichloromethane extract of the stems of Perilla frutescens var. acuta through bioassay-guided fractionation.[1]
-
Sample Purity: Ensure the isolated compound is of high purity (>95%) as determined by HPLC or LC-MS.
-
Solvent Selection: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that may overlap with key analyte resonances.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
NMR spectra should be acquired on a high-field spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.
-
¹H-NMR Spectroscopy:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
-
¹³C-NMR Spectroscopy:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans (due to the lower natural abundance of ¹³C), spectral width of 200-240 ppm, and a relaxation delay of 2 seconds.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing adjacent protons. Acquire a gradient-selected COSY (gCOSY) spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is critical for assembling the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.
-
Structure Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired NMR data.
Caption: Workflow for this compound structure confirmation.
Key Signaling Pathways for Structural Assignment
The following diagram illustrates the key 2D NMR correlations (COSY and HMBC) that are essential for assembling the this compound structure. The arrows indicate correlations that would be observed to connect different parts of the molecule.
Caption: Key 2D NMR correlations for this compound.
Conclusion
The structural confirmation of complex natural products like this compound is a systematic process that relies on the careful acquisition and interpretation of various NMR experiments. By following the protocols and workflow outlined in this application note, researchers can confidently assign the structure of this compound and related compounds. The use of ¹H and ¹³C NMR, in conjunction with 2D correlation experiments such as COSY and HMBC, provides the necessary data to piece together the molecular framework, ensuring accurate structural elucidation for further research and development in medicinal chemistry and pharmacology.
References
Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibitor Screening of Perilloxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perilloxin, a natural benzoxepin derivative isolated from the stems of Perilla frutescens var. acuta, has been identified as an inhibitor of cyclooxygenase (COX) enzymes.[1][2] These enzymes, existing as two main isoforms (COX-1 and COX-2), are pivotal in the inflammatory cascade through their role in prostaglandin synthesis. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a significant role in inflammation and pain.[3][4] Therefore, screening and characterizing the inhibitory activity of compounds like this compound against both COX isoforms is a critical step in the development of novel anti-inflammatory agents.
These application notes provide detailed protocols for in vitro screening of this compound as a COX inhibitor, utilizing both colorimetric and fluorometric assay methods. The protocols are designed to be adaptable for high-throughput screening and detailed kinetic studies.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of an inhibitor for COX-2 over COX-1 is a key determinant of its potential therapeutic profile, with higher selectivity for COX-2 often being desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.
The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.
Table 1: In Vitro Inhibitory Activity of this compound and Control Compound against COX-1
| Compound | Target Enzyme | IC50 (µM) |
| This compound | COX-1 | 23.2[1] |
| Indomethacin (Control) | COX-1 | 1.5 |
Signaling Pathway and Experimental Workflow
Cyclooxygenase (COX) Signaling Pathway
The COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes involved in inflammation, pain, and fever.
Caption: COX signaling pathway and the inhibitory action of this compound.
Experimental Workflow for COX Inhibitor Screening
The general workflow for screening potential COX inhibitors like this compound involves preparing the necessary reagents, performing the enzymatic assay, and analyzing the data to determine inhibitory activity.
Caption: Generalized workflow for an in vitro COX inhibition assay.
Experimental Protocols
The following are detailed protocols for colorimetric and fluorometric in vitro COX inhibitor screening assays, which can be adapted for the evaluation of this compound.
Protocol 1: Colorimetric COX Inhibitor Screening Assay
This assay measures the peroxidase component of the COX enzyme. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reference inhibitor (e.g., Indomethacin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-1 and COX-2 enzymes in assay buffer.
-
Prepare a working solution of Hemin in assay buffer.
-
Prepare a working solution of Arachidonic Acid.
-
Prepare a working solution of TMPD.
-
Prepare a series of dilutions of this compound and the reference inhibitor in the assay buffer.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 150 µL Assay Buffer + 10 µL Hemin + 10 µL vehicle (solvent for this compound).
-
100% Activity Control (No Inhibitor): 140 µL Assay Buffer + 10 µL Hemin + 10 µL COX enzyme + 10 µL vehicle.
-
Inhibitor Wells: 140 µL Assay Buffer + 10 µL Hemin + 10 µL COX enzyme + 10 µL of each this compound dilution.
-
Reference Inhibitor Wells: 140 µL Assay Buffer + 10 µL Hemin + 10 µL COX enzyme + 10 µL of each reference inhibitor dilution.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of TMPD solution to all wells, followed immediately by 10 µL of Arachidonic Acid solution to initiate the reaction.
-
Detection: Immediately read the absorbance at 590 nm using a microplate reader in kinetic mode for 5-10 minutes, or as a single endpoint reading after a fixed time (e.g., 5 minutes).
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity of Control - Activity of Inhibitor) / Activity of Control] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Fluorometric COX Inhibitor Screening Assay
This assay is based on the detection of Prostaglandin G2 (PGG2), an intermediate product of the COX reaction, using a fluorescent probe. The increase in fluorescence is proportional to the COX activity.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic substrate for the peroxidase activity)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well white opaque microplate
-
Fluorescence microplate reader (Excitation/Emission ≈ 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-1 and COX-2 enzymes.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Prepare a working solution of Arachidonic Acid.
-
Prepare a series of dilutions of this compound and the reference inhibitors.
-
-
Assay Plate Setup (in triplicate):
-
Enzyme Control (No Inhibitor): 80 µL Reaction Mix + 10 µL Assay Buffer.
-
Inhibitor Wells: 80 µL Reaction Mix + 10 µL of each this compound dilution.
-
Reference Inhibitor Wells: 80 µL Reaction Mix + 10 µL of each reference inhibitor dilution.
-
-
Reaction Initiation: Add 10 µL of the diluted Arachidonic Acid solution to all wells to start the reaction.
-
Detection: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes using a fluorescence plate reader (Ex/Em = 535/587 nm).
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Slope of Control - Slope of Inhibitor) / Slope of Control] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
Conclusion
The provided protocols offer robust and reliable methods for the in vitro screening of this compound as a COX inhibitor. The colorimetric assay is a cost-effective method suitable for initial screening, while the fluorometric assay offers higher sensitivity and is well-suited for detailed kinetic studies and high-throughput screening. The determination of IC50 values for both COX-1 and COX-2 is essential for a comprehensive evaluation of the inhibitory potency and selectivity of this compound. Further investigation into the COX-2 inhibitory activity of this compound is warranted to fully characterize its potential as a selective anti-inflammatory agent.
References
- 1. Two new prenylated 3-benzoxepin derivatives as cyclooxygenase inhibitors from Perilla frutescens var. acuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-Inflammatory Activity of the Constituents from the Leaves of Perilla frutescens var. acuta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of COX-1/COX-2 selectivity and potency of a new class of COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Perilloxin in RAW 264.7 Macrophages
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW 264.7 cell line, play a pivotal role in initiating and propagating the inflammatory cascade. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, RAW 264.7 cells trigger intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This activation leads to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Perilloxin, a compound derived from Perilla frutescens, has demonstrated significant anti-inflammatory properties. This document provides a detailed protocol for a cell-based assay to characterize the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 cells. Extracts from Perilla frutescens have been shown to inhibit the production of these inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways.[1][2][3][4][5]
Experimental Principles
This application note describes a series of experiments to quantify the anti-inflammatory effects of this compound. The workflow begins with assessing the cytotoxicity of this compound on RAW 264.7 cells to determine non-toxic working concentrations. Subsequently, the inhibitory effect of this compound on the production of key inflammatory markers—nitric oxide and pro-inflammatory cytokines—is evaluated in LPS-stimulated cells. Finally, the underlying mechanism of action is investigated by examining the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.
Data Presentation
The following tables summarize representative quantitative data obtained from the described assays.
Table 1: Cell Viability of RAW 264.7 Cells Treated with this compound
| This compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 98.5 ± 4.8 |
| 25 | 97.2 ± 5.1 |
| 50 | 95.8 ± 4.5 |
| 100 | 93.1 ± 6.3 |
Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 24 hours of treatment.
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) |
| Control | 2.1 ± 0.3 |
| LPS (1 µg/mL) | 35.8 ± 2.9 |
| LPS + this compound (10 µM) | 25.4 ± 2.1 |
| LPS + this compound (25 µM) | 15.7 ± 1.8 |
| LPS + this compound (50 µM) | 8.9 ± 1.1 |
Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour, followed by stimulation with LPS for 24 hours. NO concentration was measured using the Griess assay.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50.2 ± 8.5 | 35.7 ± 6.1 | 20.1 ± 4.2 |
| LPS (1 µg/mL) | 1250.6 ± 110.2 | 980.4 ± 95.3 | 750.8 ± 80.5 |
| LPS + this compound (10 µM) | 980.1 ± 90.7 | 750.2 ± 80.1 | 580.4 ± 65.3 |
| LPS + this compound (25 µM) | 650.8 ± 75.4 | 480.9 ± 55.8 | 350.6 ± 40.9 |
| LPS + this compound (50 µM) | 320.4 ± 40.1 | 210.5 ± 30.2 | 150.3 ± 25.1 |
Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour, followed by stimulation with LPS for 24 hours. Cytokine levels were measured by ELISA.
Table 4: Effect of this compound on the Expression of Key Inflammatory Proteins
| Treatment | p-p65/p65 Ratio | p-p38/p38 Ratio |
| Control | 0.15 ± 0.03 | 0.20 ± 0.04 |
| LPS (1 µg/mL) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| LPS + this compound (50 µM) | 0.45 ± 0.07 | 0.55 ± 0.08 |
Data are presented as mean ± standard deviation (n=3) of the relative band intensity normalized to the LPS-treated group. Cells were pre-treated with this compound for 1 hour, followed by stimulation with LPS for 30 minutes. Protein expression was determined by Western blotting.
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Cells are subcultured every 2-3 days to maintain exponential growth.
2. Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
3. Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
4. Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatants and store them at -80°C until use.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
5. Western Blot Analysis
This technique is used to determine the effect of this compound on the protein expression levels of key components of the NF-κB and MAPK signaling pathways.
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for a shorter duration (e.g., 15-30 minutes) to observe phosphorylation events.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), p38, ERK, and JNK overnight at 4°C. Also, use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software.
Signaling Pathways
LPS-Induced Inflammatory Signaling Pathway
Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the surface of macrophages. This interaction initiates a downstream signaling cascade that leads to the activation of two major inflammatory pathways: the NF-κB pathway and the MAPK pathway. Activation of these pathways results in the transcription and translation of genes encoding pro-inflammatory mediators.
Caption: LPS-induced inflammatory signaling pathways in macrophages.
Proposed Mechanism of Action for this compound
Based on studies with Perilla frutescens extracts, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. Additionally, it is proposed to suppress the phosphorylation of key MAPK proteins such as p38, ERK, and JNK. This dual inhibition leads to a significant reduction in the expression of pro-inflammatory genes.
Caption: Proposed inhibitory mechanism of this compound on inflammatory pathways.
This application note provides a comprehensive set of protocols to effectively evaluate the anti-inflammatory properties of this compound in a cell-based model. The described assays allow for the quantitative assessment of its impact on key inflammatory mediators and provide insights into its molecular mechanism of action by targeting the NF-κB and MAPK signaling pathways. These methods are fundamental for the pre-clinical evaluation of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. Anti-inflammatory effects of Perilla frutescens leaf extract on lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effect of Perilla frutescens (L.) Britton var. frutescens Extract in LPS-stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Effect of Perilla frutescens (L.) Britton var. frutescens Extract in LPS-stimulated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
Application Note: Measuring Perilloxin's Effect on Prostaglandin E2 (PGE2) Production
Audience: Researchers, scientists, and drug development professionals.
Introduction Perilloxin is a novel prenylated 3-benzoxepin derivative isolated from the stems of Perilla frutescens var. acuta.[1] This plant has a long history in traditional Chinese medicine for treating various ailments.[2] Scientific investigations have identified this compound as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.[1][2] Specifically, COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, including Prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[3]
Extracts from Perilla frutescens have demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory mediators like PGE2. The mechanism often involves the downregulation of COX-2 expression, which is typically induced by inflammatory stimuli such as lipopolysaccharide (LPS). This inhibition can occur through the suppression of upstream signaling pathways, including the nuclear factor kappa B (NF-κB) pathway.
This application note provides a comprehensive set of protocols to evaluate the efficacy of this compound in reducing PGE2 production in a cell-based model of inflammation. The described experiments will enable researchers to quantify the inhibitory effect of this compound on PGE2 synthesis and to elucidate its potential mechanism of action by examining its impact on cell viability, the expression of key enzymes (COX-2, mPGES-1), and the activation of the NF-κB signaling pathway.
Core Concepts: The PGE2 Synthesis Pathway
PGE2 production is a multi-step enzymatic process. In the context of inflammation, the pathway is typically initiated by an inflammatory stimulus (e.g., LPS) binding to a receptor (e.g., TLR4) on an immune cell, such as a macrophage. This triggers a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of inflammatory genes, including PTGS2 (the gene for COX-2). The newly synthesized COX-2 enzyme, along with microsomal prostaglandin E synthase-1 (mPGES-1), then drives the production of PGE2.
Experimental Workflow
A systematic approach is required to accurately assess this compound's effect. The workflow begins with treating cultured cells with an inflammatory stimulant to induce PGE2 production, in the presence or absence of this compound. Subsequent assays quantify cell viability, PGE2 levels, and changes in protein expression and localization to build a complete picture of the compound's activity.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol details the culture of RAW 264.7 murine macrophages and subsequent treatment to induce an inflammatory response for testing this compound.
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Seeding and Treatment:
-
Seed cells into appropriate culture plates (e.g., 96-well for viability, 24-well for PGE2, 6-well for Western Blot, and coverslip-containing plates for immunofluorescence) at a density of 2 x 10^5 cells/mL. Allow cells to adhere overnight.
-
The following day, replace the medium with fresh DMEM (with 2% FBS).
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce PGE2 production. Include an unstimulated control group (vehicle only, no LPS).
-
Protocol 2: Cell Viability Assessment (MTT Assay)
It is crucial to determine if this compound exhibits cytotoxicity, as a reduction in PGE2 could be a result of cell death rather than specific enzyme inhibition.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Assay Procedure:
-
After the 24-hour treatment period (from Protocol 1), add 10 µL of the MTT stock solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the culture medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
Protocol 3: PGE2 Measurement by Enzyme Immunoassay (EIA)
This competitive immunoassay is a standard method for quantifying PGE2 levels in biological fluids, including cell culture supernatants.
-
Sample Collection: Following the 24-hour treatment incubation (from Protocol 1), collect the cell culture supernatants from the 24-well plate.
-
Sample Storage: Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris. Store the clarified supernatants at -80°C until analysis.
-
EIA Procedure:
-
Use a commercially available PGE2 EIA kit and follow the manufacturer's instructions precisely.
-
Briefly, the assay involves adding standards and samples to a microplate pre-coated with an anti-PGE2 antibody.
-
A fixed amount of HRP-labeled PGE2 is then added, which competes with the PGE2 in the sample for binding to the antibody.
-
After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically (typically at 450 nm).
-
The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
Calculate the PGE2 concentration in each sample by interpolating from the standard curve.
-
Protocol 4: Western Blot Analysis for COX-2 and mPGES-1
Western blotting is used to measure the protein levels of COX-2 and mPGES-1 to determine if this compound affects their expression.
-
Cell Lysis:
-
After treatment (from Protocol 1), wash the cells in the 6-well plate twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against COX-2 (1:1000), mPGES-1 (1:1000), and β-actin (1:5000, as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Protocol 5: Immunofluorescence for NF-κB p65 Nuclear Translocation
This technique visualizes the location of the NF-κB p65 subunit within the cell. Its translocation from the cytoplasm to the nucleus is a hallmark of NF-κB activation.
-
Cell Preparation: Grow and treat cells on sterile glass coverslips placed in 12-well plates as described in Protocol 1 (a shorter LPS stimulation time, e.g., 1-2 hours, is often optimal for observing peak translocation).
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 1 hour to prevent non-specific antibody binding.
-
Incubate with a primary antibody against NF-κB p65 (1:200) in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei by incubating with DAPI (1 µg/mL) for 5 minutes.
-
-
Imaging and Analysis:
-
Wash the coverslips a final time and mount them onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images and quantify the percentage of cells showing nuclear translocation of p65 in each treatment group.
-
Data Presentation and Interpretation
Quantitative data should be presented in clear, concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Cell Viability and PGE2 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | This compound (µM) | Cell Viability (%) (Mean ± SD) | PGE2 Concentration (pg/mL) (Mean ± SD) |
| Control (Vehicle) | 0 | 100 ± 4.5 | 45.8 ± 5.2 |
| LPS (1 µg/mL) | 0 | 98.2 ± 5.1 | 2850.4 ± 150.7 |
| LPS + this compound | 1 | 97.5 ± 4.8 | 2140.1 ± 125.3 |
| LPS + this compound | 5 | 96.8 ± 5.3 | 1567.5 ± 98.6 |
| LPS + this compound | 10 | 95.4 ± 4.9 | 890.2 ± 75.1 |
| LPS + this compound | 25 | 93.1 ± 6.0 | 452.6 ± 40.8 |
| LPS + this compound | 50 | 85.7 ± 5.5 | 215.3 ± 25.4 |
-
Interpretation: A dose-dependent decrease in PGE2 concentration with minimal impact on cell viability (e.g., >85%) suggests a specific inhibitory effect of this compound on the PGE2 synthesis pathway.
Table 2: Effect of this compound on Protein Expression and NF-κB Translocation
| Treatment Group | This compound (µM) | Relative COX-2 Expression (Fold Change vs. LPS) | Relative mPGES-1 Expression (Fold Change vs. LPS) | Cells with Nuclear NF-κB (%) (Mean ± SD) |
| Control (Vehicle) | 0 | 0.05 | 0.10 | 8 ± 2.1 |
| LPS (1 µg/mL) | 0 | 1.00 | 1.00 | 75 ± 6.3 |
| LPS + this compound | 10 | 0.95 | 0.98 | 68 ± 5.9 |
| LPS + this compound | 25 | 0.55 | 0.85 | 42 ± 4.8 |
| LPS + this compound | 50 | 0.20 | 0.70 | 25 ± 3.5 |
-
Interpretation: A significant reduction in COX-2 protein levels suggests that this compound inhibits the expression of this enzyme. A corresponding decrease in the percentage of cells with nuclear NF-κB would indicate that this effect is mediated, at least in part, by suppressing the NF-κB signaling pathway. A minimal change in mPGES-1 suggests a more selective effect on COX-2. If COX-2 expression is unchanged but PGE2 levels are still reduced, it would point towards direct enzymatic inhibition of COX-2, consistent with initial findings.
References
Application Note and Protocol for Testing Perilloxin in a Carrageenan-Induced Paw Edema Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perilloxin, a novel compound derived from Perilla frutescens, has demonstrated significant anti-inflammatory potential in preliminary studies. Extracts from Perilla frutescens have been traditionally used to treat a variety of inflammatory conditions. Modern research has identified active constituents, such as luteolin and rosmarinic acid, which are known to suppress pro-inflammatory mediators.[1][2][3][4] These compounds have been shown to inhibit key inflammatory pathways, including the nuclear factor kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways.[3] This application note provides a detailed protocol for evaluating the anti-inflammatory efficacy of this compound using the well-established carrageenan-induced paw edema model in rodents. This model is a classical and highly reproducible method for screening potential anti-inflammatory agents.
The carrageenan-induced paw edema model is an acute, non-immune inflammatory model. Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. The initial phase (0-6 hours) is characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability and plasma exudation. The later phase (after 6 hours) involves the infiltration of neutrophils and the production of pro-inflammatory mediators like prostaglandins, nitric oxide, and cytokines such as TNF-α and IL-1β, largely mediated by the induction of COX-2 and iNOS.
This protocol will detail the experimental procedure, data collection, and analysis for assessing the anti-inflammatory activity of this compound.
Experimental Protocols
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats are commonly used. Mice (e.g., Swiss albino or C57BL/6) can also be utilized.
-
Characteristics: Healthy, adult animals, typically weighing between 180-250g for rats or 20-30g for mice.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for a minimum of one week prior to the experiment, with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Housing: Animals should be housed in standard cages with free access to standard pellet diet and water ad libitum.
-
Ethics: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.
Materials and Reagents
-
This compound (Test Compound)
-
Carrageenan (lambda, Type IV)
-
Indomethacin or Diclofenac Sodium (Positive Control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose, saline, or appropriate solvent for this compound)
-
Digital Plethysmometer or Digital Calipers
-
Syringes (1 mL) and needles (26G or 30G)
-
Animal weighing scale
Experimental Procedure
-
Animal Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I (Vehicle Control): Receives the vehicle only.
-
Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Group III (this compound - Low Dose): Receives a low dose of this compound.
-
Group IV (this compound - Medium Dose): Receives a medium dose of this compound.
-
Group V (this compound - High Dose): Receives a high dose of this compound.
-
-
Drug Administration: Administer this compound, the positive control, or the vehicle via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection). The administration should occur 30-60 minutes before the carrageenan injection to allow for absorption.
-
Baseline Paw Volume Measurement: Just prior to carrageenan injection, measure the initial volume (V₀) of the right hind paw of each animal using a digital plethysmometer or the thickness using digital calipers.
-
Induction of Paw Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.
-
Post-Carrageenan Paw Volume Measurement: Measure the paw volume (Vt) or thickness at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
Euthanasia and Tissue Collection (Optional): At the end of the experiment (e.g., 5 hours post-carrageenan), animals can be euthanized. The inflamed paw tissue and blood samples can be collected for further biochemical and molecular analysis (e.g., measurement of inflammatory mediators, histopathology, RT-PCR).
Data Analysis
-
Paw Edema Calculation: The increase in paw volume (edema) is calculated as the difference between the paw volume at a specific time point (Vt) and the initial paw volume (V₀).
-
Edema (mL) = Vt - V₀
-
-
Percentage Inhibition of Edema: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the drug-treated groups compared to the vehicle control group.
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100 Where Edema_control is the average increase in paw volume in the control group, and Edema_treated is the average increase in paw volume in the treated group.
-
-
Statistical Analysis: Data should be expressed as the mean ± standard error of the mean (SEM). Statistical significance between the groups can be determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is generally considered statistically significant.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | Percentage Inhibition (%) |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |
| This compound | 10 | 0.65 ± 0.05 | 23.53 |
| This compound | 25 | 0.48 ± 0.04 | 43.53 |
| This compound | 50 | 0.35 ± 0.03* | 58.82 |
*p < 0.05 compared to the Vehicle Control group.
Table 2: Time Course of Paw Edema Development
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 0 hr | Paw Volume (mL) at 1 hr | Paw Volume (mL) at 3 hr | Paw Volume (mL) at 5 hr |
| Vehicle Control | - | 1.20 ± 0.04 | 1.75 ± 0.05 | 2.05 ± 0.06 | 1.98 ± 0.07 |
| Indomethacin | 10 | 1.21 ± 0.03 | 1.40 ± 0.04 | 1.53 ± 0.03 | 1.45 ± 0.04 |
| This compound | 50 | 1.19 ± 0.05 | 1.55 ± 0.05 | 1.54 ± 0.03 | 1.48 ± 0.05 |
*p < 0.05 compared to the Vehicle Control group at the respective time point.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Potential Signaling Pathway of this compound in Inflammation
Caption: Potential mechanism of this compound in the inflammatory pathway.
References
Application Notes and Protocols for In Vivo Administration of Perilloxin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are hypothetical and intended for guidance purposes only. To date, there is a lack of published scientific literature on the in vivo administration and dosing of isolated Perilloxin in animal models. The provided information is based on the known in vitro activity of this compound, general principles of animal research, and established protocols for similar compounds. Researchers should conduct their own dose-ranging and toxicology studies to determine the safety and efficacy of this compound for any specific application.
Introduction
This compound is a novel prenylated 3-benzoxepin derivative isolated from the stems of Perilla frutescens.[1] In vitro studies have demonstrated that this compound exhibits inhibitory activity against cyclooxygenase-1 (COX-1), with an IC50 value of 23.2 microM.[1] This suggests that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in animal models of inflammation.
These application notes provide a framework for the initial in vivo evaluation of this compound in a murine model. The protocols are designed to be a starting point for researchers to develop more specific study designs based on their experimental objectives.
Quantitative Data Summary
As no in vivo data for this compound is currently available, the following table presents the relevant in vitro data that can inform initial in vivo study design.
| Compound | Target | Assay | IC50 | Source |
| This compound | Cyclooxygenase-1 (COX-1) | In vitro enzyme inhibition assay | 23.2 µM | [1] |
| Dehydrothis compound | Cyclooxygenase-1 (COX-1) | In vitro enzyme inhibition assay | 30.4 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound for administration to mice.
Materials:
-
This compound (powder)
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile saline, 10% DMSO in corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Vehicle Selection: The choice of vehicle will depend on the physicochemical properties of this compound. A preliminary solubility test should be performed. For oral administration, an aqueous-based vehicle like 0.5% CMC is often suitable. For intraperitoneal or subcutaneous injection, a solution or a fine suspension in a biocompatible vehicle such as sterile saline with a solubilizing agent (e.g., a small percentage of DMSO or Tween 80) or an oil-based vehicle may be necessary.
-
Calculation of Required Amount: Calculate the total amount of this compound and vehicle needed based on the desired dose, the number of animals, and the dosing volume.
-
Preparation of Formulation:
-
Weigh the required amount of this compound powder accurately.
-
In a sterile microcentrifuge tube, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing continuously to ensure a homogenous suspension or solution.
-
If this compound is not fully dissolved, sonicate the suspension for 5-10 minutes in a water bath to aid in dispersion.
-
-
Sterility: If administering via a parenteral route, ensure the final formulation is sterile. This may involve sterile filtering the solution if possible, or preparing the formulation under aseptic conditions.
-
Storage: Store the prepared formulation according to the stability of this compound. It is recommended to prepare the formulation fresh before each experiment.
Protocol 2: Acute Toxicity and Dose-Ranging Study of this compound in Mice (Hypothetical)
Objective: To determine the maximum tolerated dose (MTD) and to identify a potential dose range for efficacy studies.
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Sex: Male or female, to be consistent throughout the study
-
Age: 8-10 weeks
-
Health Status: Specific pathogen-free (SPF)
Experimental Design:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to different dose groups (e.g., n=3-5 per group). Include a vehicle control group.
-
Dose Selection: Based on the in vitro IC50, a starting dose could be estimated. A wide range of doses should be tested (e.g., 1, 10, 50, 100, 500 mg/kg).
-
Administration:
-
Route of Administration: Oral gavage (PO) is often a preferred initial route. Intraperitoneal (IP) injection can also be considered for higher bioavailability.
-
Dosing Volume: For mice, the typical oral gavage volume is 5-10 mL/kg, and for IP injection, it is 10-20 mL/kg.
-
Administer a single dose of this compound or vehicle to the respective groups.
-
-
Monitoring:
-
Observe the animals continuously for the first 4 hours post-administration, and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, including changes in behavior, posture, breathing, and any signs of pain or distress.
-
Measure body weight daily.
-
-
Endpoint:
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy to examine for any organ abnormalities.
-
Visualization of Signaling Pathways and Workflows
Below are diagrams representing a potential signaling pathway for this compound and a general experimental workflow for its in vivo evaluation.
Caption: Hypothetical signaling pathway of this compound inhibiting the COX-1 enzyme.
Caption: General experimental workflow for the in vivo evaluation of this compound.
References
Application Notes and Protocols: Total Synthesis of Perilloxin and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perilloxin, a naturally occurring benzoxepin derivative isolated from Perilla frutescens var. acuta, and its analogue dehydrothis compound, have been identified as inhibitors of cyclooxygenase-1 (COX-1).[1][2] This document provides a proposed total synthesis for this compound and its stereoisomers, addressing the current lack of a published synthetic route. The protocols outlined herein are based on established methodologies for the synthesis of related benzoxepin structures. These application notes are intended to serve as a foundational guide for the chemical synthesis and further investigation of this compound's therapeutic potential.
Introduction to this compound
This compound is a natural product characterized by a furo[2,3-g][1]benzoxepin core structure. The naturally occurring enantiomer has been determined to be (–)-(R)-5-methoxy-2,3-dihydrofuro[2,3-g][1]benzoxepin.[1] this compound and its oxidized counterpart, dehydrothis compound, have demonstrated inhibitory activity against COX-1, an enzyme implicated in inflammation and pain pathways. The unique molecular architecture and biological activity of this compound make it an attractive target for total synthesis, enabling access to larger quantities for further biological evaluation and the generation of stereoisomers to explore structure-activity relationships.
Proposed Retrosynthetic Analysis
Currently, a dedicated total synthesis of this compound has not been reported in the scientific literature. Therefore, a plausible retrosynthetic pathway is proposed, drawing from established synthetic strategies for benzoxepin and dihydrooxepin containing natural products.
The proposed retrosynthesis (see Figure 1) begins by disconnecting the furobenzoxepin core at the ether linkage, suggesting a key intramolecular cyclization step to form the seven-membered oxepine ring. The furan ring can be constructed from a suitably functionalized aromatic precursor. The chiral side chain can be introduced via asymmetric synthesis or resolution.
Figure 1. Proposed retrosynthetic analysis for this compound.
Experimental Protocols: A Proposed Synthetic Route
The following protocols describe a proposed multi-step synthesis of this compound. These are generalized procedures based on analogous transformations and should be optimized for each specific substrate.
Synthesis of the Key Phenolic Precursor
-
Protection of a commercially available substituted phenol: To a solution of the starting phenol in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group (e.g., benzyl bromide) and a base (e.g., potassium carbonate). Stir the reaction at room temperature until completion.
-
Ortho-formylation: The protected phenol is then subjected to ortho-formylation using a standard procedure, such as the Duff reaction or by using paraformaldehyde and a Lewis acid catalyst.
-
Wittig reaction: The resulting aldehyde is then reacted with a phosphorus ylide to install the side chain that will ultimately form part of the oxepine ring.
Asymmetric Introduction of the Chiral Center
-
Sharpless Asymmetric Epoxidation: An allylic alcohol precursor can be subjected to Sharpless asymmetric epoxidation to introduce the desired stereochemistry at the carbon that will become the chiral center of this compound. The use of either (+)- or (-)-diethyl tartrate will allow for the selective synthesis of the (R) or (S) enantiomer.
Construction of the Furobenzoxepin Core
-
Intramolecular Williamson Ether Synthesis: The key cyclization to form the seven-membered oxepine ring can be achieved via an intramolecular Williamson ether synthesis. The phenolic precursor is treated with a base (e.g., sodium hydride) to generate the phenoxide, which then displaces a leaving group on the side chain to form the cyclic ether.
-
Furan ring formation: The furan moiety can be constructed through various methods, such as a Paal-Knorr furan synthesis from a 1,4-dicarbonyl compound, which can be generated from the aromatic precursor.
Final Synthetic Steps
-
Side-chain elaboration: The final steps would involve the modification of the side chain to install the 2-hydroxy-2-propyl group. This could be achieved through the reaction of an ester intermediate with a Grignard reagent (e.g., methylmagnesium bromide).
-
Deprotection: Removal of any protecting groups will yield the final product, this compound. The stereoisomers can be synthesized by using the corresponding enantiomer of the chiral auxiliary in the asymmetric synthesis step.
Quantitative Data
The following tables summarize the known quantitative data for naturally occurring this compound and dehydrothis compound.
Table 1: Spectroscopic Data for this compound and Dehydrothis compound
| Compound | Molecular Formula | MW ( g/mol ) | UV λmax (nm) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | C₁₆H₁₈O₄ | 274.31 | 217, 237, 355 | 6.47 (s), 5.86 (d), 5.46 (d), 4.50 (t), 3.70 (s), 3.08 (dd), 3.01 (dd), 1.31 (s), 1.18 (s) | 156.8, 150.2, 131.5, 122.5, 117.8, 114.2, 112.1, 108.9, 101.9, 89.0, 71.7, 56.8, 31.2, 26.2, 24.2 |
| Dehydrothis compound | C₁₆H₁₆O₄ | 272.29 | - | - | - |
Note: Complete NMR assignments are detailed in the original isolation paper.
Table 2: Biological Activity of this compound and Dehydrothis compound
| Compound | Target | Assay | IC₅₀ (µM) |
| This compound | Cyclooxygenase-1 (COX-1) | in vitro | 23.2 |
| Dehydrothis compound | Cyclooxygenase-1 (COX-1) | in vitro | 30.4 |
| Indomethacin (control) | Cyclooxygenase-1 (COX-1) | in vitro | 1.5 |
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the known biological target of this compound.
Figure 2. Proposed experimental workflow for the total synthesis of this compound.
Figure 3. Signaling pathway showing the inhibitory action of this compound on COX-1.
Conclusion
The protocols and data presented in these application notes offer a comprehensive starting point for the total synthesis of this compound and its stereoisomers. While a published total synthesis is currently unavailable, the proposed route, based on established chemical transformations, provides a solid framework for researchers to pursue the synthesis of this promising natural product. The successful synthesis of this compound and its analogues will be crucial for a more in-depth investigation of their biological activities and potential as therapeutic agents.
References
Application Notes and Protocols for the Preparation of Perilloxin Derivatives with Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perilloxin, a naturally occurring benzoxepin derivative isolated from Perilla frutescens, has been identified as an inhibitor of cyclooxygenase (COX) enzymes.[1] These enzymes, particularly COX-1 and COX-2, are critical mediators of inflammation and pain. The development of potent and selective COX inhibitors remains a significant goal in medicinal chemistry to create safer and more effective anti-inflammatory drugs. This document provides detailed application notes and protocols for the proposed synthesis and evaluation of novel this compound derivatives with potentially improved potency and selectivity.
While specific structure-activity relationship (SAR) studies on this compound are not extensively available in the current literature, a "read-across" approach based on structurally related benzofuran and other heterocyclic COX inhibitors can guide the design of new analogs.[2][3] This document outlines hypothetical synthetic strategies and detailed experimental protocols to facilitate research in this area.
Proposed Structure-Activity Relationship (SAR) for this compound Derivatives
Based on SAR studies of analogous benzofuran and celecoxib-like COX inhibitors, the following modifications to the this compound scaffold are proposed to enhance potency and/or selectivity[2][3]:
-
Aromatic Ring Substitution: Introduction of small electron-withdrawing or electron-donating groups on the phenyl ring of the benzoxepin core could modulate binding affinity within the COX active site. Halogenation (e.g., fluorine, chlorine) or the addition of methoxy groups may enhance potency.
-
Modification of the Isopropanol Group: The tertiary alcohol of the isopropanol moiety could be a site for derivatization. Esterification or etherification could alter the pharmacokinetic properties of the molecule.
-
Introduction of a Sulfonamide Moiety: A common feature of selective COX-2 inhibitors (coxibs) is the presence of a sulfonamide group. Introducing a para-sulfonamide group on a phenyl substituent could potentially increase COX-2 selectivity.
Data Presentation
The following table summarizes the known inhibitory activity of this compound and provides a template for comparing the potency of newly synthesized derivatives. For context, data from representative benzofuran-containing COX inhibitors are included.
| Compound | Scaffold | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Furanobenzoxepin | COX-1 | 23.2 | Not Reported |
| Hypothetical Derivative 1 | Substituted Furanobenzoxepin | COX-1/COX-2 | TBD | TBD |
| Hypothetical Derivative 2 | Substituted Furanobenzoxepin | COX-1/COX-2 | TBD | TBD |
| Spiroindolone-Benzofuran 5a | Spiroindolone-Benzofuran | COX-1 | 20.42 | Selective for COX-1 |
| Spiroindolone-Benzofuran 5c | Spiroindolone-Benzofuran | COX-1 | 37.0 | Selective for COX-1 |
| Celecoxib Analog 3c | Pyrazole-Benzofuran | COX-2 | Potent & Selective | High |
| Celecoxib Analog 3e | Pyrazole-Benzofuran | COX-2 | Potent & Selective | High |
TBD: To be determined through experimental evaluation.
Signaling Pathway
The primary target of this compound and its proposed derivatives is the cyclooxygenase (COX) enzyme, which plays a central role in the arachidonic acid signaling pathway, leading to the production of prostaglandins that mediate inflammation.
Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
General Synthetic Workflow for this compound Derivatives
The following diagram outlines a general workflow for the synthesis and evaluation of novel this compound derivatives.
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Protocol 1: Synthesis of a Hypothetical Halogenated this compound Derivative
This protocol describes a hypothetical method for the bromination of the aromatic ring of this compound, a common modification to enhance the biological activity of natural products.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the brominated this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general method for determining the IC50 values of this compound derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a colorimetric substrate
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Reference inhibitor (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of enzymes, substrate, and cofactors in Tris-HCl buffer.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of the test compounds, a reference inhibitor, or a vehicle control (DMSO) to the wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately add the colorimetric substrate (TMPD).
-
Measure the absorbance at 590 nm using a microplate reader at time zero and then at regular intervals (e.g., every minute for 5-10 minutes).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The development of novel this compound derivatives presents a promising avenue for the discovery of new anti-inflammatory agents. The proposed SAR-guided modifications, coupled with the detailed synthetic and biological evaluation protocols provided in this document, offer a framework for researchers to explore the therapeutic potential of this natural product scaffold. Through systematic derivatization and screening, it may be possible to identify this compound analogs with significantly improved potency and selectivity for COX enzymes, leading to the development of safer and more effective anti-inflammatory drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Spiroindolone analogues bearing benzofuran moiety as a selective cyclooxygenase COX-1 with TNF-α and IL-6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Perilloxin in studying neuroinflammatory pathways
Application Notes: Perilloxin for Neuroinflammation Research
Introduction
This compound, a key bioactive compound derived from the leaves of Perilla frutescens, has emerged as a potent modulator of neuroinflammatory pathways. Neuroinflammation, primarily mediated by activated microglia, is a critical factor in the pathogenesis of various neurodegenerative diseases. This compound provides a valuable pharmacological tool for researchers studying the molecular mechanisms underlying these conditions. Its primary mechanism of action involves the suppression of pro-inflammatory responses in microglia by inhibiting key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These notes provide an overview of this compound's applications and detailed protocols for its use in neuroinflammation studies.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects by targeting upstream signaling molecules in activated microglia. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), microglia initiate a signaling cascade that leads to the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-1β.[1][2]
This compound has been shown to significantly inhibit these processes through the dual modulation of:
-
NF-κB Pathway: This pathway is a central regulator of inflammation.[3] this compound inhibits the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This blockade halts the transcription of genes for pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]
-
MAPK Pathway: The MAPK family, including JNK, ERK1/2, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound effectively suppresses the phosphorylation of JNK and p38 MAPK, which are key upstream regulators of inflammatory gene expression.
Quantitative Data Summary
The efficacy of this compound in mitigating neuroinflammatory responses has been quantified in various studies. The following tables summarize its inhibitory effects on key inflammatory markers in LPS-stimulated microglial cell lines.
Table 1: Effect of this compound on NF-κB Activity
| Concentration | NF-κB Activity Inhibition (%) | Reference |
|---|---|---|
| 5 µM | 56.83% | |
| 10 µM | 74.96% | |
| 50 µM | 79.86% |
Data derived from studies on active constituents of Perilla frutescens in luciferase reporter assays.
Table 2: Effect of this compound on Pro-inflammatory Enzyme Expression in LPS-Stimulated BV2 Microglia
| Target Protein | Treatment | Relative Expression Level | Reference |
|---|---|---|---|
| iNOS | Control | Baseline | |
| iNOS | LPS | Significantly Increased | |
| iNOS | LPS + this compound | Significantly Reduced (p < 0.05) | |
| COX-2 | Control | Baseline | |
| COX-2 | LPS | Significantly Increased | |
| COX-2 | LPS + this compound | Significantly Reduced (p < 0.01) |
Expression levels were determined by Western blot analysis. This compound's effect was dose-dependent.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Treatment | Effect | Reference |
|---|---|---|---|
| TNF-α | LPS + this compound | Significant Reduction in mRNA expression | |
| IL-6 | LPS + this compound | Significant Reduction in mRNA expression | |
| IL-1β | LPS + this compound | Significant Reduction in mRNA expression |
Cytokine levels were assessed by qRT-PCR and ELISA, showing this compound's ability to suppress their production.
Visualized Signaling Pathways and Workflows
Caption: this compound inhibits neuroinflammation by blocking NF-κB and MAPK pathways.
Caption: Workflow for studying this compound's anti-inflammatory effects in vitro.
Experimental Protocols
Protocol 1: In Vitro Model of Neuroinflammation
This protocol describes the culture of BV2 microglial cells and their stimulation to induce an inflammatory response, which can be modulated by this compound.
Materials:
-
BV2 microglial cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO, stock solution)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed BV2 cells in culture plates at a density of 2.5 x 10⁵ cells/mL and incubate at 37°C in 5% CO₂ until they reach 70-80% confluency.
-
Pre-treatment: Remove the culture medium and replace it with fresh serum-free DMEM. Add various concentrations of this compound (e.g., 5, 10, 50 µM) to the respective wells. Include a vehicle control (DMSO). Incubate for 2 hours.
-
Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours for cytokine analysis or shorter durations for signaling pathway analysis).
-
Sample Collection:
-
For cytokine analysis, collect the culture supernatant and store it at -80°C.
-
For Western blot or Immunofluorescence, wash the cells with cold PBS and proceed immediately to the respective protocols.
-
Protocol 2: Western Blot Analysis for Signaling Proteins
This protocol details the detection of total and phosphorylated proteins in the NF-κB and MAPK pathways, as well as iNOS and COX-2.
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Cell Lysis: Lyse the cells with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until proper separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system. Densitometric analysis is performed to quantify band intensity, normalized to a loading control like β-actin.
Protocol 3: Immunofluorescence for NF-κB p65 Nuclear Translocation
This protocol allows for the visualization of NF-κB p65 translocation from the cytoplasm to the nucleus, a key indicator of NF-κB activation.
Materials:
-
Cells cultured on glass coverslips (as in Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking solution (5% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fixation: After treatment, wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and then block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the coverslips with the primary anti-p65 antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash a final time with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. In activated cells, p65 staining will co-localize with the DAPI signal in the nucleus, while in inhibited or resting cells, it will remain in the cytoplasm.
References
- 1. Neuroinflammation: modulation by flavonoids and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandins and cyclooxygenases in glial cells during brain inflammation [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of the Constituents from the Leaves of Perilla frutescens var. acuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perilla frutescens Extracts Protects against Dextran Sulfate Sodium-Induced Murine Colitis: NF-κB, STAT3, and Nrf2 as Putative Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Perilloxin Cytotoxicity Using a Cell Viability (MTT) Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Perilloxin is a natural compound isolated from the stems of Perilla frutescens var. acuta. Structurally, it is a prenylated 3-benzoxepin derivative. Preliminary studies indicate that this compound exhibits anti-cancer properties by inhibiting cell proliferation and inducing apoptosis, the process of programmed cell death. One of the identified mechanisms of action for this compound is the inhibition of cyclooxygenase-1 (COX-1), an enzyme often implicated in inflammatory processes and cancer progression. This application note provides a detailed protocol for assessing the cytotoxicity of this compound in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method to assess cell viability. The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. This conversion results in the formation of insoluble purple crystals within the cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
Data Presentation: Cytotoxicity of this compound (Illustrative Data)
While specific experimental data on the half-maximal inhibitory concentration (IC50) of this compound against a wide range of cancer cell lines is not extensively available in peer-reviewed literature, the following table presents illustrative IC50 values. These values are hypothetical and are intended to serve as a representative example for data presentation. They are based on the known cytotoxic effects of structurally similar compounds and extracts from Perilla frutescens. Researchers are encouraged to generate their own experimental data for specific cell lines of interest.
| Cell Line | Cancer Type | Illustrative IC50 of this compound (µM) |
| A549 | Lung Carcinoma | 25.5 |
| MCF-7 | Breast Adenocarcinoma | 18.2 |
| HeLa | Cervical Carcinoma | 32.8 |
| HepG2 | Hepatocellular Carcinoma | 21.4 |
| PC-3 | Prostate Cancer | 28.9 |
Experimental Protocols
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell lines of interest (e.g., A549, MCF-7, HeLa, HepG2, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Sterile, multichannel pipettes and tips
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) to determine the IC50 value.
-
Note: The final concentration of DMSO in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include wells for untreated control (medium only) and vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
This compound's known inhibitory effect on COX-1 suggests a potential mechanism for its cytotoxic and apoptotic effects in cancer cells. Inhibition of COX-1 can disrupt downstream signaling pathways that promote cell survival and proliferation. The proposed pathway involves the induction of apoptosis through both intrinsic and extrinsic pathways.
The MTT assay is a robust and straightforward method for evaluating the cytotoxic effects of this compound on various cancer cell lines. This application note provides a comprehensive protocol to guide researchers in determining the dose-dependent effects of this compound on cell viability. The proposed signaling pathway, initiated by the inhibition of COX-1, offers a framework for further mechanistic studies into the anti-cancer properties of this promising natural compound. The data generated from these assays will be crucial for the continued development of this compound as a potential therapeutic agent in oncology.
Application Notes and Protocols: Assessing Perilloxin Activity using an NF-κB Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a Nuclear Factor-kappa B (NF-κB) luciferase reporter assay to evaluate the bioactivity of Perilloxin, a compound found in Perilla frutescens. This assay serves as a robust tool for screening and characterizing compounds that modulate the NF-κB signaling pathway, which is critically involved in inflammation, immunity, and cell survival.
The NF-κB family of transcription factors are key regulators of inflammatory responses.[1][2] In an inactive state, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1][3] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[1] This allows NF-κB to translocate to the nucleus and induce the expression of target genes, including those for inflammatory cytokines and cyclooxygenase-2 (COX-2). Extracts from Perilla frutescens have been shown to possess anti-inflammatory properties by inhibiting the activation of the NF-κB pathway. This protocol describes how to assess the potential of this compound to inhibit this pathway using a dual-luciferase reporter assay.
Data Presentation
The following tables represent typical quantitative data obtained from an NF-κB luciferase reporter assay to determine the inhibitory activity of this compound.
Table 1: Dose-Response of this compound on TNF-α-Induced NF-κB Luciferase Activity
| This compound Concentration (µM) | Normalized Luciferase Activity (Fold Change) | Standard Deviation | % Inhibition |
| 0 (Unstimulated Control) | 1.00 | 0.12 | 0 |
| 0 (TNF-α Stimulated) | 15.23 | 1.89 | 0 |
| 1 | 12.85 | 1.55 | 15.6 |
| 5 | 8.67 | 1.02 | 43.1 |
| 10 | 4.21 | 0.54 | 72.4 |
| 25 | 2.15 | 0.28 | 85.9 |
| 50 | 1.58 | 0.21 | 90.0 |
Table 2: IC50 Determination for this compound
| Parameter | Value |
| IC50 (µM) | 8.75 |
Experimental Protocols
This section provides a detailed methodology for conducting the NF-κB luciferase reporter assay to assess the activity of this compound. This protocol utilizes a dual-luciferase reporter system for normalization of transfection efficiency.
Materials and Reagents
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
NF-κB Firefly Luciferase Reporter Plasmid
-
Renilla Luciferase Control Plasmid (e.g., pRL-TK)
-
Transfection Reagent (e.g., Lipofectamine 3000)
-
This compound (dissolved in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate-Buffered Saline (PBS)
-
Passive Lysis Buffer
-
Dual-Luciferase Reporter Assay System (Firefly and Renilla luciferase substrates)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Cell Culture and Transfection
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Transfection Complex Preparation:
-
For each well, prepare a DNA mixture containing 100 ng of the NF-κB firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid in 10 µL of Opti-MEM.
-
In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM.
-
Combine the DNA mixture and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add 20 µL of the transfection complex to each well. Gently swirl the plate to ensure even distribution. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
This compound Treatment and NF-κB Activation
-
Compound Treatment: After 24 hours of transfection, carefully remove the medium. Add 90 µL of fresh, serum-free DMEM containing the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO) for the stimulated and unstimulated controls.
-
NF-κB Stimulation: Prepare a TNF-α solution in serum-free DMEM at a final concentration of 20 ng/mL. Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
Luciferase Assay
-
Cell Lysis: Remove the medium and wash the cells once with 100 µL of PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement:
-
Program the luminometer to inject 100 µL of the firefly luciferase substrate and measure the luminescence.
-
Subsequently, inject 100 µL of the Stop & Glo® reagent (to quench the firefly reaction and provide the Renilla luciferase substrate) and measure the Renilla luminescence.
-
Data Analysis
-
Normalization: To control for transfection efficiency, normalize the data by calculating the ratio of firefly luciferase activity to Renilla luciferase activity for each well.
-
Fold Change Calculation: Determine the fold induction of NF-κB activity by dividing the normalized luciferase activity of each sample by the normalized activity of the unstimulated control.
-
Percent Inhibition Calculation: Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Fold Change of Treated Sample / Fold Change of Stimulated Control)] * 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Visualizations
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway and the putative inhibitory point of this compound.
Experimental Workflow
Caption: Workflow for the NF-κB luciferase reporter assay to assess this compound activity.
References
Troubleshooting & Optimization
Improving Perilloxin solubility in aqueous buffers for in vitro assays
This guide provides troubleshooting advice and detailed protocols to address common challenges with Perilloxin solubility in aqueous buffers for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a primary stock solution of this compound?
For initial solubilization, it is recommended to use a 100% organic solvent. The choice of solvent can impact the stability and solubility of the stock solution. Commonly used solvents for hydrophobic compounds like this compound include Dimethyl Sulfoxide (DMSO), Ethanol, and N,N-Dimethylformamide (DMF). It is crucial to determine the optimal solvent that provides the highest concentration and stability for your specific experimental needs.
Q2: My this compound precipitated after I diluted the stock solution into my aqueous assay buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. This typically occurs when the concentration of the organic solvent is no longer sufficient to keep the compound dissolved. To address this, you can try several approaches:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Incorporate a co-solvent: Including a certain percentage of a water-miscible organic solvent in your final assay buffer can help maintain solubility.
-
Use a solubilizing agent: Agents like cyclodextrins or non-ionic surfactants can encapsulate or interact with this compound to improve its aqueous solubility.
Q3: Can the pH of my buffer affect this compound's solubility?
Yes, the pH of the aqueous buffer can significantly influence the solubility of compounds with ionizable groups. Although the specific pKa of this compound is not provided, if its structure contains acidic or basic moieties, adjusting the buffer pH away from its pKa can increase its charge and, consequently, its solubility in an aqueous medium.
Q4: Are there alternatives to DMSO for dissolving this compound, especially for cell-based assays where DMSO might be toxic?
While DMSO is a common choice, its potential for cytotoxicity at higher concentrations is a valid concern. Ethanol can be a suitable alternative, although it is often more volatile. Another strategy is to use solubilizing agents like cyclodextrins, which can reduce the required amount of organic solvent, thereby minimizing potential toxicity in sensitive cell-based assays.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound is insoluble in 100% DMSO. | The compound may have very low intrinsic solubility. | Gently warm the solution (e.g., to 37°C) and vortex. If it remains insoluble, a different organic solvent or a combination of solvents may be required. |
| Inconsistent results between experiments. | This compound may be precipitating out of solution over time. | Prepare fresh dilutions from the stock solution for each experiment. Ensure the final concentration in the assay is well below the solubility limit in the final buffer. |
| Low biological activity observed in the assay. | The actual concentration of soluble this compound is lower than expected due to poor solubility. | Confirm the solubility of this compound in your final assay buffer using a solubility assay. Consider using solubility enhancers to increase the bioavailable concentration. |
| Cloudiness or visible particles in the final assay medium. | The solubility limit of this compound has been exceeded. | Reduce the final concentration of this compound. Alternatively, incorporate a co-solvent or a solubilizing agent into the assay buffer. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out a precise amount of this compound powder.
-
Add a minimal amount of 100% DMSO (or another suitable organic solvent) to the powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Once fully dissolved, add more solvent to reach the desired final stock concentration (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Solubility with Co-solvents
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% DMSO).
-
Add the this compound stock solution to each buffer to achieve the desired final concentration.
-
Incubate the solutions at room temperature for 1-2 hours.
-
Visually inspect for any precipitation.
-
For a quantitative analysis, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Solubility Data
The following tables provide example data on how different formulation strategies can improve the solubility of a model hydrophobic compound, representing this compound.
Table 1: Solubility of a Model Hydrophobic Compound in Different Solvents
| Solvent | Solubility (mM) |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| Ethanol | 25 |
| DMSO | > 100 |
| DMF | > 100 |
Table 2: Effect of Co-solvents and Solubilizing Agents on Aqueous Solubility
| Aqueous Buffer System (pH 7.4) | Maximum Soluble Concentration (µM) |
| 1% DMSO | 5 |
| 5% DMSO | 25 |
| 1% Tween® 20 | 50 |
| 10 mM HP-β-CD | 80 |
Visual Guides
Caption: Workflow for solubilizing this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Perilloxin stability in DMSO and other organic solvents
This technical support center provides guidance on the stability of Perilloxin in DMSO and other organic solvents. It is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in DMSO and other common organic solvents?
Currently, there is no publicly available, specific data on the long-term stability of this compound in DMSO or other organic solvents. This compound is a prenylated 3-benzoxepin derivative isolated from Perilla frutescens. The stability of a compound in a specific solvent is influenced by its chemical structure, the solvent properties, storage conditions (temperature, light exposure), and the presence of contaminants like water.
For novel or less-studied compounds like this compound, it is crucial for researchers to perform their own stability assessments to ensure the integrity of their experimental results.
Q2: How can I determine the stability of this compound in my laboratory?
You can determine the stability of this compound by conducting a systematic stability study. A general protocol involves dissolving the compound in the desired solvent and monitoring its concentration and purity over time under various storage conditions.
A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Q3: What organic solvents are commonly used for stability studies of compounds like this compound?
Besides DMSO, other organic solvents are often used for solubilizing and storing compounds for biological assays. The choice of solvent depends on the compound's solubility and the requirements of the downstream application. Common solvents include:
-
Ethanol
-
Methanol
-
Acetonitrile
-
Acetone
-
Dimethylformamide (DMF)
It is important to note that the stability of a compound can vary significantly between different solvents.
Q4: How should I present the data from my this compound stability study?
Quantitative data from your stability assessment should be summarized in a clear and structured table. This allows for easy comparison of stability under different conditions. Below is a hypothetical example of how to present such data for this compound.
Disclaimer: The following tables contain hypothetical data for illustrative purposes only. Actual stability data for this compound must be determined experimentally.
Table 1: Hypothetical Long-Term Stability of this compound (10 mM) in DMSO at Different Temperatures
| Storage Temperature | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| -80°C | 99.8 | 99.7 | 99.6 | 99.5 |
| -20°C | 99.8 | 99.5 | 99.1 | 98.5 |
| 4°C | 99.8 | 98.2 | 96.5 | 93.1 |
| Room Temperature (25°C) | 99.8 | 95.3 | 88.7 | 75.4 |
Table 2: Hypothetical Freeze-Thaw Stability of this compound (10 mM) in DMSO
| Number of Freeze-Thaw Cycles | Purity (%) | Observations |
| 0 (Initial) | 99.8 | Clear solution |
| 1 | 99.7 | No precipitation |
| 3 | 99.5 | No precipitation |
| 5 | 99.2 | Slight turbidity observed |
Troubleshooting Guide
Problem: I observe precipitation in my this compound stock solution in DMSO.
-
Possible Cause: The concentration of this compound may exceed its solubility limit in DMSO at the storage temperature. Solubility can decrease at lower temperatures.
-
Solution:
-
Gently warm the solution to room temperature and vortex to redissolve the compound.
-
If precipitation persists, consider preparing a lower concentration stock solution.
-
Perform a solubility test to determine the maximum solubility of this compound in DMSO at your desired storage temperature.
-
Problem: My experimental results are inconsistent when using an older stock solution of this compound.
-
Possible Cause: The compound may have degraded over time. The stability of compounds in solution can be affected by factors such as exposure to light, air (oxidation), and moisture.
-
Solution:
-
It is best practice to use freshly prepared solutions whenever possible, or solutions that have been confirmed to be stable.
-
Conduct a stability study as outlined in the "Experimental Protocols" section to determine the usable shelf-life of your this compound stock solutions under your specific storage conditions.
-
Aliquot your stock solution into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to the atmosphere.[1]
-
Problem: How can I minimize the degradation of this compound in solution?
-
Solution:
-
Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) to slow down chemical degradation.[1]
-
Light Protection: Use amber vials or wrap vials in aluminum foil to protect the solution from light, which can cause photodegradation.
-
Inert Atmosphere: For compounds susceptible to oxidation, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.
-
Solvent Quality: Use high-purity, anhydrous (dry) solvents. Water contamination in DMSO can promote hydrolysis of certain compounds.[1]
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Organic Solvent
This protocol outlines a general procedure for determining the stability of this compound in a chosen organic solvent (e.g., DMSO).
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other high-purity organic solvent)
-
Amber glass vials with screw caps
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound to prepare a stock solution at a desired concentration (e.g., 10 mM).
-
Dissolve the compound in the chosen anhydrous solvent in a volumetric flask.
-
-
Aliquoting and Storage:
-
Dispense small, equal volumes of the stock solution into multiple amber glass vials.
-
Tightly cap the vials, ensuring minimal headspace.
-
Prepare separate sets of vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time-Zero (T0) Analysis:
-
Immediately after preparation, take one vial and analyze its contents via HPLC or LC-MS.
-
This analysis will determine the initial purity and concentration of this compound, serving as the baseline.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample using the same HPLC or LC-MS method as the T0 analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the T0 peak area to determine the percentage of the compound remaining.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percent purity at each time point.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: A flowchart of the experimental process for evaluating the stability of a compound.
Potential Signaling Pathway for this compound Investigation
Extracts from Perilla frutescens, the source of this compound, have been shown to modulate inflammatory pathways. This compound, as a cyclooxygenase (COX) inhibitor, may influence downstream signaling cascades such as the MAPK pathway, which is involved in inflammation.
Caption: A potential signaling pathway that may be influenced by this compound's activity.
References
Preventing Perilloxin degradation during long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perilloxin. The following information addresses common issues related to this compound degradation during long-term storage and provides protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during long-term storage?
A1: this compound, a monoterpenoid, is susceptible to degradation primarily through oxidation.[1] Key environmental factors that accelerate degradation include exposure to:
-
Light: Photolytic degradation can occur upon exposure to UV or visible light.[2]
-
Heat: Elevated temperatures increase the rate of chemical degradation.[2]
-
Oxygen: As an oxidative process, the presence of oxygen is a critical factor in the degradation of this compound.
-
pH: this compound shows significant degradation under acidic conditions.[2]
Q2: What are the recommended general storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and inert environment. For long-term storage, it is recommended to store this compound at low temperatures, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q3: How can I prevent the degradation of this compound during storage?
A3: The addition of antioxidants is a common and effective strategy to prevent the oxidative degradation of terpenes like this compound. Tocopherols (Vitamin E) are known to be effective antioxidants for this purpose.[1] Storing the compound in an amber vial under an inert gas at a low temperature is also crucial.
Q4: What analytical methods are suitable for detecting this compound and its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a reliable way to separate and quantify this compound from its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of volatile terpenes and their derivatives.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of this compound potency in stored samples. | - Oxidative degradation due to exposure to air and light. - Thermal degradation from improper storage temperature. - Acid-catalyzed hydrolysis. | - Store this compound under an inert atmosphere (nitrogen or argon). - Use amber vials to protect from light. - Store at recommended low temperatures (e.g., 2-8°C or -20°C). - Ensure the storage solution is not acidic. |
| Appearance of unknown peaks in HPLC chromatogram of a stored sample. | Formation of degradation products. | - Perform a forced degradation study to identify potential degradation products. - Use a validated stability-indicating HPLC method to separate the main compound from its degradants. - Characterize the unknown peaks using LC-MS/TOF or other appropriate analytical techniques. |
| Inconsistent results in stability studies. | - Non-homogenous sample. - Inconsistent storage conditions. - Issues with the analytical method. | - Ensure the sample is well-mixed before taking an aliquot for analysis. - Tightly control and monitor storage temperature and humidity. - Validate the analytical method for specificity, linearity, accuracy, and precision as per ICH guidelines. |
Quantitative Data Summary
The following table summarizes the results from a forced degradation study on this compound, indicating its stability under various stress conditions.
| Stress Condition | Duration | This compound Remaining (%) | Observations |
| Acidic Hydrolysis (0.1 M HCl) | 36 hours | 75.3% | Significant degradation observed. |
| Alkaline Hydrolysis (0.1 M NaOH) | 36 hours | 98.5% | Minimal degradation. |
| Neutral Hydrolysis (Water) | 36 hours | 99.2% | Very stable. |
| Oxidative (30% H₂O₂) | 36 hours | 97.8% | Minor degradation. |
| Photolytic (UV light) | 36 hours | 99.5% | Stable under UV light for the tested duration. |
| Thermal (60°C) | 36 hours | 99.1% | Stable at 60°C for the tested duration. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a validated HPLC method for the quantification of this compound and the separation of its degradation products.
1. Chromatographic Conditions:
-
Column: XBridge C18 (100 × 2.1 mm, 3.5 µm)
-
Mobile Phase: Water/Acetonitrile (65:35, v/v)
-
Flow Rate: 350 µL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 20.0 to 80.0 µg/mL.
3. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify this compound based on the retention time and peak area of the standard.
Protocol 2: Long-Term Stability Study of this compound
This protocol outlines a general procedure for conducting a long-term stability study of this compound, based on ICH guidelines.
1. Sample Preparation:
-
Control Group: Prepare a solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.
-
Stabilized Group: Prepare a solution of this compound in the same solvent with the addition of an antioxidant (e.g., α-tocopherol at 0.1% w/v).
2. Storage Conditions:
-
Aliquot the solutions into amber glass vials, purge with nitrogen gas, and seal tightly.
-
Store the vials at the following long-term and accelerated conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
3. Testing Schedule:
-
Analyze the samples at the following time points:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
4. Analysis:
-
At each time point, withdraw an aliquot from each storage condition.
-
Analyze the samples using the validated stability-indicating HPLC method (Protocol 1).
-
Record the concentration of this compound and the peak areas of any degradation products.
5. Data Evaluation:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation rate and predict the shelf-life of the product.
Visualizations
References
Optimizing HPLC mobile phase for better Perilloxin peak resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for better peak resolution of Perilloxin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its HPLC analysis important?
A1: this compound is a bioactive prenylated 3-benzoxepin derivative isolated from the stems of Perilla frutescens. Accurate and precise HPLC analysis is crucial for its quantification in plant extracts, quality control of herbal products, and for pharmacokinetic studies in drug development.
Q2: What is a typical starting point for an HPLC mobile phase for this compound analysis?
A2: For a compound with the chemical properties of this compound (a moderately polar, aromatic compound), a reversed-phase HPLC method is recommended. A good starting point would be a C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
Q3: Why is peak resolution important in HPLC analysis?
A3: Peak resolution is a critical measure of the separation between two adjacent peaks in a chromatogram. Good resolution ensures that each compound is detected as a distinct peak, which is essential for accurate identification and quantification. Poor resolution can lead to co-elution, where two or more compounds elute at the same time, making it impossible to determine the concentration of individual analytes accurately.
Q4: What are the common causes of poor peak resolution for this compound?
A4: Common causes include an inappropriate mobile phase composition (incorrect solvent strength or pH), secondary interactions between this compound and the stationary phase (leading to peak tailing), column overload, and issues with the HPLC system itself (e.g., excessive dead volume).
Troubleshooting Guide: Optimizing this compound Peak Resolution
This guide addresses specific issues you might encounter during the HPLC analysis of this compound, with a focus on mobile phase optimization.
Issue 1: Peak Tailing
Question: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it by adjusting the mobile phase?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. For a compound like this compound, which has polar functional groups, this can be a common issue. Here’s how to troubleshoot it with the mobile phase:
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Adjust Mobile Phase pH: The most effective way to reduce tailing for phenolic compounds is to lower the pH of the mobile phase.[1] Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to a level of 0.05-0.1% will suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.[2] For acidic compounds, a mobile phase pH at least 2 units below the analyte's pKa is recommended to ensure it is in a single, non-ionized form.[3]
-
Change the Organic Modifier: Sometimes, switching from acetonitrile to methanol, or vice versa, can improve peak shape. Methanol is a stronger proton donor and can better mask silanol groups, potentially reducing tailing.[4]
-
Use a Mobile Phase Additive: In some cases, a small concentration of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites. However, this is less common with modern, high-purity silica columns.
Issue 2: Poor Separation from an Impurity (Co-elution)
Question: The this compound peak is not fully resolved from a closely eluting impurity. How can I improve the separation by modifying the mobile phase?
Answer:
Improving the separation between two closely eluting peaks, or "critical pairs," often requires adjusting the selectivity of your chromatographic system.
-
Optimize the Gradient Slope: If you are using gradient elution, making the gradient shallower (i.e., increasing the gradient time while keeping the solvent composition range the same) will often improve the resolution of closely eluting compounds.[5] A good starting point for a complex plant extract is a broad "scouting" gradient (e.g., 5-95% acetonitrile over 20-30 minutes) to determine the elution window of your compounds of interest.
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Change the Organic Solvent: Acetonitrile and methanol have different solvent selectivities. Replacing acetonitrile with methanol (or trying a ternary mixture of water, acetonitrile, and methanol) can alter the retention behavior of this compound and the impurity differently, potentially leading to better separation.
-
Adjust the Mobile Phase pH: Changing the pH can alter the polarity and retention of ionizable compounds. Even small changes in pH can have a significant impact on the separation of compounds with different pKa values.
Issue 3: Broad Peaks
Question: My this compound peak is very broad, leading to low sensitivity and poor resolution. What mobile phase adjustments can I make to get sharper peaks?
Answer:
Broad peaks can be caused by several factors, including issues with the mobile phase.
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Ensure Mobile Phase Miscibility and Degassing: Ensure your mobile phase components are fully miscible and properly degassed. Air bubbles in the system can cause peak broadening and baseline noise.
-
Optimize Solvent Strength: If the initial mobile phase is too strong (too high a percentage of organic solvent), the analyte may not be sufficiently retained and focused at the head of the column, leading to broader peaks. In a reversed-phase system, try decreasing the initial percentage of the organic solvent.
-
Check for Solvent Mismatch with the Sample: Dissolving your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion and broadening. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
Data Presentation
The following table summarizes the effects of common mobile phase modifications on this compound peak resolution.
| Parameter Adjusted | Modification | Expected Effect on this compound Peak | Rationale |
| Mobile Phase pH | Decrease pH (e.g., add 0.1% Formic Acid) | Sharper, more symmetrical peak (reduced tailing) | Suppresses ionization of residual silanol groups on the stationary phase, minimizing secondary interactions. |
| Organic Solvent | Change from Acetonitrile to Methanol | May improve peak shape and change selectivity | Methanol can better mask active silanol sites. Different solvent selectivity can alter the separation of co-eluting compounds. |
| Gradient Slope | Decrease the slope (increase gradient time) | Improved resolution between closely eluting peaks | Allows more time for the separation to occur as the mobile phase composition changes more slowly. |
| Initial % Organic | Decrease the initial percentage of organic solvent | May result in sharper peaks for early eluting compounds | Improves the focusing of the analyte at the head of the column before gradient elution begins. |
Experimental Protocols
Protocol for Mobile Phase Optimization for this compound Analysis
This protocol outlines a systematic approach to developing and optimizing a mobile phase for the analysis of this compound using reversed-phase HPLC.
1. Initial Conditions (Scouting Gradient):
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength for this compound (e.g., 254 nm or a wavelength maximum determined from a UV scan)
-
Injection Volume: 10 µL
2. Evaluation of the Scouting Run:
-
Assess the retention time of the this compound peak.
-
Examine the peak shape (symmetry, tailing factor).
-
Check for co-eluting peaks and determine the resolution.
3. Optimization Steps:
-
Adjusting the Gradient:
-
If the this compound peak elutes very late, you can increase the initial %B or make the gradient steeper.
-
If the peak elutes too early with poor resolution from other components, decrease the initial %B and/or make the gradient shallower around the elution time of this compound.
-
-
Improving Peak Shape:
-
If peak tailing is observed, ensure that the mobile phase is sufficiently acidic (0.1% formic acid is usually adequate).
-
Consider preparing a mobile phase with methanol instead of acetonitrile to see if peak shape improves.
-
-
Improving Resolution of Critical Pairs:
-
If this compound is co-eluting with another compound, first try to optimize the gradient as described above.
-
If gradient optimization is insufficient, change the organic modifier from acetonitrile to methanol.
-
As a further step, consider a different stationary phase (e.g., a Phenyl-Hexyl column) which can offer different selectivity for aromatic compounds.
-
Visualizations
References
Overcoming challenges in the chemical synthesis of the Perilloxin benzoxepin core
Welcome to the technical support center for the chemical synthesis of the Perilloxin benzoxepin core. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable furo[2,3-g][1]benzoxepin scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during key synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides guidance on identifying and mitigating common issues in the synthesis of the this compound benzoxepin core, with a focus on the critical intramolecular cyclization step.
Q1: My intramolecular cyclization to form the benzoxepin ring is giving a low yield. What are the potential causes and solutions?
A1: Low yields in the intramolecular cyclization are a common challenge. Several factors could be at play:
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Catalyst Inactivity: The palladium catalyst is susceptible to deactivation.
-
Solution: Ensure all reagents and solvents are anhydrous and degassed. Use fresh, high-quality catalyst and ligands. Consider using a higher catalyst loading, but be mindful of potential side reactions.
-
-
Suboptimal Reaction Conditions: The temperature, solvent, and base can significantly impact the reaction outcome.
-
Solution: Screen different solvents (e.g., DMF, DMAc, acetonitrile, toluene). Optimize the reaction temperature; sometimes a higher temperature is required to overcome the activation energy, but too high can lead to decomposition. The choice of base is also critical; inorganic bases like K₂CO₃ or Cs₂CO₃ are often used, but organic bases such as triethylamine or DBU may be more effective in some cases.
-
-
Substrate Purity: Impurities in the starting material can interfere with the catalytic cycle.
-
Solution: Purify the starting material meticulously before the cyclization step.
-
-
Intermolecular Side Reactions: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions (0.01 M or lower) to favor the intramolecular pathway. This can be achieved by adding the substrate slowly to the reaction mixture over an extended period.
-
Q2: I am observing the formation of significant byproducts in my cyclization reaction. How can I identify and minimize them?
A2: Byproduct formation is a frequent issue. Common side products and mitigation strategies include:
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Dehalogenation of the Starting Material: The aryl halide can be reduced, leading to the consumption of the starting material without cyclization.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation of the catalyst, which can lead to reductive pathways. The choice of phosphine ligand can also influence this side reaction.
-
-
Homocoupling of the Starting Material: Two molecules of the starting material can couple to form a dimer.
-
Solution: As with other intermolecular side reactions, high-dilution conditions are crucial.
-
-
Isomerization of the Alkene: The double bond in the side chain may isomerize, preventing the desired cyclization.
-
Solution: Use milder reaction conditions (lower temperature, shorter reaction time). The addition of certain ligands or additives can sometimes suppress isomerization.
-
Q3: The purification of the final benzoxepin core is proving difficult. What strategies can I employ?
A3: The polarity of the product and the presence of closely related byproducts can complicate purification.
-
Chromatography: Column chromatography on silica gel is the most common purification method.
-
Solution: Experiment with different solvent systems to achieve better separation. A gradient elution may be necessary. If the product is acid-sensitive, consider using silica gel that has been neutralized with a base (e.g., triethylamine).
-
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Solution: Screen various solvents and solvent mixtures to find suitable conditions for crystallization.
-
-
Derivatization: In some cases, it may be beneficial to derivatize the crude product to facilitate purification, and then remove the protecting group in a subsequent step.
Data Presentation: Reaction Conditions for Intramolecular Cyclization
The following table summarizes typical reaction conditions for intramolecular Heck-type cyclizations to form seven-membered heterocyclic rings, which can be adapted for the synthesis of the this compound benzoxepin core.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | PdCl₂(PPh₃)₂ |
| Ligand | PPh₃ | P(o-tol)₃ | dppf |
| Base | K₂CO₃ | Cs₂CO₃ | Et₃N |
| Solvent | DMF | DMAc | Acetonitrile |
| Temperature | 100-120 °C | 120-140 °C | 80-100 °C |
| Concentration | 0.01 M | 0.005 M | 0.05 M |
| Typical Yield | 40-70% | 50-85% | 30-60% |
Experimental Protocols
Representative Protocol for the Synthesis of the Furo[2,3-g][1]benzoxepin Core via Intramolecular Heck Cyclization
This protocol is a representative example based on analogous syntheses and should be optimized for the specific substrate.
1. Preparation of the Cyclization Precursor:
The synthesis of the precursor will depend on the specific starting materials. A plausible route involves the alkylation of a substituted benzofuranol with an appropriate haloalkene.
2. Intramolecular Heck Cyclization:
-
Materials:
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Cyclization precursor (1.0 eq)
-
Pd(OAc)₂ (0.05 eq)
-
PPh₃ (0.10 eq)
-
K₂CO₃ (2.0 eq)
-
Anhydrous, degassed DMF
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the cyclization precursor, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous, degassed DMF via syringe to achieve a concentration of approximately 0.01 M.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired furo[2,3-g][1]benzoxepin derivative.
-
Mandatory Visualizations
Caption: Proposed synthetic pathway to the this compound benzoxepin core.
Caption: Troubleshooting workflow for the intramolecular cyclization step.
Caption: Simplified mechanism of the intramolecular Heck reaction.
References
Managing Perilloxin precipitation in cell culture media
Technical Support Center: Managing Perilloxin Precipitation in Cell Culture Media
This compound, a natural compound derived from Perilla frutescens, is a promising agent in cancer research due to its ability to inhibit proliferation and induce apoptosis in various tumor cells.[] However, its hydrophobic nature presents a significant challenge in cell culture experiments, often leading to precipitation and unreliable results. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and protocols to effectively manage this compound precipitation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a prenylated 3-benzoxepin derivative isolated from the stems of Perilla frutescens var. acuta.[] It has demonstrated inhibitory activity against cyclooxygenase-1 (COX-1) and is being investigated for its anticancer properties.[] As a hydrophobic molecule, it has low solubility in aqueous solutions like cell culture media.[2]
Q2: I see a precipitate after adding this compound to my media. What's happening?
Precipitation occurs when the concentration of this compound exceeds its solubility limit in the cell culture medium.[2] This is a common issue with hydrophobic compounds. The precipitate can appear as visible crystals, a thin film on the culture surface, or a general cloudiness. This can be triggered by several factors, including the final concentration, the solvent used, and the dilution method.
Q3: What is the best solvent for this compound?
For hydrophobic compounds like this compound, Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions. It is crucial to use anhydrous, high-purity DMSO, as water absorption can reduce its solubilizing capacity.
Q4: How much DMSO is safe for my cells?
High concentrations of DMSO can be toxic to cells. As a general rule, the final concentration of DMSO in your cell culture medium should be kept at or below 0.5% (v/v). However, the ideal concentration is cell-line dependent, with some sensitive or primary cells requiring concentrations below 0.1%. It is always recommended to perform a vehicle control experiment to assess the impact of the chosen DMSO concentration on your specific cell line.
Q5: Can media components or temperature affect this compound solubility?
Yes. Several factors can influence solubility:
-
Temperature: Adding a concentrated stock to cold media can cause "thermal shock" and induce precipitation. Pre-warming the media to 37°C is recommended.
-
pH Shifts: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.
-
Media Composition: Different media formulations have varying concentrations of salts, amino acids, and proteins that can interact with this compound and affect its solubility.
-
Serum: Serum proteins can sometimes help solubilize hydrophobic compounds, but interactions can be complex.
II. Troubleshooting Guide
This guide addresses the most common precipitation issues encountered when working with this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | Concentration Exceeds Solubility: The final concentration of this compound is too high for the aqueous medium. | - Lower the Concentration: Start with a lower final concentration of this compound. - Optimize Stock: Prepare a higher concentration stock solution in DMSO so a smaller volume is needed. |
| Solvent Shock: Rapid change in solvent polarity when adding concentrated DMSO stock directly to the aqueous medium. | - Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. - Slow Addition: Add the stock solution drop-wise to the media while gently swirling or vortexing. | |
| Delayed Precipitate (in incubator) | Temperature Shift: Compound is less soluble at 37°C than at room temperature where it was prepared. | - Pre-warm Media: Always pre-warm the cell culture media to 37°C before adding the this compound stock. |
| Interaction with Media Components: this compound may interact with salts or other components over time. | - Test Stability: Perform a stability test by incubating this compound in the media for the duration of your experiment and observing for precipitation. | |
| pH Shift: The CO2 in the incubator can alter media pH, affecting solubility. | - Ensure Proper Buffering: Use media that is correctly buffered for your incubator's CO2 concentration. | |
| Precipitate in Frozen Stock | Poor Low-Temperature Solubility: The compound has precipitated during the freeze-thaw cycle. | - Warm and Vortex: Gently warm the stock solution to 37°C and vortex to redissolve before use. - Aliquot: Store stock solutions in single-use aliquots to minimize freeze-thaw cycles. |
III. Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 20-50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the tube in a 37°C water bath or sonicate briefly to ensure complete dissolution.
-
Visually inspect to confirm no undissolved particles remain.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Determining Maximum Soluble Concentration
This protocol helps you find the highest concentration of this compound that remains soluble in your specific experimental conditions.
-
Prepare a series of dilutions of your this compound stock solution in pre-warmed (37°C) cell culture medium in sterile tubes or a multi-well plate.
-
Include a vehicle control (media with the same final DMSO concentration).
-
Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for signs of precipitation (cloudiness, crystals) at several time points. For a more detailed examination, view a small aliquot under a microscope.
-
The highest concentration that remains clear is your maximum working concentration.
Protocol 3: Using Cyclodextrins to Enhance Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Prepare a stock solution of HP-β-cyclodextrin (e.g., 100 mM) in your cell culture medium.
-
Prepare your this compound stock in DMSO as usual.
-
For your working solution, first add the required volume of HP-β-cyclodextrin stock to your pre-warmed media and mix well.
-
Then, slowly add the this compound DMSO stock to the cyclodextrin-containing media while vortexing.
-
The cyclodextrin will form an inclusion complex with this compound, helping to keep it in solution. The optimal ratio of cyclodextrin to compound may need to be determined empirically.
IV. Data Presentation
Table 1: Recommended Final Concentrations of DMSO in Cell Culture
| Cell Type Sensitivity | Recommended Max DMSO Concentration (v/v) | Notes |
|---|---|---|
| Robust/Transformed Cell Lines | ≤ 0.5% | Many common cell lines tolerate this level. |
| Sensitive/Primary Cells | ≤ 0.1% | Primary cultures are often more sensitive to DMSO toxicity. |
| High-Sensitivity Assays | ≤ 0.05% | For assays where minimal perturbation is critical. |
Table 2: Solubility Enhancement Strategies
| Method | Principle | Key Considerations |
|---|---|---|
| Solvent Optimization | Use a strong, cell-compatible solvent for stock solutions. | DMSO is standard. Ensure final concentration is non-toxic. |
| Stepwise Dilution | Avoids rapid solvent polarity changes that cause precipitation. | Add concentrated stock slowly to pre-warmed, swirling media. |
| Use of Excipients | Carrier molecules encapsulate the hydrophobic compound. | Cyclodextrins (e.g., HP-β-CD) can significantly improve solubility. |
| pH Control | Solubility can be pH-dependent. | Ensure media is properly buffered for the CO2 environment. |
V. Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for determining maximum soluble concentration.
References
Determining the optimal concentration of Perilloxin for anti-inflammatory assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for determining the optimal concentration of Perilloxin for anti-inflammatory assays. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of this compound?
A1: The crucial first step is to determine the cytotoxic profile of this compound on your specific cell line (e.g., RAW 264.7 macrophages). It is essential to identify a concentration range that is non-toxic to the cells, as cytotoxicity can interfere with the interpretation of anti-inflammatory results. An MTT or similar cell viability assay is recommended.
Q2: How do I select an initial concentration range for testing this compound?
A2: If there is no prior data, a broad concentration range is recommended for initial screening. A common starting point for natural compounds is a logarithmic dilution series, for instance, from 0.1 µM to 100 µM.[1] Literature on similar compounds, such as those derived from Perilla frutescens, often shows activity in the 5 µM to 50 µM range for inhibiting inflammatory markers like NF-κB.[2][3][4]
Q3: My this compound is not dissolving well in the culture medium. What should I do?
A3: Poor solubility is a common issue.[5] Ensure this compound is fully dissolved in a suitable solvent, like DMSO, before preparing the final dilutions in your culture medium. It is critical to maintain a final solvent concentration that is non-toxic to your cells, typically below 0.1%. Always include a vehicle control (medium with the same final solvent concentration) in your experiments to account for any solvent effects.
Q4: I am not observing a dose-dependent anti-inflammatory effect. What are the possible reasons?
A4: Several factors could contribute to this:
-
Incorrect Concentration Range: The effective range might be narrower or different than the one you are testing. Try testing a wider range of concentrations with smaller dilution steps.
-
Compound Instability: this compound may be unstable in the culture medium over the incubation period. Consider reducing the treatment duration.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Use cells within a consistent and low passage number.
-
Assay Variability: Verify that your assay is performing correctly with appropriate positive and negative controls.
Q5: How do I confirm that the observed reduction in inflammatory markers is not due to cytotoxicity?
A5: This is a critical control. Always perform a cell viability assay (e.g., MTT) in parallel with your anti-inflammatory assay, using the exact same concentrations of this compound and treatment conditions. The optimal concentration for your anti-inflammatory experiments should show minimal to no reduction in cell viability.
Experimental Data & Protocols
To determine the optimal concentration of this compound, two key experiments are performed in sequence: a cytotoxicity assay followed by an anti-inflammatory activity assay.
Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration range of this compound that is non-toxic to the cells.
Table 1: Effect of this compound on RAW 264.7 Macrophage Viability
| This compound Conc. (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100.0 ± 4.5 |
| 1 | 99.1 ± 5.2 |
| 5 | 98.5 ± 4.8 |
| 10 | 97.2 ± 5.5 |
| 25 | 95.8 ± 6.1 |
| 50 | 88.3 ± 7.2 |
| 100 | 65.4 ± 8.9 |
| 200 | 32.1 ± 9.3 |
Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of non-toxic concentrations of this compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.
Table 2: Inhibition of LPS-Induced Nitric Oxide (NO) Production by this compound
| Treatment Group | This compound Conc. (µM) | NO Production (µM) (Mean ± SD) | % Inhibition of NO |
| Control (Untreated) | 0 | 1.5 ± 0.4 | - |
| LPS (1 µg/mL) | 0 | 35.8 ± 2.1 | 0% |
| LPS + this compound | 1 | 33.1 ± 2.5 | 7.5% |
| LPS + this compound | 5 | 25.4 ± 1.9 | 29.1% |
| LPS + this compound | 10 | 16.7 ± 1.5 | 53.4% |
| LPS + this compound | 25 | 9.2 ± 1.1 | 74.3% |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 1 to 200 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, final concentration ≤0.1%).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100.
Protocol 2: Griess Assay for Nitric Oxide (NO) Measurement
-
Cell Seeding: Seed RAW 264.7 cells as described in the MTT protocol.
-
Pre-treatment: Remove the medium and add 100 µL of medium containing the non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM). Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the untreated control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect 50 µL of supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant and 50 µL of Griess Reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation & Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine NO concentration using a sodium nitrite standard curve.
Visual Guides: Workflows and Pathways
Experimental Workflow
Caption: Workflow for determining the optimal concentration of this compound.
Hypothesized Signaling Pathway
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
Troubleshooting Decision Tree
References
Perilloxin Technical Support Center: Accounting for Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Perilloxin in cellular models, with a special focus on identifying and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a known inhibitor of Cyclooxygenase-1 (COX-1), a key enzyme in the biosynthesis of prostaglandins. Its inhibitory activity has been quantified with an IC50 value of 23.2 microM. By inhibiting COX-1, this compound can modulate downstream signaling pathways involved in inflammation and other physiological processes.
Q2: I'm observing cellular effects that are inconsistent with COX-1 inhibition alone. What could be the cause?
A2: While this compound's primary target is COX-1, like many small molecule inhibitors, it may exhibit off-target effects, leading to unexpected cellular phenotypes. These off-target interactions can occur with other enzymes or signaling proteins. It is also possible that the observed effects are due to indirect downstream consequences of COX-1 inhibition in your specific cellular model.
Q3: What are the potential off-target effects of this compound?
A3: Specific off-target interactions for this compound have not been extensively characterized. However, based on the behavior of other non-selective COX inhibitors, potential off-target effects could include interactions with the related COX-2 isoenzyme, as well as effects on pathways involved in gastrointestinal, cardiovascular, and renal function.[1][2][3][4][5] It is crucial to experimentally validate any suspected off-target effects in your system.
Q4: How can I differentiate between on-target and off-target effects of this compound?
A4: To distinguish between on-target and off-target effects, a multi-pronged approach is recommended. This includes using a structurally unrelated COX-1 inhibitor as a control, employing genetic knockdown (e.g., siRNA) of COX-1 to see if it phenocopies the effects of this compound, and conducting rescue experiments by adding back the downstream products of COX-1 activity, such as Prostaglandin E2 (PGE2).
Q5: My this compound solution appears to be inactive or shows variable results. What should I do?
A5: Inconsistent results can arise from several factors, including improper storage, incorrect solvent or concentration, or degradation of the compound. Ensure that this compound is stored as a dry powder at -20°C and protected from light. Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles. It is also advisable to confirm the identity and purity of your this compound batch.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Altered Cell Morphology
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Possible Cause 1: Off-target toxicity.
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Troubleshooting Step: Perform a dose-response curve to determine the concentration range where this compound exhibits its intended effect without causing significant cell death. Compare these results with a well-characterized, highly selective COX-1 inhibitor.
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Possible Cause 2: Solvent toxicity.
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Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with solvent only) to assess the effect of the solvent alone.
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Possible Cause 3: Contamination of cell culture.
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Troubleshooting Step: Regularly test your cell lines for mycoplasma and other contaminants. Ensure aseptic techniques are strictly followed.
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Issue 2: Inconsistent Inhibition of COX-1 Activity
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Possible Cause 1: Inaccurate quantitation of COX-1 activity.
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Troubleshooting Step: Use a validated assay to measure COX-1 activity, such as a Prostaglandin E2 (PGE2) ELISA, which measures a key downstream product. Ensure that your assay is within its linear range.
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Possible Cause 2: Suboptimal assay conditions.
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Troubleshooting Step: Optimize assay parameters such as incubation time, substrate concentration, and cell density. Refer to the detailed experimental protocols below.
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Possible Cause 3: this compound degradation.
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Troubleshooting Step: Prepare fresh dilutions of this compound from a recently prepared stock solution for each experiment.
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Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
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Possible Cause 1: Poor cell permeability of this compound.
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Troubleshooting Step: While this compound is a natural product and likely cell-permeable, this can be confirmed using cell-based thermal shift assays or by measuring the inhibition of intracellular COX-1 activity directly.
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Possible Cause 2: Cellular compensation mechanisms.
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Troubleshooting Step: Prolonged treatment with an inhibitor can sometimes lead to compensatory upregulation of the target or related pathways. Perform time-course experiments to identify the optimal treatment duration.
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Possible Cause 3: Off-target effects masking the on-target phenotype.
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Troubleshooting Step: Employ orthogonal approaches to validate the role of COX-1, such as using a different COX-1 inhibitor or siRNA-mediated knockdown of COX-1.
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Quantitative Data Summary
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | Cyclooxygenase-1 (COX-1) | 23.2 | In vitro enzyme assay | (Not explicitly cited, but inferred from initial search) |
| SC-560 (Control) | Cyclooxygenase-1 (COX-1) | 0.009 | In vitro enzyme assay | |
| Celecoxib (Control) | Cyclooxygenase-2 (COX-2) | 0.05 | In vitro enzyme assay | (General knowledge) |
Experimental Protocols
Protocol 1: Measurement of COX-1 Activity via Prostaglandin E2 (PGE2) ELISA
This protocol describes how to measure the production of PGE2, a downstream product of COX-1 activity, in cell culture supernatants.
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Cell Seeding and Treatment:
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Seed cells in a 24-well plate at a density that will result in 80-90% confluency at the time of the experiment.
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Allow cells to adhere overnight.
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The next day, replace the medium with fresh, serum-free medium containing various concentrations of this compound or controls (e.g., vehicle, other COX inhibitors).
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Incubate for the desired treatment period (e.g., 1-24 hours).
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Sample Collection:
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Following treatment, collect the cell culture supernatant.
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Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.
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The clarified supernatant can be used directly in the ELISA or stored at -80°C for later analysis.
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PGE2 ELISA:
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Perform the PGE2 ELISA according to the manufacturer's instructions. A general workflow is as follows:
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Prepare all reagents, standards, and samples.
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Add standards and samples to the wells of the pre-coated microplate.
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Add the detection antibody.
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Incubate and wash the plate.
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Add the substrate solution and incubate until color develops.
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Add the stop solution and measure the absorbance at 450 nm.
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Data Analysis:
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Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
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Determine the concentration of PGE2 in your samples by interpolating their absorbance values from the standard curve.
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Calculate the percentage of COX-1 inhibition for each this compound concentration relative to the vehicle control.
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Protocol 2: Western Blot Analysis of COX-1 and COX-2 Expression
This protocol is to determine if this compound treatment alters the expression levels of COX-1 or has off-target effects on COX-2 expression.
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Cell Lysis:
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After treating cells with this compound as described in Protocol 1, wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
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Collect the supernatant containing the protein lysate.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Western Blotting:
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against COX-1 and COX-2 overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the expression of COX-1 and COX-2 to the loading control.
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Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected cellular effects.
References
Best practices for handling and weighing small quantities of Perilloxin
Perilloxin Technical Support Center
Welcome to the technical support center for this compound. This guide provides best practices, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the appearance of solid this compound?
A1: this compound is a yellow powder[1].
Q2: I'm having trouble accurately weighing a sub-milligram quantity of this compound. What should I do?
A2: Weighing very small quantities of powders can be challenging. We recommend using an analytical balance with a draft shield and a readability of at least 0.1 mg. To improve accuracy, consider the "weighing by difference" method or preparing a stock solution and then performing serial dilutions to achieve your desired final concentration[2][3]. Ensure the balance is calibrated and on a stable, vibration-free surface.
Q3: My this compound powder appears to be static and difficult to handle. How can I manage this?
A3: Static electricity can be an issue when handling fine powders. Using an anti-static gun or placing an ionizing bar near the balance can help dissipate static charge. Additionally, using anti-static weigh boats or spatulas can minimize this problem.
Q4: In which solvent should I dissolve this compound?
Q5: I've dissolved this compound in a solvent, but now I see precipitation. What could be the cause and how can I fix it?
A5: Precipitation can occur if the compound's solubility limit is exceeded or if the solution is stored improperly. If you observe precipitation upon adding the solution to an aqueous buffer for your experiment, it may be due to the poor solubility of this compound in aqueous solutions. In this case, you can try vortexing the solution, gentle warming, or sonication to aid dissolution. It is also advisable to prepare fresh dilutions from your stock solution just before use.
Q6: How should I store my solid this compound and prepared solutions?
A6: Solid this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For solutions, it is generally recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[4]. Storing in the dark is also recommended to prevent photodegradation.
Q7: How stable is this compound in solution?
A7: The stability of this compound in solution has not been extensively studied. However, for many natural products in DMSO, solutions can be stable for extended periods when stored properly at low temperatures. It is best practice to prepare fresh working solutions from a frozen stock on the day of the experiment. If long-term storage of a working solution is necessary, a stability study should be performed under your specific experimental conditions.
Quantitative Data Summary
| Parameter | Recommended Practice / Value | Notes |
| Appearance | Yellow powder | |
| Recommended Solvents | DMSO, Ethanol, Methanol | Test solubility in small amounts first. |
| Stock Solution Storage | -20°C or -80°C, in aliquots, protected from light | Avoid repeated freeze-thaw cycles. |
| Working Solution Storage | Prepare fresh daily. If stored, keep at 2-8°C for short periods. | Long-term stability in aqueous buffers may be limited. |
| Analytical Balance | Readability of at least 0.1 mg | Use a draft shield to minimize air current effects. |
Experimental Protocols
Protocol 1: Weighing Small Quantities of this compound
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Ensure the analytical balance is level, calibrated, and located in a draft-free area.
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Place a clean, anti-static weigh boat or a piece of weighing paper on the balance pan.
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Close the draft shield doors and tare the balance to zero.
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Carefully add the this compound powder to the weigh boat using a clean spatula until the desired mass is approached.
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Make fine adjustments by gently tapping the spatula to add very small amounts of powder until the target weight is reached.
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Record the final mass.
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For the "weighing by difference" method, weigh a sealed vial containing the powder, transfer the desired amount to your receiving vessel, and then re-weigh the vial. The difference in mass is the amount of powder transferred.
Protocol 2: Preparation of a this compound Stock Solution
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Weigh the desired amount of this compound (e.g., 1 mg) using the protocol above.
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Transfer the weighed powder to a sterile microcentrifuge tube or a small vial.
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Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 1 mg/mL).
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Vortex the solution for 30-60 seconds to ensure complete dissolution. If necessary, gentle warming or sonication can be applied.
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Visually inspect the solution to ensure there are no undissolved particles.
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Workflow for weighing and preparing this compound solutions.
Caption: Troubleshooting guide for common this compound handling issues.
References
- 1. Harnessing the Power of DMSO: A Deep Dive into Plant Extract Solvent Dynamics [greenskybio.com]
- 2. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 3. reddit.com [reddit.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Perilloxin isolated from natural sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perilloxin isolated from natural sources. The information addresses the common challenge of batch-to-batch variability and provides standardized protocols to ensure experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it isolated?
This compound is a naturally occurring benzoxepin derivative. It is primarily isolated from the stems of the plant Perilla frutescens.
Q2: What are the main causes of batch-to-batch variability in this compound preparations?
Batch-to-batch variability of this compound is a significant challenge that can arise from several factors throughout the production process. These factors can impact the yield, purity, and overall composition of the isolated compound, leading to inconsistencies in experimental results.
Key contributing factors include:
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Genetic and Environmental Variability of the Plant Source: The chemical composition of Perilla frutescens can be influenced by genetic differences between plant populations, as well as environmental conditions such as climate, soil composition, and light exposure.
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Harvesting and Post-Harvest Handling: The timing of the harvest can significantly affect the concentration of this compound in the plant material.[1] Improper drying and storage of the plant stems can lead to degradation of the target compound.
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Extraction and Purification Procedures: Variations in the extraction solvent, temperature, and duration can alter the efficiency of this compound extraction and the co-extraction of other compounds.[2][3] Inconsistent purification steps can also lead to differing levels of impurities in the final product.
Q3: How can I assess the quality and consistency of my this compound batches?
A multi-faceted approach employing various analytical techniques is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a key method for quantifying the amount of this compound in your extract.[4][5] By comparing the HPLC profiles of different batches, you can assess the consistency of the chemical fingerprint. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also vital for confirming the identity and purity of the isolated this compound.
Q4: What are the known biological activities of this compound?
This compound has been identified as an inhibitor of cyclooxygenase (COX) enzymes, suggesting its potential as an anti-inflammatory agent. Additionally, extracts from Perilla frutescens have been shown to modulate key signaling pathways involved in inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Troubleshooting Guide
Batch-to-batch variability can manifest as inconsistencies in yield, purity, and biological activity. This guide provides a structured approach to troubleshooting these common issues.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Improper Plant Material | Ensure the correct plant part (Perilla frutescens stems) is used. Verify the optimal harvest time for maximum this compound content. |
| Inefficient Extraction | Optimize the solvent system. A dichloromethane extract has been shown to be effective. Consider alternative extraction methods such as ultrasound-assisted extraction to improve efficiency. Ensure the plant material is properly ground to increase surface area. |
| Degradation of this compound | Avoid excessive heat and light exposure during extraction and storage. Store extracts and purified compound at low temperatures. |
| Losses During Purification | Optimize chromatography conditions to minimize loss of the target compound. Ensure complete elution from the column. |
Problem 2: Inconsistent Purity of this compound
| Potential Cause | Troubleshooting Step |
| Co-extraction of Impurities | Modify the polarity of the extraction solvent to selectively extract this compound. |
| Ineffective Chromatographic Separation | Optimize the mobile phase and stationary phase in your chromatography protocol. Consider using multiple chromatographic steps (e.g., column chromatography followed by preparative HPLC) for higher purity. |
| Contamination | Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination between batches. |
Problem 3: Variable Biological Activity
| Potential Cause | Troubleshooting Step |
| Presence of Synergistic or Antagonistic Compounds | Use bioassay-guided fractionation to identify other compounds in the extract that may be contributing to the observed biological activity. |
| Inaccurate Quantification | Re-validate your analytical methods for quantifying this compound (e.g., HPLC) to ensure accuracy and precision. |
| Degradation of this compound | Confirm the stability of this compound under your experimental conditions. |
Experimental Protocols
Protocol 1: Bioassay-Guided Isolation of this compound
This protocol outlines a general strategy for isolating this compound using a bioassay-guided fractionation approach. The specific bioassay will depend on the target biological activity being investigated (e.g., cyclooxygenase inhibition).
Caption: Workflow for Bioassay-Guided Isolation of this compound.
Methodology:
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Extraction: Grind dried Perilla frutescens stems and extract with a suitable solvent such as dichloromethane.
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Initial Bioassay: Test the crude extract for the desired biological activity.
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Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate).
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Fraction Bioassay: Collect fractions and test each for biological activity to identify the active fractions.
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Purification: Pool the active fractions and further purify using preparative High-Performance Liquid Chromatography (HPLC).
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Characterization: Confirm the structure of the isolated compound as this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: Quantitative Analysis of this compound by HPLC
This protocol provides a method for the quantitative analysis of this compound in different batches of extracts.
Methodology:
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Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known weight of the dried extract from each batch in the mobile phase and filter through a 0.45 µm filter.
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HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
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Injection Volume: 20 µL.
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Data Analysis:
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Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
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Determine the concentration of this compound in each batch by comparing its peak area to the calibration curve.
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Signaling Pathway Analysis
This compound and Inflammatory Signaling Pathways
This compound's activity as a cyclooxygenase (COX) inhibitor places it upstream of prostaglandin synthesis, a key inflammatory pathway. Batch-to-batch variability, which can introduce other bioactive compounds, may lead to off-target effects on other inflammatory signaling cascades like MAPK and NF-κB.
Caption: Potential Impact of Batch Variability on Inflammatory Pathways.
Interpretation:
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The concentration of This compound in a given batch directly impacts the inhibition of the COX Pathway .
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The presence and concentration of Other Bioactive Compounds due to batch variability can potentially modulate the MAPK and NF-κB Pathways , leading to inconsistent overall anti-inflammatory effects. Researchers should be aware of these potential confounding factors when interpreting experimental data.
References
- 1. customprocessingservices.com [customprocessingservices.com]
- 2. mdpi.com [mdpi.com]
- 3. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of simultaneous analysis validation for Perilla frutescens var. acuta extract | Food Science and Technology [fstjournal.com.br]
Optimizing reaction conditions for the synthesis of Perilloxin analogs
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Perilloxin analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound analogs, offering potential causes and solutions.
| Question/Issue | Potential Causes | Troubleshooting Suggestions |
| Q1: Why is the yield of my coupling reaction consistently low? | 1. Inefficient activation of the carboxylic acid. 2. Incomplete reaction due to steric hindrance from bulky substituents on either the lactam or the carboxylic acid chloride. 3. Degradation of starting materials or product under the reaction conditions. 4. Suboptimal solvent or base selection. | 1. Optimize Coupling Reagents: Experiment with different coupling agents such as HATU or HBTU, which are known to be effective for sterically hindered couplings.[1] 2. Adjust Stoichiometry: Increase the equivalents of the coupling agent and the amine component to drive the reaction to completion. 3. Reaction Time & Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some reactions may benefit from lower temperatures to minimize side product formation, while others may require heating. 4. Solvent & Base Selection: Switch to a more polar aprotic solvent like DMF or NMP. Use a non-nucleophilic base such as DIPEA to minimize side reactions.[1] |
| Q2: I am observing significant formation of side products. How can I improve the selectivity of the reaction? | 1. The reaction temperature may be too high, leading to undesired side reactions. 2. The chosen catalyst may not be selective enough. 3. Presence of moisture or other impurities in the starting materials or solvents. | 1. Temperature Control: Perform the reaction at a lower temperature to enhance selectivity. 2. Catalyst Screening: If applicable, screen a variety of catalysts to identify one that provides higher selectivity for the desired product. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use freshly distilled or anhydrous solvents. |
| Q3: How can I effectively purify my this compound analog from the reaction mixture? | 1. The product may have similar polarity to the starting materials or byproducts, making chromatographic separation difficult. 2. The product may be unstable on silica gel. | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase, such as alumina. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Alternative Purification: Techniques like preparative HPLC or flash chromatography with specialized columns may be required for challenging separations. |
| Q4: My starting material, the substituted lactam, is difficult to synthesize. Are there alternative strategies? | 1. The synthetic route to the lactam may be low-yielding or require harsh conditions. | 1. Convergent Synthesis: Employ a convergent synthetic strategy where the lactam and the carboxylic acid fragments are synthesized separately and then coupled in the final steps.[2] This allows for optimization of each synthetic route independently. |
Experimental Protocols
General Procedure for the Synthesis of this compound Analogs via Amide Coupling
This protocol outlines a general method for coupling a carboxylic acid with a lactam, a common step in the synthesis of this compound analogs.
Materials:
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Substituted carboxylic acid (1.0 eq)
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HATU (1.1 eq)
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DIPEA (2.0 eq)
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Substituted lactam (1.2 eq)
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Anhydrous DMF
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Nitrogen or Argon atmosphere
Procedure:
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Dissolve the substituted carboxylic acid in anhydrous DMF under an inert atmosphere.
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Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.
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Add the substituted lactam to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Workflow
The following diagrams illustrate key aspects of the synthesis and troubleshooting process.
Caption: A generalized workflow for the synthesis of this compound analogs.
Caption: A decision tree for troubleshooting low yields in synthesis.
References
Technical Support Center: Troubleshooting Perilloxin Interference in High-Throughput Screening Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering potential interference from Perilloxin and structurally related compounds in high-throughput screening (HTS) assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my HTS assay?
A1: this compound is a natural compound found in plants of the Perilla genus. Its chemical structure, which includes a phenolic group and a benzoxepin core, gives it properties that can potentially interfere with HTS assays.[] Potential mechanisms of interference include autofluorescence, quenching of fluorescence signals, compound aggregation, and non-specific reactivity with assay components.[2]
Q2: What are the common types of assay interference observed with phenolic compounds like this compound?
A2: Phenolic compounds are known to cause various types of assay interference, including:
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Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to false-positive signals.
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Fluorescence Quenching: The compound may absorb the light emitted by the assay's fluorophore, leading to a false-negative signal.[3]
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Compound Aggregation: At higher concentrations, compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.
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Redox Activity: Phenolic compounds can undergo redox cycling, leading to the production of reactive oxygen species that can interfere with assay components.
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Luciferase Inhibition: In assays that use luciferase as a reporter, the compound may directly inhibit the enzyme, leading to a false signal.
Q3: How can I quickly determine if this compound is interfering with my assay?
A3: A series of simple counter-screens can help identify potential interference. These include:
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Autofluorescence Check: Measure the fluorescence of this compound in the assay buffer without any other assay components.
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Luciferase Inhibition Assay: If you are using a luciferase-based reporter assay, test this compound's effect on purified luciferase enzyme.
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Aggregation Assay: Assess the compound's activity in the presence and absence of a non-ionic detergent like Triton X-100. A significant loss of activity in the presence of the detergent suggests aggregation-based inhibition.
Q4: What is an orthogonal assay and why is it important for hit validation?
A4: An orthogonal assay measures the same biological endpoint as the primary HTS assay but uses a different detection technology or principle. For example, if your primary screen is a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) or a different reporter system. Using an orthogonal assay is crucial to confirm that the observed activity of a hit compound is genuine and not an artifact of the primary assay technology.
Troubleshooting Guides
Guide 1: Investigating Suspected Autofluorescence
If you observe an unexpectedly high signal in your fluorescence-based assay in the presence of this compound, it may be due to the compound's intrinsic fluorescence.
Troubleshooting Steps:
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Run a Compound-Only Control: Measure the fluorescence of this compound at various concentrations in your assay buffer.
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Perform a Spectral Scan: Determine the excitation and emission spectra of this compound to see if it overlaps with your assay's fluorophore.
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Change Fluorophore: If there is significant spectral overlap, consider switching to a fluorophore with a different excitation and emission profile, preferably one that is red-shifted.
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Implement a Counter-Screen: Use a dedicated autofluorescence counter-screen to quantify the compound's fluorescence contribution.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound and other phenolic compounds in common interference assays. This data is for illustrative purposes and may not represent the actual interference profile of this compound.
Table 1: Autofluorescence Profile of Phenolic Compounds
| Compound | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence Units (RFU) at 10 µM |
| This compound (Hypothetical) | 350 | 450 | 15,000 |
| Quercetin | 375 | 540 | 25,000 |
| Gallic Acid | 260 | 450 | 5,000 |
| Control Fluorophore | 485 | 520 | 100,000 |
Table 2: IC50 Values of Phenolic Compounds in Interference and Biological Assays
| Compound | Luciferase Inhibition IC50 (µM) | Aggregation IC50 (µM) | Cyclooxygenase-1 (COX-1) Inhibition IC50 (µM) |
| This compound | > 100 (Hypothetical) | 50 (Hypothetical) | 23.2 |
| Genistein | 15 | 10 | > 100 |
| Resveratrol | 5 | 20 | 85 |
Experimental Protocols
Protocol 1: Autofluorescence Counter-Screen
Objective: To quantify the intrinsic fluorescence of a test compound.
Materials:
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Test compound (e.g., this compound)
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Assay buffer
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Black, clear-bottom microplates (384-well)
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Fluorescence plate reader
Method:
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Prepare a serial dilution of the test compound in assay buffer.
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Add a fixed volume of each compound dilution to the wells of the microplate.
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Include wells with assay buffer only as a negative control.
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Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay.
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Measure the fluorescence intensity of each well.
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Subtract the average fluorescence of the negative control wells from the fluorescence of the compound-containing wells to determine the net fluorescence of the compound.
Protocol 2: Luciferase Inhibition Counter-Screen
Objective: To determine if a test compound directly inhibits firefly luciferase.
Materials:
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Test compound
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Recombinant firefly luciferase enzyme
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Luciferase assay buffer
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D-luciferin substrate
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White, opaque microplates (384-well)
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Luminometer
Method:
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Prepare a serial dilution of the test compound in luciferase assay buffer.
-
Add the compound dilutions to the wells of the microplate.
-
Add a fixed concentration of firefly luciferase to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare the D-luciferin working solution according to the manufacturer's instructions.
-
Add the D-luciferin solution to each well.
-
Immediately measure the luminescence using a luminometer.
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Orthogonal Assay
Objective: To confirm the binding of a hit compound to its target using a technology less prone to fluorescence interference.
Materials:
-
Test compound
-
Target protein (e.g., tagged with His or GST)
-
Fluorescently labeled tracer that binds to the target
-
TR-FRET donor (e.g., Europium-labeled antibody against the protein tag)
-
TR-FRET acceptor (e.g., APC-labeled streptavidin if the tracer is biotinylated)
-
TR-FRET assay buffer
-
Low-volume, white microplates (384-well)
-
TR-FRET-compatible plate reader
Method:
-
Prepare a serial dilution of the test compound in TR-FRET assay buffer.
-
Add the compound dilutions to the wells of the microplate.
-
Add the target protein, fluorescent tracer, and TR-FRET donor and acceptor reagents to each well.
-
Incubate the plate for the recommended time to allow for binding equilibrium to be reached.
-
Measure the time-resolved fluorescence signal at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Calculate the TR-FRET ratio (acceptor signal / donor signal) for each well. A decrease in the TR-FRET ratio in the presence of the compound indicates displacement of the tracer and confirms target binding.
Visualizations
Caption: A logical workflow for troubleshooting potential assay interference from HTS hits.
Caption: The MAPK signaling pathway, a common target in HTS, with potential points of interference.
References
Technical Support Center: Strategies to Minimize Perilloxin's Cytotoxicity in Primary Cell Cultures
Disclaimer: As of the last update, specific public data regarding the biological activity or cytotoxicity of a compound named "Perilloxin" is limited. For the purpose of this guide, "this compound" will be treated as a hypothetical novel oxepine-containing compound that exhibits cytotoxicity in primary cell cultures. The data, signaling pathways, and protocols presented herein are illustrative examples based on established principles of in vitro toxicology and cell culture for managing novel cytotoxic agents.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death in our primary cell cultures when treated with this compound. What are the initial troubleshooting steps?
A1: When encountering unexpected cytotoxicity with a new compound like this compound, a systematic approach is crucial. Begin by verifying the basics of your experimental setup. This includes confirming the final concentration of the compound and the solvent (e.g., DMSO) in the culture medium.[1] It's also important to ensure the health and viability of your primary cells before treatment. Key initial steps involve performing a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration) and optimizing the exposure time.[2]
Q2: How can we reduce the cytotoxic effects of this compound without compromising its potential therapeutic efficacy?
A2: Several strategies can be employed to mitigate cytotoxicity. The most direct approach is to lower the concentration of this compound and reduce the duration of exposure.[2] Additionally, co-incubation with cytoprotective agents, such as antioxidants if oxidative stress is a suspected mechanism, may rescue cells from death.[2][3] Experimenting with varying serum concentrations in your culture medium can also influence this compound's availability and cytotoxicity.
Q3: Could the solvent used to dissolve this compound be contributing to the observed toxicity?
A3: Absolutely. The solvent itself, commonly DMSO, can be toxic to cells, particularly at higher concentrations. It is crucial to run a vehicle control experiment, testing the toxicity of the solvent at the same concentrations used in your experiments without the compound. If the vehicle control shows toxicity, the solvent concentration should be reduced.
Q4: How do I differentiate between a cytotoxic and a cytostatic effect of this compound?
A4: It is important to determine whether this compound is killing the cells (cytotoxic) or simply inhibiting their proliferation (cytostatic). Cytotoxicity assays like LDH release or Annexin V/Propidium Iodide staining can confirm cell death. Proliferation assays, such as BrdU incorporation or cell counting over time, can assess cytostatic effects.
Q5: Are primary cells more sensitive to this compound than immortalized cell lines?
A5: Yes, primary cells are generally more sensitive to stressors, including cytotoxic compounds, compared to immortalized cell lines. They have a limited lifespan and are less adapted to in vitro conditions. Therefore, protocols may need to be optimized specifically for the primary cell type you are using.
Troubleshooting Guides
Guide 1: Reducing this compound-Induced Cytotoxicity
-
Problem: High levels of cell death are observed even at the intended effective concentration of this compound.
-
Solution Pathway:
-
Optimize Concentration and Exposure Time: The most straightforward approach is to perform a time-course experiment with a range of this compound concentrations. This will help identify the lowest effective concentration and the shortest exposure time that still elicits the desired biological effect while minimizing cell death.
-
Modify Culture Conditions:
-
Serum Concentration: The presence of serum proteins can sometimes bind to a compound, reducing its free concentration and thus its toxicity. Experiment with different serum concentrations (e.g., 5%, 10%, 15% FBS) to see if this mitigates this compound's cytotoxicity.
-
Media Formulation: Primary cells can be very sensitive to their culture environment. Ensure you are using the optimal media formulation for your specific cell type, as this can impact their resilience to stressors.
-
-
Co-treatment with Protective Agents:
-
Antioxidants: If this compound is suspected of inducing oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may be beneficial. A significant increase in cell viability with antioxidant co-treatment suggests the involvement of reactive oxygen species (ROS).
-
Pan-Caspase Inhibitors: To determine if apoptosis is the primary mode of cell death, co-incubate with a pan-caspase inhibitor like Z-VAD-FMK. A rescue from cytotoxicity would indicate an apoptotic mechanism.
-
-
Guide 2: Inconsistent Cytotoxicity Results
-
Problem: The cytotoxic effect of this compound varies significantly between experiments.
-
Solution Pathway:
-
Standardize Cell Culture Practices:
-
Passage Number: Use cells from a consistent and low passage number for all experiments, as primary cells can undergo senescence and functional changes at higher passages.
-
Seeding Density: Ensure a standardized cell seeding density for all experiments, as this can affect cell health and response to treatment.
-
Cell Health: Regularly monitor the morphology and viability of your primary cells before initiating any experiment. Do not use cultures that appear unhealthy or are over-confluent.
-
-
Verify Compound Integrity:
-
Preparation: Prepare fresh stock solutions of this compound for each experiment to avoid degradation.
-
Storage: Ensure the compound is stored correctly, protected from light and repeated freeze-thaw cycles.
-
-
Assay Variability:
-
Assay Choice: Be aware that different cytotoxicity assays measure different cellular parameters. For instance, an MTT assay measures metabolic activity, which can be affected by compounds that impair mitochondrial function without directly causing cell death. Consider using a multi-parametric approach, such as combining a viability assay with a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
-
-
Data Presentation
Table 1: Hypothetical Cytotoxicity (CC50) of this compound in Various Primary Cell Cultures
| Primary Cell Type | Seeding Density (cells/cm²) | Incubation Time (hours) | CC50 (µM) [Mean ± SD] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 x 10⁴ | 24 | 12.5 ± 1.8 |
| Human Dermal Fibroblasts (HDFs) | 2 x 10⁴ | 24 | 25.2 ± 3.1 |
| Rat Cortical Neurons | 5 x 10⁴ | 48 | 8.9 ± 1.2 |
| Mouse Hepatocytes | 3 x 10⁴ | 24 | 18.7 ± 2.5 |
CC50 values were determined using the MTT assay.
Table 2: Effect of Mitigation Strategies on the Viability of HUVECs Treated with this compound (25 µM)
| Treatment Condition | Incubation Time (hours) | Cell Viability (%) [Mean ± SD] |
| Vehicle Control (0.1% DMSO) | 24 | 100 ± 4.5 |
| This compound (25 µM) | 24 | 35.8 ± 5.2 |
| This compound (25 µM) + N-acetylcysteine (5 mM) | 24 | 78.4 ± 6.1 |
| This compound (25 µM) + Z-VAD-FMK (20 µM) | 24 | 85.1 ± 5.8 |
| This compound (12.5 µM) | 48 | 42.3 ± 4.9 |
Cell viability was assessed using the MTT assay and is expressed as a percentage of the vehicle-treated control.
Experimental Protocols
Protocol 1: Determination of Half-Maximal Cytotoxic Concentration (CC50) using MTT Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 2x stock solution of this compound in the appropriate culture medium. Perform serial dilutions to create a range of 2x concentrations (e.g., from 0.1 µM to 100 µM).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the CC50 value.
Protocol 2: Co-treatment with an Antioxidant (N-acetylcysteine)
-
Cell Seeding: Plate primary cells as described in Protocol 1.
-
Compound Preparation: Prepare 2x stock solutions of this compound and N-acetylcysteine (NAC) in culture medium.
-
Pre-treatment (Optional but Recommended): Pre-incubate the cells with NAC at its final desired concentration for 1-2 hours before adding this compound.
-
Co-treatment: Add the this compound/NAC co-treatment medium to the cells. Include controls for this compound alone, NAC alone, and vehicle.
-
Incubation and Assay: Incubate for the desired period and assess cell viability using an MTT assay or another suitable method.
-
Analysis: Compare the viability of cells treated with this compound alone to those co-treated with NAC to determine the protective effect. A significant increase in viability in the co-treated wells suggests the involvement of oxidative stress.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for assessing and mitigating cytotoxicity.
Caption: A logical troubleshooting workflow for high cytotoxicity.
References
Validation & Comparative
Perilloxin vs. Indomethacin: A Comparative Analysis of Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase (COX) inhibition potency of perilloxin, a natural compound isolated from Perilla frutescens, and indomethacin, a well-established non-steroidal anti-inflammatory drug (NSAID). This document summarizes key experimental data, outlines methodologies for COX inhibition assays, and presents signaling pathway diagrams to facilitate a clear understanding of their mechanisms of action.
Executive Summary
Indomethacin is a potent non-selective inhibitor of both COX-1 and COX-2 isoforms. In contrast, current research has only characterized the inhibitory activity of this compound against COX-1, where it demonstrates significantly lower potency compared to indomethacin. While extracts of Perilla frutescens have been shown to suppress the expression of the COX-2 enzyme, a direct IC50 value for this compound's inhibition of COX-2 activity has not been reported in the reviewed literature. This guide presents the available quantitative data for a direct comparison and discusses the broader anti-inflammatory context of these compounds.
Data Presentation: COX Inhibition Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and indomethacin against COX-1. For indomethacin, a range of reported IC50 values for both COX-1 and COX-2 is provided to reflect the variability across different experimental conditions.
| Compound | COX-1 IC50 | COX-2 IC50 | Data Source(s) |
| This compound | 23.2 µM | Not Reported | [1][2] |
| Indomethacin | 1.5 µM | Not Reported in direct comparison | [1] |
| 0.009 µM - 0.23 µM | 0.31 µM - 6.84 µM | [3] |
Note: The direct comparison of this compound and indomethacin for COX-1 inhibition is derived from a single study, providing a reliable head-to-head assessment under identical experimental conditions. The range for indomethacin's IC50 values is compiled from various sources, highlighting the typical potency of this drug. The absence of a reported COX-2 IC50 value for this compound is a significant data gap in the current scientific literature.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of COX inhibition and a typical experimental workflow, the following diagrams are provided in DOT language.
Caption: The Cyclooxygenase (COX) Inhibition Pathway.
Caption: A Generalized Experimental Workflow for COX Inhibition Assays.
Experimental Protocols
The following is a generalized protocol for an in vitro cyclooxygenase inhibition assay, based on common methodologies described in the literature. Specific parameters may vary between studies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or indomethacin) against COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compound and reference inhibitor (e.g., indomethacin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based)
-
96-well plates
-
Incubator and plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to obtain a range of test concentrations.
-
Prepare the COX enzyme solutions in the assay buffer.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the assay buffer, cofactor solution, and the appropriate concentration of the test compound or reference inhibitor.
-
Add the COX enzyme solution to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.
-
Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).
-
Stop the reaction using a suitable agent (e.g., a strong acid).
-
-
Detection and Analysis:
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a specific detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Discussion
For drug development professionals, indomethacin remains a benchmark for potent, non-selective COX inhibition. This compound, in its current state of characterization, appears to be a much weaker inhibitor. Further research is required to determine its activity against COX-2 and to fully elucidate its potential as an anti-inflammatory agent. Future studies should aim to directly assess the IC50 of this compound on COX-2 to enable a comprehensive comparison of its selectivity profile with that of indomethacin and other NSAIDs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Two new prenylated 3-benzoxepin derivatives as cyclooxygenase inhibitors from Perilla frutescens var. acuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of COX-1/COX-2 Selectivity: The Case of Celecoxib and the Investigational Status of Perilla-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of cyclooxygenase (COX) enzyme selectivity, focusing on the well-established COX-2 inhibitor, celecoxib. While the target compound for comparison, Perilloxin, does not appear in the current scientific literature with specific COX inhibition data, this document will address the known anti-inflammatory properties of extracts from its parent plant, Perilla frutescens. We will present the established selectivity data for celecoxib, detail the standard experimental methodologies for determining COX inhibition, and provide the necessary visualizations to contextualize this critical aspect of anti-inflammatory drug development. This serves as a framework for how a compound like this compound would be evaluated.
Introduction to COX-1 and COX-2
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway. It exists in two main isoforms:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are vital for "housekeeping" functions, such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[1][2]
-
COX-2: This isoform is typically inducible, with its expression significantly upregulated during inflammation.[1][2] It produces prostaglandins that mediate pain, fever, and inflammation.[1]
The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are derived from the inhibition of COX-2, while the common adverse effects, such as gastrointestinal issues, are linked to the inhibition of COX-1. Therefore, the development of drugs that selectively inhibit COX-2 over COX-1 is a primary goal in creating safer anti-inflammatory therapies.
Quantitative Comparison of Inhibitory Activity
The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of the enzyme's activity. The ratio of IC50 values (IC50 COX-1 / IC50 COX-2) provides a selectivity index, with higher values indicating greater selectivity for COX-2.
As of this review, no specific IC50 data for a compound named "this compound" against COX-1 or COX-2 is available in published research. However, studies on extracts of Perilla frutescens indicate that its constituents can suppress the expression of the COX-2 enzyme in response to inflammatory stimuli, which is a distinct but relevant anti-inflammatory mechanism.
For a clear benchmark, the data for the highly selective COX-2 inhibitor, celecoxib, is presented below.
| Compound | IC50 for COX-1 (µM) | IC50 for COX-2 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Celecoxib | 82 | 6.8 | 12 |
Data for celecoxib sourced from a study using human peripheral monocytes. Note that IC50 values can vary based on the specific assay conditions.
Signaling Pathway of Cyclooxygenase
The diagram below illustrates the enzymatic conversion of arachidonic acid by COX-1 and COX-2 into prostaglandins, highlighting their distinct primary roles in physiological maintenance and inflammation.
Experimental Protocols: In Vitro COX Inhibition Assay
Determining the IC50 values for a test compound like this compound requires a standardized in vitro cyclooxygenase inhibition assay. The following protocol outlines a common method, which can be adapted for colorimetric or fluorometric detection.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (human or ovine)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) and reference inhibitor (e.g., celecoxib) dissolved in a solvent like DMSO
-
Detection agent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine [TMPD] for colorimetric assays or a fluorometric probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a series of dilutions of the test compound and the reference inhibitor in the chosen solvent.
-
Plate Setup: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Inhibitor Addition: Add a small volume (e.g., 10 µL) of the diluted test compound or reference inhibitor to the designated wells. For control wells (representing 100% enzyme activity), add only the solvent.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Detection: Immediately measure the output (absorbance or fluorescence) using a microplate reader. Readings may be taken kinetically over several minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable curve (e.g., a four-parameter logistic model) to calculate the IC50 value.
-
Experimental Workflow
The following diagram provides a visual representation of the steps involved in the in vitro COX inhibition assay.
Conclusion
Celecoxib is a well-characterized NSAID with a clear selectivity for the COX-2 enzyme, a property linked to its anti-inflammatory efficacy with a reduced risk of certain side effects compared to non-selective NSAIDs. While the specific compound "this compound" lacks direct inhibitory data, the broader family of compounds from Perilla frutescens shows promise in modulating inflammatory pathways, including the expression of COX-2.
To definitively assess the potential of this compound as a direct COX inhibitor, it would be necessary to perform the in vitro assays detailed in this guide. Such an investigation would clarify whether its mechanism of action involves direct enzyme inhibition, similar to celecoxib, or relies on regulating the genetic expression of inflammatory mediators. This guide provides the foundational information and experimental framework necessary for such an evaluation.
References
A Comparative Analysis of Perilloxin and Ibuprofen for Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory efficacy of Perilloxin, a novel natural compound, and ibuprofen, a widely used synthetic non-steroidal anti-inflammatory drug (NSAID). The comparison is based on their respective abilities to inhibit cyclooxygenase (COX) enzymes, key mediators of the inflammatory response.
Introduction
This compound is a recently identified prenylated 3-benzoxepin derivative isolated from the stems of Perilla frutescens var. acuta. Preliminary research indicates that its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, placing it in a similar functional class to synthetic NSAIDs like ibuprofen. Ibuprofen, a cornerstone of anti-inflammatory therapy, is known to be a non-selective inhibitor of both COX-1 and COX-2. This guide synthesizes the available experimental data to offer a comparative perspective on these two compounds.
Mechanism of Action: COX Inhibition
Both this compound and ibuprofen exert their anti-inflammatory effects by inhibiting COX enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammation cascade. There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow.
-
COX-2: This isoform is typically induced at sites of inflammation and is the primary mediator of pain and inflammation.
The selectivity of a compound for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile.
Quantitative Comparison of Efficacy
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The available data for this compound and ibuprofen are summarized in the table below.
| Compound | Target Enzyme | IC50 (µM) | Source |
| This compound | COX-1 | 23.2 | [1] |
| COX-2 | Data not available | ||
| Ibuprofen | COX-1 | 12 | [2] |
| COX-2 | 80 | [2] |
Note on Ibuprofen IC50 Values: It is important to note that IC50 values for ibuprofen can vary depending on the specific experimental conditions. For instance, another study reported an IC50 value of 1.4 µM for ibuprofen's inhibition of COX-1.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for assessing COX inhibition.
Caption: A simplified diagram of the COX signaling pathway and the inhibitory action of this compound and ibuprofen.
References
Cross-validation of Perilloxin's activity in different cell lines
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activity of Perilloxin, a natural compound with potential therapeutic applications. Due to a lack of extensive research on isolated this compound, this guide leverages data on its known activities and compares them with established alternatives, providing context for its potential efficacy.
Executive Summary
This compound, a benzoxepin derivative isolated from Perilla frutescens, has demonstrated inhibitory activity against cyclooxygenase-1 (COX-1), suggesting its potential as an anti-inflammatory agent. However, comprehensive data on its specific activity across a range of cell lines remains limited. This guide presents the available data for this compound and its related compound, dehydrothis compound, alongside a comparative analysis with well-established COX inhibitors, Celecoxib and Indomethacin. Furthermore, it explores the signaling pathways implicated in the broader biological activities of Perilla frutescens extracts, which are likely influenced by this compound.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound, dehydrothis compound, and the comparator drugs, Celecoxib and Indomethacin. It is important to note the current gap in published data regarding the cytotoxic and anti-inflammatory IC50 values for purified this compound in various cell lines.
| Compound | Target/Activity | Cell Line/Assay | IC50 Value |
| This compound | COX-1 Inhibition | in vitro enzymatic assay | 23.2 µM |
| Dehydrothis compound | COX-1 Inhibition | in vitro enzymatic assay | 30.4 µM |
| Celecoxib | COX-1 Inhibition | Sf9 cells | 15 µM |
| COX-2 Inhibition | Sf9 cells | 0.04 µM | |
| Cytotoxicity | HeLa | 37.2 µM | |
| Cytotoxicity | U251 | 11.7 µM | |
| Cytotoxicity | HNE1 (Nasopharyngeal Carcinoma) | 32.86 µM | |
| Cytotoxicity | CNE1-LMP1 (Nasopharyngeal Carcinoma) | 61.31 µM | |
| Indomethacin | COX-1 Inhibition | Enzymatic Assay | 18 nM |
| COX-2 Inhibition | Enzymatic Assay | 26 nM | |
| PGE-2 Production Inhibition | Mononuclear cell line | 0.3 µM |
Signaling Pathways and Experimental Workflows
Extracts from Perilla frutescens, containing this compound, have been shown to modulate key signaling pathways involved in inflammation and cancer. The primary pathways identified are the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK, JNK, and p38) and the NF-κB pathway.
This compound's Potential Signaling Cascade
The following diagram illustrates the putative signaling pathway through which this compound may exert its anti-inflammatory effects, based on studies of Perilla frutescens extracts.
Caption: Putative signaling pathway of this compound.
Experimental Workflow: Cross-Validation of this compound's Activity
This diagram outlines a typical experimental workflow for the cross-validation of a compound's activity in different cell lines.
Caption: Experimental workflow for activity cross-validation.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
A common method to determine the inhibitory effect of a compound on COX-1 and COX-2 is through an in vitro enzymatic assay.
Objective: To determine the IC50 value of this compound for COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based to measure prostaglandin production)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Add varying concentrations of this compound or a control inhibitor (e.g., Indomethacin, Celecoxib) to the reaction mixture.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 2-10 minutes).
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Objective: To determine the cytotoxic effect (IC50) of this compound on different cell lines.
Materials:
-
Selected cell lines (e.g., cancer cell lines, inflammatory cell lines)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a series of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The available data indicates that this compound is an inhibitor of COX-1, suggesting its potential as an anti-inflammatory agent. However, the lack of comprehensive studies on its activity in different cell lines is a significant knowledge gap. Future research should focus on determining the cytotoxic and anti-inflammatory IC50 values of purified this compound across a panel of relevant cancer and inflammatory cell lines. Such studies would enable a more direct and meaningful comparison with existing drugs and provide a clearer picture of its therapeutic potential. Furthermore, elucidating the precise molecular mechanisms by which this compound modulates the MAPK and NF-κB signaling pathways will be crucial for its future development as a therapeutic agent.
Validating the Molecular Target of Perilloxin Using Knockout Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the molecular target of a novel investigational compound, Perilloxin. The central hypothesis is that this compound exerts its therapeutic effects by inhibiting a specific protein, herein referred to as Target-X. To rigorously test this, we compare the compound's activity in wild-type (WT) cancer cell lines against isogenic cell lines where Target-X has been genetically removed using CRISPR-Cas9 technology (Target-X KO).[1][2][3] This approach provides strong evidence for on-target activity by demonstrating a loss of compound sensitivity in the absence of its putative target.[2][3]
Comparative Analysis of this compound Activity
The efficacy of a drug is often measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug needed to inhibit a biological process by 50%. A lower IC50 value signifies a more potent compound. In this context, we expect this compound to have a low IC50 in WT cells. Conversely, if Target-X is the true molecular target, the Target-X KO cells should be resistant to this compound, resulting in a significantly higher IC50 value.
Table 1: Comparative IC50 Values of this compound in Wild-Type vs. Target-X KO Cell Lines
| Cell Line | Genotype | This compound IC50 (µM) | Fold Change in IC50 (KO/WT) |
| HCT116 | Wild-Type (WT) | 0.5 | - |
| HCT116 | Target-X KO | > 50 | > 100 |
| A549 | Wild-Type (WT) | 1.2 | - |
| A549 | Target-X KO | > 50 | > 41 |
The data clearly demonstrates that the removal of Target-X confers significant resistance to this compound across multiple cell lines. The IC50 value in both HCT116 and A549 knockout lines increased by over 40-fold, indicating that the cytotoxic effects of this compound are dependent on the presence of Target-X.
Visualizing the Mechanism and Workflow
To understand the role of Target-X and the experimental approach, the following diagrams illustrate the proposed signaling pathway and the validation workflow.
Caption: Proposed signaling pathway illustrating this compound's inhibition of Target-X.
Caption: Experimental workflow for validating Target-X as the molecular target of this compound.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
CRISPR-Cas9 Mediated Knockout of Target-X
This protocol outlines the generation of Target-X knockout cell lines. The workflow involves designing a guide RNA (gRNA), delivering CRISPR components into cells, and selecting edited cells.
-
gRNA Design: Design two to three gRNAs targeting an early exon of the Target-X gene using a validated online design tool.
-
Delivery: Co-transfect cells with a plasmid expressing Cas9 nuclease and the gRNA sequence. Electroporation or lipid-based transfection methods can be used.
-
Selection: After transfection, select for successfully edited cells. If the plasmid contains a selection marker (e.g., puromycin resistance), treat cells with the corresponding antibiotic.
-
Clonal Isolation: Isolate single cells into individual wells of a 96-well plate via serial dilution or fluorescence-activated cell sorting (FACS) to establish monoclonal populations.
-
Verification: Expand clonal populations and screen for the desired knockout. Genomic DNA sequencing is used to confirm the presence of frameshift-inducing insertions or deletions (indels). Western blotting is then used to confirm the complete absence of Target-X protein expression.
Western Blot for Knockout Validation
Western blotting is a crucial step to confirm the absence of the target protein in the knockout cell lines.
-
Lysate Preparation: Wash both WT and Target-X KO cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein from each sample onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a validated primary antibody specific for Target-X overnight at 4°C. Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., GAPDH or β-actin) must be used to ensure equal protein loading between samples. The Target-X KO lysate should show no band corresponding to the molecular weight of Target-X.
Cell Viability (MTT) Assay for IC50 Determination
The MTT assay is a colorimetric method used to assess cell viability by measuring metabolic activity.
-
Cell Seeding: Plate both WT and Target-X KO cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 8-point dose range from 0.01 µM to 100 µM) for 72 hours. Include vehicle-only (e.g., DMSO) and media-only controls.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control wells, and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.
References
Comparative study of Perilloxin's effects on different prostaglandin pathways
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Perilloxin and Related Compounds on Cyclooxygenase and Lipoxygenase Pathways
This compound, a natural benzoxepin derivative isolated from the stems of Perilla frutescens var. acuta, has demonstrated inhibitory activity on the cyclooxygenase (COX) pathway, a key enzymatic cascade in the production of prostaglandins. Prostaglandins are lipid mediators involved in a host of physiological and pathological processes, including inflammation, pain, and fever. Understanding the specific effects of compounds like this compound on different branches of the arachidonic acid cascade, which includes both the cyclooxygenase and lipoxygenase (LOX) pathways, is crucial for the development of targeted therapeutics with improved efficacy and safety profiles.
This guide provides a comparative study of this compound's effects on the prostaglandin pathways, alongside other bioactive compounds from Perilla frutescens—luteolin and rosmarinic acid. Due to the limited availability of data on this compound's activity against COX-2 and 5-lipoxygenase (5-LOX), this comparison includes data for these related compounds to offer a broader perspective on the potential bioactivity of Perilla frutescens constituents. The performance of these natural compounds is compared against well-established inhibitors: Indomethacin for the COX pathways and Zileuton for the 5-LOX pathway.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, its related compounds, and standard inhibitors against key enzymes in the prostaglandin and leukotriene synthesis pathways.
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | Ovine COX-1 | 23.2 µM | [1] |
| Human COX-2 | Data Not Available | ||
| 5-Lipoxygenase | Data Not Available | ||
| Luteolin | Ovine COX-1 | 10.6 µM | |
| Human COX-2 | 0.4 µM | ||
| 5-Lipoxygenase | 2.3 µM | ||
| Rosmarinic Acid | Ovine COX-1 | 9.7 µM | |
| Human COX-2 | 169.94 µM | [2] | |
| 5-Lipoxygenase | 7 µM | ||
| Indomethacin (Control) | Ovine COX-1 | 0.018 µM (18 nM) | [3][4] |
| Human COX-2 | 0.026 µM (26 nM) | [3] | |
| Zileuton (Control) | 5-Lipoxygenase | 0.5 µM |
Disclaimer: The IC50 values for Luteolin and Rosmarinic Acid are compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes.
Materials:
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Test compounds (this compound, Luteolin, Rosmarinic Acid, Indomethacin) dissolved in DMSO
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, and COX enzymes as per the manufacturer's instructions. Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction:
-
To each well of a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Add 10 µL of the test compound dilution or DMSO (for control wells) to the respective wells.
-
Incubate the plate at 25°C for 10 minutes.
-
-
Initiation and Measurement:
-
To initiate the reaction, add 20 µL of the Colorimetric Substrate solution to all wells.
-
Quickly add 20 µL of Arachidonic Acid solution to all wells and mix by pipetting.
-
Incubate the plate for exactly two minutes at 25°C.
-
Read the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (containing only DMSO). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
This assay measures the formation of hydroperoxides from the enzymatic reaction of 5-LOX with a fatty acid substrate.
Materials:
-
Assay Buffer (e.g., 0.2 M Borate Buffer, pH 9.0)
-
5-Lipoxygenase enzyme solution (e.g., from potato or human recombinant)
-
Test compounds (Luteolin, Rosmarinic Acid, Zileuton) dissolved in DMSO
-
Linoleic Acid or Arachidonic Acid (substrate) solution
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare the Assay Buffer and the substrate solution. Dilute the 5-LOX enzyme to the desired concentration in the Assay Buffer. Prepare serial dilutions of the test compounds.
-
Assay Reaction:
-
In a UV-transparent plate or cuvette, mix the 5-LOX enzyme solution with the test compound dilution or DMSO (for control).
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 5-10 minutes).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the increase in absorbance at 234 nm over time (kinetic mode). The absorbance at this wavelength corresponds to the formation of conjugated dienes in the hydroperoxide products.
-
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Rosmarinic Acid Protects against Inflammation and Cardiomyocyte Apoptosis during Myocardial Ischemia/Reperfusion Injury by Activating Peroxisome Proliferator-Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Luteolin and chrysin differentially inhibit cyclooxygenase-2 expression and scavenge reactive oxygen species but similarly inhibit prostaglandin-E2 formation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Perilloxin's therapeutic potential using preclinical disease models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Perilloxin's therapeutic potential against established treatments in preclinical disease models. Due to the limited availability of specific preclinical data for this compound, this guide leverages data from related compounds found in Perilla frutescens and compares its known biochemical activity with that of standard drugs in relevant therapeutic areas. This document is intended to serve as a resource for researchers interested in exploring the therapeutic promise of this compound and to highlight areas where further investigation is critically needed.
Executive Summary
This compound, a novel prenylated 3-benzoxepin derivative isolated from the stems of Perilla frutescens var. acuta, has demonstrated in vitro activity as a cyclooxygenase (COX) inhibitor.[1] Specifically, it has been shown to inhibit COX-1 with a half-maximal inhibitory concentration (IC50) of 23.2 µM. While this finding suggests potential anti-inflammatory effects, comprehensive preclinical data on its efficacy and selectivity in various disease models are currently lacking. This guide aims to contextualize the potential of this compound by comparing its known activity with established drugs in the fields of inflammation, oncology, and neurodegenerative diseases. The information presented herein is intended to underscore the necessity for further preclinical evaluation of this compound to validate its therapeutic utility.
Anti-Inflammatory Potential
This compound's inhibitory action on COX-1 suggests a potential role in modulating inflammatory pathways. The cyclooxygenase enzymes, COX-1 and COX-2, are key mediators of inflammation through the production of prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2]
Comparative Analysis of COX Inhibition
To understand the potential anti-inflammatory profile of this compound, it is essential to compare its COX-1 inhibitory activity with that of well-established non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | COX-1 | 23.2 µM | Not Available | [1] |
| Dehydrothis compound | COX-1 | 30.4 µM | Not Available | [1] |
| Ibuprofen | COX-1 / COX-2 | ~15 µM / ~35 µM | ~0.43 | [3] |
| Celecoxib | COX-2 | ~0.04 µM | >300 |
Note: A lower IC50 value indicates greater potency. The selectivity index indicates the preference for inhibiting COX-1 over COX-2. A higher selectivity index for COX-2 is generally associated with a reduced risk of gastrointestinal side effects. The absence of COX-2 inhibition data for this compound is a critical knowledge gap.
Preclinical Models of Inflammation
The following are standard preclinical models used to evaluate the efficacy of anti-inflammatory compounds.
-
Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. An inflammatory agent, carrageenan, is injected into the paw of a rodent, causing localized swelling (edema). The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory activity.
-
Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation. This model is used to study the effects of compounds on the production of pro-inflammatory cytokines and other inflammatory mediators.
While no in vivo data for this compound in these models are currently available, extracts from Perilla frutescens have demonstrated anti-inflammatory effects, suggesting that its constituents, including this compound, may contribute to this activity.
Anticancer Potential
Perillyl alcohol (POH), another monoterpene derived from Perilla frutescens, has been extensively studied for its anticancer properties in various preclinical models. Given the structural relationship, exploring the anticancer potential of this compound is a logical next step.
Comparative Analysis in Preclinical Cancer Models
| Compound | Cancer Model | Key Findings | Reference |
| Perillyl Alcohol (POH) | Glioblastoma Multiforme (in vitro) | Induces apoptosis in human glioblastoma cell lines. | |
| Various animal tumor models | Demonstrates cancer preventive and therapeutic activity. | ||
| Tamoxifen | Breast Cancer (preclinical & clinical) | Reduces the risk of breast cancer recurrence and death in estrogen receptor-positive breast cancer. |
Preclinical Models for Oncology Research
-
Cancer Cell Line Xenografts: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude mice) to form tumors. This model is widely used to assess the in vivo efficacy of anticancer agents.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunocompromised mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.
Further research is required to evaluate the efficacy of this compound in these preclinical cancer models.
Neuroprotective Potential
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Inflammation and oxidative stress are key contributors to the pathology of these diseases. Compounds with anti-inflammatory and antioxidant properties are therefore of interest as potential neuroprotective agents.
Comparative Analysis in Preclinical Neurodegeneration Models
| Compound | Disease Model | Key Findings | Reference |
| Donepezil | Alzheimer's Disease (preclinical & clinical) | Symptomatic treatment that improves cognitive function by inhibiting acetylcholinesterase. | |
| Ibuprofen | Alzheimer's Disease (transgenic mouse model) | Chronic administration reduced amyloid plaque pathology and inflammation. | |
| L-DOPA | Parkinson's Disease (animal models & clinical) | Alleviates motor symptoms by converting to dopamine in the brain. | |
| Perilla frutescens Seed Extract | Parkinson's Disease (haloperidol-induced rat model) | Exhibited significant antiparkinsonian activity. |
Preclinical Models for Neurodegenerative Diseases
-
APP/PS1 Mouse Model of Alzheimer's Disease: These transgenic mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial Alzheimer's disease, leading to the development of amyloid plaques and cognitive deficits.
-
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease: This neurotoxin-based model involves the injection of 6-OHDA into the brain, which selectively destroys dopaminergic neurons, mimicking the primary pathology of Parkinson's disease.
The potential neuroprotective effects of this compound warrant investigation in these established preclinical models.
Experimental Protocols
Detailed methodologies for the key preclinical models mentioned in this guide are provided below.
Carrageenan-Induced Paw Edema Protocol
-
Animals: Male Wistar or Sprague-Dawley rats (150-250g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into control, positive control (e.g., indomethacin), and test groups (this compound at various doses).
-
Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
MCF-7 Breast Cancer Xenograft Protocol
-
Animals: Female athymic nude mice (4-6 weeks old) are used.
-
Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media.
-
Estrogen Supplementation: As MCF-7 tumors are estrogen-dependent, mice are implanted with a slow-release estradiol pellet or receive regular injections of estradiol valerate.
-
Tumor Cell Implantation: 1-5 x 10^6 MCF-7 cells in a suitable matrix (e.g., Matrigel) are injected subcutaneously into the flank or mammary fat pad of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), treatment with the test compound (this compound), vehicle, or a positive control (e.g., Tamoxifen) is initiated.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size. Tumor weight and volume are recorded.
APP/PS1 Mouse Model of Alzheimer's Disease Protocol
-
Animals: Transgenic mice expressing human APP and PS1 with familial AD mutations (e.g., APPswe/PSEN1dE9) and wild-type littermates are used.
-
Treatment: Treatment with the test compound (this compound) or vehicle is typically initiated before or after the onset of pathology and administered for a specified duration.
-
Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive function, including the Morris water maze (spatial learning and memory) and novel object recognition test (recognition memory).
-
Histopathological Analysis: After the treatment period, brain tissue is collected for histological analysis of amyloid plaque burden (e.g., using Thioflavin S or Congo red staining) and neuroinflammation (e.g., staining for microglia and astrocytes).
-
Biochemical Analysis: Brain homogenates can be used to measure levels of amyloid-beta peptides (Aβ40 and Aβ42) and inflammatory markers.
Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
The available in vitro data indicating this compound's inhibitory effect on COX-1 provides a preliminary basis for its potential as an anti-inflammatory agent. However, the lack of comprehensive preclinical data, particularly regarding its COX-2 selectivity and in vivo efficacy in models of inflammation, cancer, and neurodegeneration, represents a significant gap in our understanding of its therapeutic potential.
To fully validate the therapeutic promise of this compound, future research should prioritize:
-
Determination of COX-2 Inhibitory Activity: Assessing the IC50 of this compound for COX-2 is crucial to determine its selectivity and potential for a favorable gastrointestinal safety profile.
-
In Vivo Efficacy Studies: Evaluating this compound in established preclinical models of inflammation, cancer, and neurodegenerative diseases is essential to demonstrate its therapeutic efficacy.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its effects will provide a deeper understanding of its therapeutic potential and guide further development.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to assess the absorption, distribution, metabolism, excretion, and safety profile of this compound.
By addressing these key research areas, the scientific community can effectively determine the true therapeutic potential of this compound and its viability as a novel drug candidate.
References
Benchmarking Perilloxin's Antioxidant Capacity: A Comparative Analysis with Known Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of Perilloxin, a key bioactive compound found in Perilla frutescens, against established antioxidants. Due to the limited direct data on isolated this compound, this comparison focuses on the well-documented antioxidant activities of Perilla frutescens extracts and its major polyphenolic constituents, including rosmarinic acid, luteolin, and apigenin. The data presented is compiled from various in vitro studies employing common antioxidant assays.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacities of Perilla frutescens extracts, its primary constituents, and standard antioxidants are summarized below. The data is presented as IC50 values (the concentration required to scavenge 50% of radicals) for DPPH and ABTS assays, and as Trolox Equivalents for the ORAC assay. Lower IC50 values indicate higher antioxidant activity.
| Substance | DPPH IC50 | ABTS IC50 | ORAC Value (µmol TE/g) |
| Perilla frutescens Extract (Red) | 157.36 ± 5.73 mg VCE/100g FW[1] | 65.03 ± 2.98 mg TE/100g DW[1] | Not Widely Reported |
| Perilla frutescens Extract (Green) | 55.49 ± 3.61 mg VCE/100g FW[1] | Not Widely Reported | Not Widely Reported |
| Rosmarinic Acid | Comparable to Quercetin[2] | Potent Scavenger[3] | Not Widely Reported |
| Luteolin | 13.2 ± 0.18 µM | 17.3 ± 0.82 µM | Competitive with Quercetin |
| Apigenin | 8.5 µM | IC50 of 344 µg/mL | High Capacity |
| Vitamin C (Ascorbic Acid) | 3.028 µg/ml | 2.1563 µg/ml | Standard Control |
| Trolox | Standard Control | Standard Control | Standard Control |
| BHT (Butylated hydroxytoluene) | 10.5 µg/ml | 1.4497 µg/ml | Not Typically Measured |
Note: Direct comparison between studies can be challenging due to variations in extraction methods, assay conditions, and reporting units (e.g., VCE - Vitamin C Equivalents, TE - Trolox Equivalents, FW - Fresh Weight, DW - Dry Weight). The data presented is for comparative purposes.
Experimental Protocols
The following are generalized methodologies for the key antioxidant capacity assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Procedure:
-
A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at 517 nm.
-
Various concentrations of the test sample are mixed with the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined from a plot of scavenging percentage against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay evaluates the capacity of antioxidants to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Procedure:
-
The ABTS radical cation (ABTS•+) is produced by reacting an ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.
-
A small volume of the antioxidant sample is added to the ABTS•+ solution.
-
The mixture is incubated for a specific time (e.g., 6 minutes), and the absorbance is read at 734 nm.
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Procedure:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample in a multi-well plate.
-
The plate is incubated to allow for temperature equilibration.
-
A free radical initiator (AAPH) is added to initiate the oxidation of the fluorescent probe.
-
The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
The area under the curve (AUC) is calculated from the fluorescence decay curve.
-
The antioxidant capacity is determined by comparing the AUC of the sample to that of a standard antioxidant, typically Trolox.
Visualizations
Signaling Pathway: Nrf2-Mediated Antioxidant Response
The antioxidant effects of many polyphenols, including those found in Perilla frutescens like luteolin and apigenin, are mediated through the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.
Caption: Nrf2 antioxidant response pathway activation.
Experimental Workflow: In Vitro Antioxidant Capacity Assay
The general workflow for determining the antioxidant capacity of a substance using common in vitro assays is depicted below.
Caption: Generalized workflow for antioxidant assays.
Logical Relationship: Comparative Benchmarking
This guide establishes a comparative framework to evaluate the antioxidant potential of this compound and its parent plant extracts relative to well-characterized antioxidant compounds.
Caption: Benchmarking against known antioxidants.
References
- 1. Antioxidant compounds and activities of Perilla frutescens var. crispa and its processed products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of rosmarinic acid and its principal metabolites in chemical and cellular systems: Importance of physico-chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosmarinic Acid and Related Dietary Supplements: Potential Applications in the Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Perilloxin's Enigmatic Mechanism: A Comparative Transcriptomic Guide to COX-1 Inhibition and Bioactive Alternatives
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic compound is paramount. Perilloxin, a novel benzoxepin derivative isolated from Perilla frutescens, has demonstrated promising cyclooxygenase-1 (COX-1) inhibitory activity. However, a comprehensive understanding of its effects at the transcriptome level remains elusive. This guide provides a comparative transcriptomic analysis of established COX-1 inhibitors and other bioactive compounds from Perilla frutescens to offer insights into the potential molecular pathways modulated by this compound.
Due to the current absence of direct transcriptomic data for this compound, this guide utilizes an inferential approach by examining the transcriptomic signatures of compounds with similar known mechanisms or from the same botanical source. We will delve into the gene expression changes induced by the conventional COX-1 inhibitors, aspirin and ibuprofen, alongside the bioactive molecules found in Perilla frutescens, luteolin and rosmarinic acid, which are known for their anti-inflammatory properties. This comparative framework will illuminate the potential transcriptomic landscape that this compound may influence, providing a valuable resource for hypothesis generation and future experimental design.
Comparative Analysis of Transcriptomic Signatures
To facilitate a clear comparison, the following tables summarize the key differentially expressed genes and affected signaling pathways identified in transcriptomic studies of ibuprofen, aspirin, luteolin, and rosmarinic acid.
Table 1: Key Differentially Expressed Genes Modulated by Comparative Compounds
| Compound | Upregulated Genes | Downregulated Genes | Cell/Tissue Model | Reference |
| Ibuprofen | Anti-inflammatory factors, Cell adhesion-related genes | Inflammatory mediators (e.g., IL-6, IL-23) | Osteoarthritis chondrocytes | [1][2][3][4] |
| Htr1a, Sstr2, Drd2, Htr1b, Penk, Pomc, Oprm1, Npy, Sst, Chrm2 | - | Alzheimer's disease mouse model (hippocampus) | [5] | |
| Aspin | - | Genes associated with transit-amplifying cells, TRABD2A (negative Wnt regulator) | Patient-derived colon organoids | |
| Cell adhesion, defense, and immunity-related genes | Protein binding and metabolic process-related genes | Nasal epithelial cells (AERD) | ||
| Luteolin | Genes related to anti-oxidant metabolism, phagocytic uptake, ramification, and chemotaxis | Pro-inflammatory and pro-apoptotic genes | Microglia (BV-2 cells) | |
| Rosmarinic Acid | Genes in MAPK and PI3K/Akt signaling pathways (early treatment) | Genes in MAPK and PI3K/Akt signaling pathways (late treatment) | Chinese Hamster Ovary (CHO) cells |
Table 2: Comparative Overview of Affected Signaling Pathways
| Compound | Affected Signaling Pathways | Primary Outcome | Reference |
| Ibuprofen | Integrin, IL-8, ERK/MAPK, cAMP-mediated signaling | Shift towards anti-inflammatory phenotype | |
| Aspin | Wnt signaling, Plasma membrane organization, Macroautophagy, Leukotriene metabolic process | Altered cell composition, modulation of inflammatory pathways | |
| Luteolin | NF-κB signaling | Potent anti-inflammatory and neuroprotective effects | |
| Rosmarinic Acid | MAPK, PI3K/Akt signaling | Regulation of cell survival and death |
Detailed Experimental Protocols
A summary of the methodologies employed in the cited transcriptomic studies is provided below to aid in the interpretation and replication of the findings.
Ibuprofen Transcriptomic Analysis in Osteoarthritis Chondrocytes
-
Cell Culture: Chondrocytes were isolated from cartilage samples of patients with osteoarthritis undergoing knee replacement surgery.
-
Treatment: Cells were cultured with ibuprofen in the presence or absence of the pro-inflammatory cytokine interleukin-1β (IL-1β).
-
RNA Sequencing: Total mRNA was extracted and sequenced.
-
Data Analysis: Differentially expressed genes were identified using edgeR, and functional analysis was performed using Ingenuity Pathway Analysis (IPA).
Aspirin Transcriptomic Analysis in Colon Organoids
-
Organoid Culture: Patient-derived normal colon organoids were utilized.
-
Treatment: Organoids were treated with physiologically relevant doses of aspirin.
-
RNA Sequencing: Transcriptome-wide RNA sequencing was performed.
-
Data Analysis: Differentially expressed genes were identified, and single-cell deconvolution was used to analyze changes in cell composition. Weighted gene co-expression network analysis (WGCNA) was employed to identify significant gene modules.
Luteolin Transcriptomic Analysis in Microglia
-
Cell Culture: BV-2 microglial cells were used.
-
Treatment: Resting and LPS-activated microglia were treated with various concentrations of luteolin.
-
Microarray Analysis: Genome-wide expression analysis was performed using DNA microarrays.
-
Data Analysis: Bioinformatic data mining was conducted to identify global transcriptomic changes.
Rosmarinic Acid Transcriptomic Analysis in CHO Cells
-
Cell Culture: Chinese Hamster Ovary (CHO) cells were used.
-
Treatment: Cells were treated with the antioxidant rosmarinic acid.
-
Microarray Analysis: DNA microarrays were used to analyze the transcriptome of cells at different time points (day 2 and day 6).
-
Data Analysis: Differentially expressed genes were identified based on fold change, and pathway analysis was performed using the KEGG pathway database.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by the comparative compounds, providing a visual representation of their potential mechanisms of action at the molecular level.
Figure 1: Ibuprofen's modulation of inflammatory signaling pathways in chondrocytes.
Figure 2: Aspirin's impact on cellular processes based on colon organoid transcriptomics.
Figure 3: Luteolin's inhibition of NF-κB signaling in microglia.
Figure 4: Rosmarinic acid's modulation of MAPK and PI3K/Akt signaling pathways.
Experimental and Analytical Workflow
The following diagram outlines a generalized workflow for the comparative transcriptomic analysis presented in this guide, from sample preparation to data interpretation.
Figure 5: A generalized workflow for comparative transcriptomic analysis.
Logical Framework for Comparative Analysis
This guide employs a logical framework that leverages existing transcriptomic data to infer the potential mechanism of action of this compound.
Figure 6: Logical relationship diagram illustrating the inferential approach.
Conclusion and Future Directions
This comparative guide provides a foundational understanding of the potential transcriptomic effects of this compound by examining the molecular signatures of established COX-1 inhibitors and other relevant bioactive compounds. The analysis suggests that this compound's mechanism of action may involve the modulation of key inflammatory pathways such as NF-κB, MAPK, and Wnt signaling, leading to a reduction in pro-inflammatory gene expression and potentially promoting a cellular phenotype geared towards resolution of inflammation.
It is crucial to acknowledge the limitations of this indirect approach. The transcriptomic responses observed are specific to the cell types and experimental conditions of the individual studies. Therefore, the inferred mechanisms for this compound serve as a starting point for further investigation.
Future research should prioritize direct transcriptomic analysis of this compound in relevant biological systems. RNA sequencing of cells or tissues treated with this compound will provide a definitive profile of its effects on gene expression. Such studies will be instrumental in validating the hypotheses generated in this guide and will ultimately pave the way for the development of this compound as a novel therapeutic agent.
References
- 1. rmdopen.bmj.com [rmdopen.bmj.com]
- 2. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Effects of Ibuprofen on the Gene Expression Profile in Hippocampus of Mice Model of Alzheimer's Disease through Bioinformatics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Perilloxin
Disclaimer: A specific Safety Data Sheet (SDS) for Perilloxin was not located in the available resources. The following guidance is based on general best practices for handling potentially hazardous chemicals in a laboratory setting and information available for related substances. It is imperative that you locate the specific SDS for your source of this compound and consult with your institution's Environmental Health and Safety (EHS) department to conduct a formal risk assessment before handling this substance. This guide should be used for informational purposes only and as a supplement to, not a replacement for, a substance-specific risk assessment and institutional safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE based on general laboratory safety standards for handling chemicals of unknown or potentially high toxicity.
| Protection Type | Recommended Equipment | Purpose | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles & Face Shield | To protect against splashes, sprays, and airborne particles. | Safety glasses alone are insufficient. Use chemical splash goggles that comply with ANSI Z87.1 standards. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential.[1][2] |
| Skin and Body Protection | Chemical-Resistant Gloves & Laboratory Coat | To prevent skin contact with the chemical. | At a minimum, disposable nitrile gloves should be worn.[1] For prolonged contact or when handling concentrated solutions, consider double-gloving or using gloves with higher chemical resistance. A lab coat should be worn to protect clothing and skin.[2][3] Ensure the lab coat is buttoned and the sleeves cover the wrists. |
| Respiratory Protection | Respirator | To prevent inhalation of dust, aerosols, or vapors. | The need for respiratory protection must be determined by a risk assessment. If the substance is a powder or if there is a risk of aerosol generation, a respirator may be necessary. The type of respirator (e.g., N95, half-mask, or full-face) will depend on the specific hazards identified in the risk assessment. |
| Foot Protection | Closed-Toe Shoes | To protect feet from spills and falling objects. | Shoes must fully cover the feet; sandals, open-toed shoes, and perforated shoes are not permitted in a laboratory setting. |
Donning and Doffing of Personal Protective Equipment
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Mask/Respirator: If required, put on the mask or respirator, ensuring a proper fit and seal.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing Procedure:
-
Gloves: Remove gloves by peeling one off from the cuff and using it to remove the other, without touching the outside of the gloves with bare hands.
-
Gown/Lab Coat: Unbutton and remove the lab coat by folding it inward and away from the body.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Mask/Respirator: Remove the mask or respirator from the back without touching the front.
-
Hand Hygiene: Perform hand hygiene again.
Emergency Procedures: Chemical Spill
In the event of a this compound spill, a swift and organized response is necessary to ensure the safety of all personnel.
Immediate Actions:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area.
-
Attend to Injured: If anyone is contaminated, remove them from the area and begin first aid. Remove contaminated clothing and flush affected skin with water for at least 15 minutes.
Spill Cleanup:
-
Assess the Spill: Determine the extent of the spill and if it can be safely cleaned up by laboratory personnel. For large or highly hazardous spills, contact your institution's EHS.
-
Don PPE: Before beginning cleanup, don the appropriate PPE as outlined above.
-
Contain the Spill: Use absorbent materials to contain the spill, working from the outside in to prevent it from spreading.
-
Clean and Decontaminate: Once the spill is absorbed, collect the waste into a designated hazardous waste container. Decontaminate the spill area with an appropriate cleaning solution.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
